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  • Product: 1-Chloro-1-propene
  • CAS: 36472-34-1

Core Science & Biosynthesis

Foundational

Precision Synthesis of (E)-1-Chloroprop-1-ene from 1,2-Dichloropropane

An In-depth Technical Guide to the Synthesis of (E)-1-chloroprop-1-ene Executive Summary The synthesis of (E)-1-chloroprop-1-ene (trans-1-chloropropene) from 1,2-dichloropropane (PDC) represents a classic challenge in el...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (E)-1-chloroprop-1-ene

Executive Summary

The synthesis of (E)-1-chloroprop-1-ene (trans-1-chloropropene) from 1,2-dichloropropane (PDC) represents a classic challenge in elimination chemistry: controlling regioselectivity and stereoselectivity simultaneously. While PDC is a readily available byproduct of the propylene oxide/epichlorohydrin industrial chain, its dehydrochlorination typically yields a thermodynamic and kinetic mixture of three isomers: 2-chloropropene (2-CP), (Z)-1-chloropropene, and the target (E)-1-chloroprop-1-ene.

This guide details a robust, self-validating laboratory protocol utilizing Phase Transfer Catalysis (PTC) for the initial elimination, followed by a thermodynamically controlled isomerization and fractional distillation workflow. This approach prioritizes high purity (>98%) of the (E)-isomer, essential for its use as a precise intermediate in agrochemical and pharmaceutical synthesis.

Scientific Foundation & Mechanistic Logic

The Elimination Landscape

The dehydrochlorination of 1,2-dichloropropane proceeds primarily via an E2 mechanism under basic conditions. The base abstracts a proton from a


-carbon while the chloride leaving group departs.
  • Regioselectivity (1-CP vs. 2-CP):

    • Path A (Zaitsev-like): Abstraction of

      
       from C1 yields 1-chloropropene (
      
      
      
      ). This forms a disubstituted internal alkene, which is generally thermodynamically favored.
    • Path B (Hofmann-like): Abstraction of

      
       from C3 yields 2-chloropropene (
      
      
      
      ). This proton is less sterically hindered but leads to a gem-disubstituted terminal alkene.
Stereoselectivity ((E) vs. (Z))

Within the 1-chloropropene manifold, the (E)-isomer is thermodynamically more stable than the (Z)-isomer by approximately 3.0 kJ/mol.

  • (E)-1-chloropropene: The methyl group and chlorine atom are trans, minimizing steric repulsion.

  • (Z)-1-chloropropene: The methyl and chlorine are cis, introducing van der Waals repulsion.

Critical Physical Property Divergence: Contrary to the general trend where cis isomers often have higher boiling points due to polarity, 1-chloropropene isomers exhibit a distinct separation profile useful for purification.

CompoundBoiling Point (1 atm)Dipole MomentStability
2-chloropropene 22.6 °CLowKinetic Product
(Z)-1-chloropropene 32.8 °CHigherKinetic/Thermo Mix
(E)-1-chloropropene 37.4 °CLowerThermodynamic Product

Data sourced from NIST and standard thermophysical tables.

Mechanistic Pathway Diagram

Dehydrochlorination Start 1,2-Dichloropropane (PDC) TS_A Transition State A (Internal Elimination) Start->TS_A OH- / PTC (-HCl) TS_B Transition State B (Terminal Elimination) Start->TS_B OH- / PTC (-HCl) Prod_Z (Z)-1-Chloropropene (BP: 32.8°C) TS_A->Prod_Z Kinetic Prod_E (E)-1-Chloropropene (Target, BP: 37.4°C) TS_A->Prod_E Thermodynamic Prod_2CP 2-Chloropropene (BP: 22.6°C) TS_B->Prod_2CP Kinetic Side-Product Prod_Z->Prod_E I2 or Acid Cat. Isomerization

Caption: Divergent E2 elimination pathways of 1,2-DCP and the isomerization bridge to the target (E)-isomer.

Experimental Protocol

Phase 1: PTC-Mediated Dehydrochlorination

This method uses a Phase Transfer Catalyst (Aliquat 336) to transport hydroxide ions from the aqueous phase into the organic PDC phase, enabling efficient elimination at moderate temperatures without requiring anhydrous solvents.

Reagents:

  • 1,2-Dichloropropane (99%): 113 g (1.0 mol)

  • Sodium Hydroxide (50% aq. solution): 160 g (2.0 mol)

  • Aliquat 336 (Tricaprylylmethylammonium chloride): 2.0 g (0.5 mol%)

  • Water: 50 mL

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF)

  • Mechanical Stirrer (Overhead) - Critical for PTC efficiency

  • Reflux Condenser (cooled to 0°C)

  • Addition Funnel

Procedure:

  • Setup: Charge the RBF with 1,2-dichloropropane and Aliquat 336. Initiate vigorous stirring (600+ RPM).

  • Base Addition: Heat the mixture to 40°C. Dropwise add the 50% NaOH solution over 45 minutes. The reaction is slightly exothermic; maintain internal temperature between 50-60°C.

  • Reaction: Once addition is complete, heat the mixture to 70°C and stir for 4-6 hours. Monitor reaction progress via GC.

    • Checkpoint: Conversion should exceed 90%. The crude mixture will contain ~60% 1-chloropropenes (E/Z mix) and ~30-40% 2-chloropropene.

  • Workup: Cool to room temperature. Separate the organic layer.[1] Wash the organic layer once with water (50 mL) and once with brine (50 mL). Dry over anhydrous

    
    .
    
Phase 2: Iodine-Catalyzed Isomerization (Optional but Recommended)

If the (Z)-content is high (>30%), an isomerization step significantly boosts the yield of the (E)-isomer before final distillation.

  • Transfer the dried crude organic mixture to a flask.

  • Add Iodine (

    
    ) crystals  (0.5 mol%).
    
  • Expose the flask to visible light (sunlight or a 200W tungsten lamp) while stirring at ambient temperature for 2 hours. Iodine radicals facilitate the rotation of the double bond, driving the equilibrium toward the thermodynamic (E)-isomer.

  • Wash with 10%

    
     (sodium thiosulfate) to remove iodine. Dry again.
    
Phase 3: High-Efficiency Fractional Distillation

Separation relies on the boiling point differentials. A column with high theoretical plates is required.

Equipment:

  • Distillation column (Vigreux or packed column, >30 cm length).

  • Fractional reflux head.[2]

Distillation Cuts:

  • Fraction 1 (22-25°C): Primarily 2-chloropropene . (Discard or save for other uses).

  • Fraction 2 (30-34°C): Mixed fraction, primarily (Z)-1-chloropropene .

  • Fraction 3 (36-38°C): (E)-1-chloropropene (Target).

Yield & Purity:

  • Typical Isolated Yield of (E)-isomer: 40-50% (dependent on isomerization step).

  • Purity: >98% (by GC).

Quantitative Data Summary

ParameterValue / ConditionNote
Reaction Temperature 50 - 70 °CControlled to minimize polymerization
Catalyst Load 0.5 - 1.0 mol%Aliquat 336 is optimal for chloropropanes
Conversion > 90%Unreacted PDC boils at 96°C (easily separated)
Selectivity (E:Z) ~3:1 (Post-Isomerization)Equilibrium favors E
Boiling Point Delta 4.6 °CDifference between Z and E isomers

Process Workflow Diagram

Workflow Input Raw Material: 1,2-Dichloropropane Reaction Step 1: PTC Dehydrochlorination (NaOH, Aliquat 336, 70°C) Input->Reaction PhaseSep Phase Separation & Drying Reaction->PhaseSep Isom Step 2: Isomerization (I2, Light, 2h) PhaseSep->Isom Crude Mixture Distill Step 3: Fractional Distillation Isom->Distill Cut1 Cut 1 (23°C): 2-Chloropropene Distill->Cut1 Cut2 Cut 2 (33°C): (Z)-1-Chloropropene Distill->Cut2 Product Cut 3 (37.4°C): (E)-1-Chloropropene (>98% Purity) Distill->Product Cut2->Isom Recycle (Optional)

Caption: Operational workflow from raw PDC to purified (E)-1-chloropropene.

Safety & Industrial Relevance

Safety Protocols
  • Chlorinated Hydrocarbons: PDC and chloropropenes are potential carcinogens and liver toxins. All operations must be performed in a fume hood.

  • Flammability: 2-chloropropene is highly flammable (Flash point < 0°C). Ground all glassware.

  • Waste: Aqueous waste contains high concentrations of NaCl and NaOH; neutralize before disposal.

Industrial Scalability

While the PTC method is excellent for batch production, large-scale industrial synthesis often employs Catalytic Gas-Phase Dehydrochlorination .

  • Catalyst: Supported Noble Metals (e.g., Pt-Cu on Alumina) or Solid Acids.

  • Conditions: 300-400°C, Gas phase.

  • Advantage: Continuous process, no solvent waste.

  • Reference: Patent CN107759441B describes a specific catalyst yielding 99% selectivity to 1-CP with high (E) content.

References

  • NIST Chemistry WebBook. trans-1-Chloropropene Thermophysical Properties.[3] National Institute of Standards and Technology.[4] [Link]

  • Stenutz, R. 1-Chloropropene Isomer Data. Stenutz.eu. [Link]

  • Google Patents.
  • PubChem. (E)-1-chloroprop-1-ene Compound Summary. National Library of Medicine. [Link]

Sources

Exploratory

cis- and trans-1-Chloro-1-propene isomer identification

Stereochemical Deconvolution of 1-Chloro-1-propene: A Comprehensive Analytical Guide Executive Summary The precise identification and quantification of cis- and trans-1-chloro-1-propene (also known as 1-chloropropene) is...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Deconvolution of 1-Chloro-1-propene: A Comprehensive Analytical Guide

Executive Summary

The precise identification and quantification of cis- and trans-1-chloro-1-propene (also known as 1-chloropropene) isomers are critical in organic synthesis, pharmaceutical development, and materials science. Because these geometric isomers possess identical molecular weights and highly similar fragmentation pathways, standard mass spectrometry alone is insufficient for their differentiation. This technical guide outlines a self-validating, orthogonal analytical framework utilizing Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy to achieve unambiguous isomeric assignment.

The Physicochemical Causality of Isomerism

To design an effective analytical workflow, one must first understand the fundamental electronic and steric realities that differentiate these isomers.

A common heuristic in organic chemistry (the Auwers-Skita rule) suggests that cis isomers generally exhibit higher boiling points and dipole moments than their trans counterparts. However, 1-chloro-1-propene represents a classic anomaly[1].

  • Electronic Vectorial Addition: The methyl group (

    
    ) acts as an electron donor via the inductive (+I) effect, while the vinylic chlorine atom acts as an electron acceptor (-I effect). In the trans (E) configuration, these groups are on opposite sides of the alkene, causing their individual bond dipole vectors to align and add together, yielding a higher net dipole moment (~1.97 D)[1]. In the cis (Z) configuration, these vectors partially oppose each other, resulting in a lower net dipole.
    
  • Physical Ramifications: Because the trans isomer has a stronger dipole moment, it experiences stronger intermolecular dipole-dipole interactions. Consequently, trans-1-chloropropene has a higher boiling point (37.4 °C) compared to cis-1-chloropropene (32.8 °C)[2].

This physical causality directly dictates the parameters for chromatographic separation and spectroscopic behavior.

LogicalRelationship Root Stereochemical Configuration (cis vs. trans) Dipole Vectorial Addition of Dipoles (CH3 Donor, Cl Acceptor) Root->Dipole Steric Spatial Proton Arrangement (Dihedral Angle) Root->Steric BP Boiling Point Difference (trans: 37.4°C > cis: 32.8°C) Dipole->BP Dictates JCoupling 3J_HH Coupling Constant (trans: ~14 Hz > cis: ~7 Hz) Steric->JCoupling Dictates (Karplus Eq) GC GC-MS Elution Order (cis elutes before trans) BP->GC NMR 1H NMR Identification (Peak Splitting Analysis) JCoupling->NMR

Figure 1: Logical relationship between stereochemistry, physical properties, and analysis.

Self-Validating Analytical Workflows

A robust analytical strategy does not rely on a single data point. The following protocols form an orthogonal, self-validating system: if GC-MS indicates a 3:1 isomer ratio, the NMR integration must match this ratio, and IR must confirm the presence of both geometric bending modes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: A standard non-polar GC column separates analytes primarily by boiling point. Due to the 4.6 °C boiling point differential, the cis isomer (32.8 °C) will elute before the trans isomer (37.4 °C)[2].

Step-by-Step Protocol:

  • Column Selection: Install a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m × 0.25mm × 0.25µm).

  • Sample Preparation: Dilute the 1-chloro-1-propene mixture in a highly volatile, non-interfering solvent (e.g., pentane or cold dichloromethane) to a concentration of 1 mg/mL.

  • Method Setup (Critical): Because the analytes are highly volatile, utilize a sub-ambient or low-temperature initial oven state. Start the oven at 30 °C, hold for 3 minutes, then ramp at 5 °C/min to 100 °C.

  • Injection: Use a split injection (ratio 1:50) at an inlet temperature of 150 °C to prevent column overloading and peak broadening.

  • Detection & Validation: Operate the MS in Electron Ionization (EI) mode at 70 eV. Both isomers will yield a molecular ion (

    
    ) at m/z 76 (with a characteristic 
    
    
    
    isotope peak at m/z 78) and a base peak at m/z 41, corresponding to the allyl cation (
    
    
    ) resulting from the loss of the chlorine radical[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The definitive proof of stereochemistry lies in the


 scalar coupling constant between the vinylic protons. According to the Karplus equation, the coupling constant is highly dependent on the dihedral angle. A trans relationship (180° dihedral) yields a large coupling constant (12–19 Hz), while a cis relationship (0° dihedral) yields a smaller coupling constant (4–12 Hz)[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10–20 mg of the analyte in 0.5 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Acquisition: Acquire the

    
     NMR spectrum at 400 MHz or higher to ensure adequate dispersion of the vinylic signals. Use a standard 1D proton pulse sequence with a relaxation delay (
    
    
    
    ) of at least 2 seconds.
  • Processing & Interpretation: Apply a Fourier transform, phase correction, and baseline correction. Locate the vinylic proton signals (typically between 5.5 and 6.5 ppm).

  • Validation: Calculate the coupling constants. The doublet/multiplet corresponding to the trans isomer will exhibit a

    
     of approximately 13–15 Hz, whereas the cis isomer will show a 
    
    
    
    of approximately 7–9 Hz. Integrate these signals to cross-validate the isomeric ratio obtained from the GC-MS chromatogram.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: The geometry of the double bond restricts specific vibrational modes. The out-of-plane =C-H bending vibrations are highly diagnostic for alkene stereochemistry[5].

Step-by-Step Protocol:

  • Sample Preparation: Due to the volatility of the liquid, analyze the sample as a neat thin film sandwiched between two NaCl or KBr windows, or utilize an Attenuated Total Reflectance (ATR) accessory with a sealed volatile cover.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, accumulating at least 32 scans to ensure a high signal-to-noise ratio.

  • Validation: Inspect the fingerprint region. The presence of the trans isomer is confirmed by a strong, sharp absorption band near 960–970 cm⁻¹[6]. The cis isomer is confirmed by a strong absorption band in the 690–730 cm⁻¹ region[5].

AnalyticalWorkflow cluster_methods Orthogonal Validation Array Sample 1-Chloro-1-propene Isomeric Mixture GC GC-MS (Volatility/Polarity) Sample->GC NMR 1H NMR (Magnetic Environment) Sample->NMR IR FT-IR (Vibrational Modes) Sample->IR GC_Out Elution Order: 1. cis (32.8°C) 2. trans (37.4°C) GC->GC_Out NMR_Out Coupling (3J_HH): cis: ~7 Hz trans: ~14 Hz NMR->NMR_Out IR_Out C-H Bending: cis: ~700 cm⁻¹ trans: ~960 cm⁻¹ IR->IR_Out CrossVal Self-Validating Isomeric Assignment GC_Out->CrossVal NMR_Out->CrossVal IR_Out->CrossVal

Figure 2: Orthogonal self-validating analytical workflow for isomer identification.

Data Synthesis

The following table synthesizes the quantitative physicochemical and spectroscopic data required to execute the identification protocols described above.

Table 1: Physicochemical and Spectroscopic Properties of 1-Chloro-1-propene Isomers

Propertycis-1-Chloro-1-propene (Z)trans-1-Chloro-1-propene (E)
PubChem CID 5326315[7]5284364[3]
CAS Registry Number 16136-84-816136-85-9
Boiling Point (760 mmHg) 32.8 °C37.4 °C
Dipole Moment LowerHigher (~1.97 D)
GC Elution Order (Non-polar) FirstSecond

NMR

Coupling
~7 - 9 Hz~13 - 15 Hz
IR =C-H Bending (Out-of-plane) ~690 - 730 cm⁻¹~960 - 970 cm⁻¹

References

  • trans-1-Chloropropene | C3H5Cl | CID 5284364 - PubChem - NIH, nih.gov.
  • CIS- and trans-1-bromopropene vibrational assignment; coriolis interaction - ResearchGate, researchgate.net.
  • 1-Chloro-1-propene | C3H5Cl | CID 11536 - PubChem - NIH, nih.gov.
  • 1-Propene, 1-chloro- - the NIST WebBook, nist.gov.
  • 1-Propene, 1-chloro-, (1Z)- | C3H5Cl | CID 5326315 - PubChem, nih.gov.
  • Organic Chemistry Mechanisms, bbhegdecollege.com.
  • CN107759441B - Method for preparing 1-chloropropene by catalytic dehydrochlorination of 1, 2-dichloropropane, google.com.
  • Stereochemistry of Organic Compounds, scribd.com.

Sources

Foundational

Introduction: The Significance of 1-Chloro-1-propene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-Chloro-1-propene in Organic Solvents

1-Chloro-1-propene (C₃H₅Cl), a halogenated alkene, serves as a crucial intermediate in a variety of chemical syntheses.[1] It exists as a colorless liquid at room temperature with a characteristic sweet, ether-like odor.[1] The compound is classified as a vinyl halide and features a three-carbon chain with a chlorine atom and a double bond on the first carbon.[1] This structure, which includes both cis-(Z) and trans-(E) isomers, imparts specific reactivity and physical properties that are leveraged in organic synthesis.[2][3] For researchers and professionals in drug development and materials science, a comprehensive understanding of its solubility in organic solvents is paramount for reaction design, purification processes, and formulation development. This guide provides an in-depth examination of the theoretical underpinnings, qualitative solubility profile, and a robust experimental protocol for the quantitative determination of 1-chloro-1-propene's solubility.

Part 1: Theoretical Principles Governing Solubility

The solubility of a substance is fundamentally governed by the intermolecular interactions between the solute (1-chloro-1-propene) and the solvent. The adage "like dissolves like" serves as a primary guiding principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5]

Intermolecular Forces at Play

Haloalkanes, such as 1-chloro-1-propene, are generally covalent compounds with some degree of polarity due to the electronegativity difference between the carbon and chlorine atoms.[2][6] This leads to a polarized carbon-halogen bond, where the carbon atom has a partial positive charge and the halogen atom has a partial negative charge.[7] The primary intermolecular forces involved in the dissolution of 1-chloro-1-propene in organic solvents are:

  • Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractions that arise from the random movement of electrons, creating transient dipoles. They are present in all molecules and increase with molecular size and surface area.[7]

  • Dipole-Dipole Interactions: As a polar molecule, 1-chloro-1-propene exhibits permanent dipole moments. These dipoles align with the dipoles of polar solvent molecules, contributing significantly to the dissolution process.[8]

For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be comparable to the energy required to overcome the existing solute-solute and solvent-solvent interactions.[5][7] In the case of 1-chloro-1-propene and common organic solvents, the new van der Waals and dipole-dipole attractions formed are of similar strength to those being broken, leading to good solubility.[8]

Thermodynamics of Mixing

From a thermodynamic perspective, the spontaneity of the mixing process is determined by the change in Gibbs free energy (ΔG_mix). The relationship is given by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

Where:

  • ΔH_mix is the enthalpy of mixing. For ideal solutions, where solute-solvent interactions are similar to solute-solute and solvent-solvent interactions, this value is close to zero.[9]

  • T is the temperature in Kelvin.

  • ΔS_mix is the entropy of mixing. The mixing of two or more substances almost always leads to an increase in entropy (a more disordered state), making this value positive.[9][10]

Since ΔS_mix is positive, the TΔS_mix term is positive, which contributes to a negative ΔG_mix. This negative change in Gibbs free energy indicates that the mixing process is spontaneous.[10]

Caption: Factors influencing the solubility of 1-chloro-1-propene.

Part 2: Solubility Profile of 1-Chloro-1-propene

Literature and safety data sheets provide qualitative solubility information for 1-chloro-1-propene. It is consistently reported as being soluble in a range of common organic solvents while having limited to slight solubility in water.[1][11] This is consistent with its chemical structure as a slightly polar haloalkane.[4]

Table 1: Qualitative Solubility of 1-Chloro-1-propene in Various Solvents

Solvent ClassSpecific SolventReported SolubilityReference(s)
Polar Protic EthanolSoluble[1]
Polar Aprotic AcetoneSoluble[12][13][14]
Ethers Diethyl EtherSoluble[1][12][13][14]
Aromatic Hydrocarbons BenzeneSoluble[12][13][14]
Halogenated Solvents ChloroformSoluble[12][13][14]
Polar (Inorganic) WaterInsoluble / Slightly Soluble[1][11][12]

Note: This table represents qualitative data. For precise applications, quantitative determination is essential.

While this qualitative data is useful for initial solvent screening, it lacks the quantitative precision required for process optimization, reaction stoichiometry calculations, and formulation development. Therefore, a reliable experimental method is necessary to determine the exact solubility (e.g., in g/100 mL or mol/L) under specific conditions.

Part 3: Experimental Protocol for Quantitative Solubility Determination

The following protocol details the use of the isothermal shake-flask method, a gold standard for determining the solubility of volatile compounds.[15] This method allows for the creation of a saturated solution in equilibrium with an excess of the solute, ensuring accurate and reproducible results.

Causality Statement: The choice of an isothermal method is critical because solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true representation of the equilibrium state at that specific temperature. The use of gas chromatography (GC) for analysis is selected due to its high sensitivity and specificity for volatile organic compounds like 1-chloro-1-propene.

Self-Validating System: The protocol incorporates the creation of a standard calibration curve. This internal validation step ensures that the GC response is linear and accurate within the concentration range of interest, thereby guaranteeing the trustworthiness of the final solubility measurement.

Materials and Equipment:

  • 1-Chloro-1-propene (cis/trans mixture or individual isomers)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or sealed flasks with PTFE-lined caps

  • Orbital shaker with temperature control

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., DB-5 or equivalent)

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of 1-chloro-1-propene in the chosen solvent.

    • Perform a series of serial dilutions to create at least five standard solutions of known concentrations. This series should bracket the expected solubility range.

  • Generation of Calibration Curve:

    • Inject each standard solution into the GC-FID system under optimized chromatographic conditions (e.g., inlet temperature, oven temperature program, carrier gas flow rate).

    • Record the peak area for each injection.

    • Plot a calibration curve of peak area versus concentration. The curve must exhibit a high coefficient of determination (R² > 0.99) for the analysis to be considered valid.

  • Sample Preparation (Equilibration):

    • Add an excess amount of 1-chloro-1-propene to a known volume of the solvent in a sealed vial. "Excess" means that a separate, undissolved phase of the solute is clearly visible.

    • Place the vials on the temperature-controlled orbital shaker. Set the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary time-course studies can be run to determine the minimum time to reach a plateau in concentration.

  • Sample Analysis:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solute to settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean GC vial. This step is crucial to remove any undissolved micro-droplets that would artificially inflate the measured concentration.

    • If necessary, dilute the saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the final sample into the GC-FID and record the peak area.

  • Calculation of Solubility:

    • Using the peak area of the unknown sample and the equation of the line from the calibration curve, calculate the concentration of 1-chloro-1-propene in the saturated solution.

    • If the sample was diluted, multiply the result by the dilution factor to determine the original solubility.

    • The experiment should be performed in triplicate to ensure reproducibility and to calculate the standard deviation.

Safety Precautions: 1-Chloro-1-propene is a highly flammable liquid and vapor and may cause skin and eye irritation.[16] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn.

Caption: Experimental workflow for solubility determination.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11536, 1-Chloro-1-propene. [Link]

  • Lin, C. E., & Lin, H. C. (2012). Experimental Method for Estimating Henry's Law Constant of Volatile Organic Compound. Asian Journal of Chemistry. [Link]

  • Cheméo. Chemical Properties of 1-Propene, 1-chloro- (CAS 590-21-6). [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Allen. Why do haloalkanes dissolve in organic solvents?. [Link]

  • Cheméo. Chemical Properties of 1-Propene, 1-chloro-, (Z)- (CAS 16136-84-8). [Link]

  • Chemistry LibreTexts. 6.1: Physical Properties of Haloalkanes. (2015-07-05). [Link]

  • CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. (2026-01-01). [Link]

  • Filo. Question: Why do haloalkanes easily dissolve in organic solvents?. (2025-09-07). [Link]

  • Quora. Why do haloalkanes dissolve in organic solvents?. (2017-01-28). [Link]

  • Wasik, S. P., & Tewari, Y. B. (1982). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards. [Link]

  • Quora. Why is trans 1 chloropropene more soluble than cis 1 chloropropene in water?. (2019-04-15). [Link]

  • National Institute of Standards and Technology. 1-Propene, 1-chloro-. [Link]

  • Chemistry LibreTexts. Thermodynamics of Mixing. (2023-01-29). [Link]

  • Atkins, P., & de Paula, J. (2019). 5A the thermodynamic description of mixtures. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Pramanik, R. Thermodynamic description of mixtures. Berhampore Girls' College. [Link]

  • TMP Chem. (2016, September 15). Chemical Thermodynamics 8.7 - Mixing Energy [Video]. YouTube. [Link]

  • Hunt, I. (2023, August 31). Solubility of Organic Compounds. University of Calgary. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5326315, 1-Propene, 1-chloro-, (1Z)-. [Link]

  • Richon, D., & Daugé, P. (2016). The thermodynamics of alcohols-hydrocarbons mixtures. MATEC Web of Conferences. [Link]

  • Chemsrc. 1-chloro-1-propene | CAS#:16136-85-9. (2025-08-23). [Link]

  • NIST. 1-Propene, 1-chloro-. [Link]

Sources

Exploratory

Geometric isomerism in 1-Chloroprop-1-ene

An In-Depth Technical Guide to the Geometric Isomerism of 1-Chloroprop-1-ene Abstract Geometric isomerism, a form of stereoisomerism, is a fundamental concept in organic chemistry with profound implications for molecular...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Geometric Isomerism of 1-Chloroprop-1-ene

Abstract

Geometric isomerism, a form of stereoisomerism, is a fundamental concept in organic chemistry with profound implications for molecular properties and reactivity. The restricted rotation around a carbon-carbon double bond gives rise to distinct spatial arrangements of substituents, known as geometric isomers. 1-Chloroprop-1-ene serves as an exemplary model for understanding this phenomenon. This technical guide provides a comprehensive exploration of the geometric isomerism in 1-chloroprop-1-ene, detailing the structure, nomenclature, physicochemical properties, and spectroscopic characterization of its (E)- and (Z)-isomers. Authored for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven methodologies for isomer differentiation and synthesis.

The Foundation: Understanding Geometric Isomerism

Isomers are molecules that share the same molecular formula but possess a different arrangement of atoms.[1] Geometric isomerism is a specific type of stereoisomerism that arises in compounds containing a double bond, where rotation around the bond axis is significantly restricted.[1] This lack of free rotation means that if the groups attached to each carbon of the double bond are different, two distinct and non-interconvertible spatial arrangements can exist.[2][3]

1-Chloroprop-1-ene (C₃H₅Cl) is a simple yet powerful model for illustrating this concept.[4][5] The double bond is between carbon-1 (C1) and carbon-2 (C2).

  • C1 is attached to a hydrogen atom (H) and a chlorine atom (Cl).

  • C2 is attached to a hydrogen atom (H) and a methyl group (CH₃).

Since each carbon atom of the double bond is bonded to two different groups, the conditions for geometric isomerism are met.[2] This results in two geometric isomers, distinguished by the spatial orientation of these groups relative to the double bond.[6]

Structure and Nomenclature: The (E)/(Z) System

While the older cis/trans notation is sometimes used, the more rigorous and universally applicable system for naming geometric isomers is the Cahn-Ingold-Prelog (CIP) priority rules, leading to the (E) and (Z) designators.[7][8]

Assigning CIP Priorities: The priority of the groups attached to each carbon of the double bond is determined by the atomic number of the atom directly bonded to the double-bonded carbon. A higher atomic number confers higher priority.[8]

  • For C1 of 1-chloroprop-1-ene:

    • Chlorine (Cl, atomic number 17) has a higher priority than Hydrogen (H, atomic number 1).

  • For C2 of 1-chloroprop-1-ene:

    • The methyl group (-CH₃) is considered as Carbon (C, atomic number 6), which has a higher priority than Hydrogen (H, atomic number 1).

Isomer Designation:

  • (Z)-Isomer: If the two higher-priority groups are on the same side of the double bond, the isomer is designated (Z), from the German zusammen (together).[3][7] In this case, the Cl and CH₃ groups are on the same side. This corresponds to the cis isomer.[9]

  • (E)-Isomer: If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated (E), from the German entgegen (opposite).[3][7] Here, the Cl and CH₃ groups are on opposite sides. This corresponds to the trans isomer.[10]

Caption: Molecular structures of the (Z) and (E) isomers of 1-chloroprop-1-ene.

Physicochemical Properties: A Tale of Two Isomers

The difference in spatial arrangement leads to distinct physical and chemical properties for the (E) and (Z) isomers. These differences are critical for their separation and have implications for their reactivity and applications.

Polarity and Dipole Moment

The polarity of each isomer is determined by the vector sum of its individual bond dipoles.

  • In the (Z)-isomer , the electron-withdrawing Cl atom and the electron-donating CH₃ group are on the same side. The individual bond dipoles (C-Cl and C-CH₃) have components that add up, resulting in a significant net molecular dipole moment.[11]

  • In the (E)-isomer , these groups are on opposite sides. The bond dipoles are oriented in opposing directions, causing a partial cancellation and resulting in a smaller net molecular dipole moment compared to the (Z)-isomer.[12]

This difference in polarity affects intermolecular forces and, consequently, physical properties like boiling point and solubility. The more polar (Z)-isomer is expected to have stronger dipole-dipole interactions.

Comparative Physical Properties

The following table summarizes key physical properties of the two isomers, which are crucial for designing separation protocols like fractional distillation.

Property(Z)-1-chloroprop-1-ene (cis)(E)-1-chloroprop-1-ene (trans)
CAS Number 16136-84-8[9][13]16136-85-9[10][14]
Molecular Weight 76.52 g/mol [9]76.52 g/mol [10]
Boiling Point 32.8 °C[15][16]37.4 °C[15]
Melting Point -134.8 °C[15][16]-99.0 °C[15]
Density (at 20°C) 0.9347 g/cm³[16]~0.9 g/cm³[16]
Refractive Index (at 20°C) 1.4055[16]1.4048 - 1.4054[15]

The slightly higher boiling point of the (E)-isomer, despite its lower polarity, can be attributed to its more linear shape, which allows for more effective packing and stronger van der Waals forces in the liquid state.

Spectroscopic Characterization and Differentiation

Unambiguous identification of the (E) and (Z) isomers is reliant on modern spectroscopic techniques. Each method provides a unique fingerprint based on the distinct molecular geometry of the isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most definitive method for distinguishing between (E) and (Z) isomers. The key parameter is the spin-spin coupling constant (J) between the two vinylic protons (the hydrogens on the C=C double bond).

  • Coupling Constant (J-value): The magnitude of the coupling constant between two vicinal protons on a double bond is highly dependent on the dihedral angle between them.

    • For the (E)-isomer (trans protons), the coupling constant (³Jtrans) is typically in the range of 12-18 Hz .

    • For the (Z)-isomer (cis protons), the coupling constant (³Jcis) is significantly smaller, usually in the range of 6-12 Hz .

This marked difference in J-values provides a clear and reliable method for assigning the stereochemistry of each isomer.[17][18]

Infrared (IR) Spectroscopy

IR spectroscopy can also be used for differentiation, primarily by examining the out-of-plane C-H bending vibrations in the fingerprint region of the spectrum.[19]

  • The (E)-isomer (trans) typically exhibits a strong and characteristic absorption band around 960-980 cm⁻¹ .[20][21]

  • The (Z)-isomer (cis) shows a C-H out-of-plane bend that is generally broader and found at a lower wavenumber, typically around 675-730 cm⁻¹ .

While other peaks will be present, these specific bands are often diagnostic for the substitution pattern around the double bond.[20]

Synthesis and Separation Protocols

1-chloroprop-1-ene is a valuable organic synthesis intermediate.[15][22] Its isomers are often produced as a mixture, necessitating effective separation techniques.

Synthesis via Dehydrochlorination

A common industrial method for producing 1-chloroprop-1-ene is the catalytic dehydrochlorination of 1,2-dichloropropane, which is often a byproduct of other industrial processes.[15][16]

Reaction: CH₃-CHCl-CH₂Cl → CH₃-CH=CH-Cl + HCl

This elimination reaction typically proceeds at high temperatures over a solid catalyst, often yielding a mixture of the (E) and (Z) isomers. The ratio of the isomers can be influenced by the choice of catalyst and reaction conditions, with some patented methods reporting a trans:cis ratio of approximately 3:1.[15]

Protocol: Catalytic Dehydrochlorination of 1,2-Dichloropropane

This is a generalized protocol based on principles described in the literature.[15] Catalyst composition and specific conditions are proprietary and may vary.

  • Catalyst Preparation: A mixed metal oxide/chloride catalyst (e.g., containing Fe, Co, Pt, or Pd on a support like activated carbon or Al₂O₃) is prepared and packed into a fixed-bed reactor.[15]

  • System Inerting: The reactor system is purged with an inert gas (e.g., nitrogen) and heated to the reaction temperature (typically 300-400°C).

  • Reactant Feed: Gaseous 1,2-dichloropropane is introduced into the reactor along with the inert carrier gas at a controlled flow rate.

  • Reaction: The dehydrochlorination reaction occurs as the reactant passes over the heated catalyst bed.

  • Product Collection: The gaseous effluent from the reactor, containing the 1-chloroprop-1-ene isomers, unreacted starting material, and HCl byproduct, is cooled to condense the organic components.

  • Purification and Separation: The crude product mixture is first neutralized to remove HCl. Subsequently, the (E) and (Z) isomers are separated based on their different boiling points using fractional distillation.

G cluster_workflow Synthesis Workflow start 1,2-Dichloropropane + N₂ Carrier Gas reactor Fixed-Bed Reactor (Catalyst, 300-400°C) start->reactor Feed cooling Condenser reactor->cooling Gaseous Effluent neutralization Neutralization Wash (e.g., aq. NaHCO₃) cooling->neutralization Crude Liquid Product distillation Fractional Distillation neutralization->distillation Neutralized Organics product_Z (Z)-1-chloroprop-1-ene (BP: 32.8°C) distillation->product_Z product_E (E)-1-chloroprop-1-ene (BP: 37.4°C) distillation->product_E

Caption: A generalized workflow for the synthesis and separation of 1-chloroprop-1-ene isomers.

Conclusion

The geometric isomerism of 1-chloroprop-1-ene provides a clear and instructive example of how restricted bond rotation leads to distinct, isolable compounds with unique properties. For researchers and professionals in chemical and pharmaceutical development, a thorough understanding of the structural nuances, physicochemical differences, and spectroscopic signatures of the (E) and (Z) isomers is paramount. This knowledge is fundamental to controlling reaction stereochemistry, developing effective purification strategies, and ultimately, harnessing the specific reactivity of each isomer for advanced organic synthesis.

References

  • Filo. (2025, August 24). 1 chloro prop 1 ene show cistrans isomerism.
  • Various Authors. (2019, April 15). Why is trans 1 chloropropene more soluble than cis 1 chloropropene in water? - Quora.
  • Creative Chemistry. E-Z isomerism.
  • Chegg. (2022, May 8). Solved Does the compound 1-chloropropene exhibit geometric | Chegg.com.
  • National Center for Biotechnology Information. (1E)-1-chloroprop-1-ene, (1Z) - PubChem.
  • Wiley. (Z)-1-chloroprop-1-ene - SpectraBase.
  • ISSR. Geometric isomerism.
  • Brown, W. P. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane. Retrieved from Doc Brown's Advanced Organic Chemistry.
  • National Institute of Standards and Technology. 1-Propene, 1-chloro- - NIST WebBook.
  • University of Calgary. Chem 351 Fall 2000 MT: Structure Determination.
  • Google Patents. CN107759441B - Method for preparing 1-chloropropene by catalytic dehydrochlorination of 1, 2-dichloropropane.
  • Filo. (2025, August 24). Question: Show cis-trans isomerism for 1-chloro-prop-1-ene.
  • ChemicalBook. 1-CHLORO-1-PROPENE(16136-85-9) 1H NMR spectrum.
  • National Institute of Standards and Technology. trans-1-Chloropropene - NIST WebBook.
  • National Center for Biotechnology Information. trans-1-Chloropropene | C3H5Cl | CID 5284364 - PubChem.
  • CymitQuimica. (1E)-1-Chloroprop-1-ene.
  • CymitQuimica. CAS 590-21-6: 1-Chloro-1-propene.
  • BOC Sciences. 1-Chloropropane CAS 540-54-5: Synthesis, Applications, and Safety Profile in Organic Chemistry.
  • CymitQuimica. CAS 16136-84-8: 1-Propene, 1-chloro-, (1Z)-.
  • Brown, W. P. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum. Retrieved from Doc Brown's Advanced Organic Chemistry.
  • Cheméo. Chemical Properties of 1-Propene, 1-chloro-, (Z)- (CAS 16136-84-8).
  • Brown, W. P. (2026, February 9). 4 constitutional isomers of molecular formula C3H5Cl. Retrieved from Doc Brown's Advanced Organic Chemistry.
  • National Center for Biotechnology Information. 1-Propene, 1-chloro-, (1Z)- | C3H5Cl | CID 5326315 - PubChem.
  • National Institute of Standards and Technology. trans-1-Chloropropene - NIST WebBook.
  • National Center for Biotechnology Information. (Z)-1-chloroprop-1-en-1-ol | C3H5ClO | CID 57454231 - PubChem.
  • SIELC Technologies. (2018, February 16). 1-Chloropropene.
  • Save My Exams. (2025, January 7). Isomers - Geometric (Edexcel International AS Chemistry): Revision Note.
  • ResearchGate. ¹H NMR spectra of (Z)‐1 (1.0 mM, top), 3⋅Cl (5.0 mM, bottom), and a....
  • YouTube. (2018, March 6). How to work out E/Z isomerism.
  • National Institute of Standards and Technology. 1-Propene, 1-chloro-, (Z)- - NIST WebBook.
  • ChemicalBook. 1-CHLORO-1-PROPENE synthesis.
  • National Center for Biotechnology Information. 1-Chloro-1-propene | C3H5Cl | CID 11536 - PubChem.
  • ChemicalBook. 1-Chloropropane(540-54-5) 1H NMR spectrum.
  • National Institute of Standards and Technology. trans-1-Chloropropene - NIST WebBook.
  • YouTube. (2020, August 2). The molecule cis-1-chloropropene is more polar than trans-1-chloropropene.

Sources

Foundational

Introduction: Navigating the Reactive Landscape of a Versatile Synthon

An In-Depth Technical Guide to the Safe Handling of 1-Chloro-1-propene 1-Chloro-1-propene (CAS RN: 590-21-6), a halogenated unsaturated aliphatic hydrocarbon, serves as a valuable intermediate in various organic synthese...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 1-Chloro-1-propene

1-Chloro-1-propene (CAS RN: 590-21-6), a halogenated unsaturated aliphatic hydrocarbon, serves as a valuable intermediate in various organic syntheses, including the production of polymers and fine chemicals.[1] Its utility stems from the reactivity conferred by the chlorine atom and the carbon-carbon double bond.[1][2] However, these same chemical characteristics necessitate a comprehensive and rigorous approach to its handling. This guide, intended for researchers, scientists, and drug development professionals, provides a technical framework for the safe management of 1-Chloro-1-propene. We will move beyond mere procedural lists to explain the causal links between its properties and the required safety protocols, ensuring a self-validating system of laboratory practice.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational understanding of the intrinsic hazards of 1-Chloro-1-propene is paramount to developing effective safety protocols. This involves a multi-faceted assessment of its physicochemical properties, toxicological profile, and physical dangers.

Physicochemical Properties

The physical and chemical properties of 1-Chloro-1-propene dictate its behavior in a laboratory setting, particularly its volatility and flammability. It exists as a colorless liquid with a disagreeable odor.[1][3][4][5][6][7]

PropertyValueSource
Molecular Formula C₃H₅Cl[1][2][8][9]
Molecular Weight 76.52 g/mol [1][7][8]
Boiling Point Approx. 38°C[1][3][6]
Melting Point -137.3°C[1]
Flash Point < -6°C to 67°C (Note: Varies by source, treat as extremely flammable)[3][7]
Vapor Pressure 507 mmHg at 25°C[7]
Solubility Slightly soluble in water; Soluble in ether, acetone, benzene, chloroform[1][2][3][5][6][7]
Appearance Colorless liquid with a disagreeable odor[1][2][3][4][5][6][7]

The low boiling point and high vapor pressure indicate that significant vapor concentrations can accumulate quickly at room temperature, creating both inhalation and fire hazards.

Toxicological Profile: Health Hazards

Exposure to 1-Chloro-1-propene can result in significant health effects. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][10]

  • Acute Toxicity : Harmful if swallowed.[3][10] Inhalation of low concentrations has been shown to cause anesthetic effects in mice.[4][8] High concentrations may lead to central nervous system depression, characterized by nausea, headache, and dizziness.[11][12]

  • Skin and Eye Irritation : Direct contact causes skin irritation and serious eye irritation.[3][10] Prolonged or repeated exposure can lead to more severe damage.

  • Respiratory Irritation : Vapors are irritating to the respiratory tract.[10]

  • Organ-Specific Toxicity : Animal studies have indicated that 1-Chloro-1-propene is a hepatotoxin (causes liver damage).[4]

  • Carcinogenicity : There is evidence from animal studies suggesting tumorigenic potential when administered by gavage.[4]

Physical Hazards

The primary physical hazard associated with 1-Chloro-1-propene is its extreme flammability.[10]

  • Flammability : As a highly flammable liquid and vapor, it can be easily ignited by heat, sparks, or open flames.[3][5][13] Its vapors are heavier than air and may travel a considerable distance to an ignition source and "flash back".[3] Vapors can form explosive mixtures with air within the flammable limits of 4.5% to 16% by volume.[7]

  • Reactivity : It is a reactive compound that may react violently with strong oxidizing agents.[1][5][6] It is also incompatible with strong bases, alkali metals, and finely divided metals like aluminum, magnesium, and zinc.[10]

  • Polymerization : Under certain conditions, such as heating, it may undergo hazardous polymerization.[3]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized summary of the hazards.

PictogramGHS ClassHazard Statement
🔥Flammable LiquidsH224: Extremely flammable liquid and vapor / H225: Highly flammable liquid and vapor[3][7][10]
Acute Toxicity (Oral)H302: Harmful if swallowed[3][7][10]
Skin Corrosion/IrritationH315: Causes skin irritation[3][7][10]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[3][7][10]
Specific Target Organ ToxicityH335: May cause respiratory irritation[10] / H336: May cause drowsiness or dizziness[7]

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective risk management relies on implementing a hierarchy of controls, which prioritizes the most effective measures. Personal Protective Equipment (PPE) is always the final line of defense, to be used after all other controls have been considered.

HierarchyOfControls cluster_0 Hierarchy of Controls for 1-Chloro-1-propene Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous reagent if possible) Engineering Engineering Controls (Chemical Fume Hood, Ventilation) Substitution->Engineering Most Effective Admin Administrative Controls (SOPs, Training, Designated Areas) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: Hierarchy of controls applied to handling 1-Chloro-1-propene.

Engineering Controls (Primary Barrier)

These controls are designed to physically isolate the researcher from the hazard.

  • Chemical Fume Hood : All handling of 1-Chloro-1-propene must be conducted inside a certified chemical fume hood to control vapor inhalation and prevent the accumulation of flammable concentrations in the lab.

  • Ventilation : The laboratory must have adequate general ventilation to supplement the local exhaust of the fume hood.[3]

  • Spark-Proof and Explosion-Proof Equipment : Due to the high flammability, all electrical equipment used in the vicinity (stir plates, vacuum pumps, lighting) must be rated as explosion-proof.[3][14][15] Use non-sparking tools for all manipulations.[3][10]

  • Grounding and Bonding : To prevent ignition from static electricity, all metal containers and transfer equipment must be properly grounded and bonded.[3][7][12][14]

Administrative Controls (Procedural Safety)

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs) : Detailed, chemical-specific SOPs for handling, storage, and waste disposal must be written and approved before any work begins.

  • Training : All personnel must be thoroughly trained on the hazards of 1-Chloro-1-propene, the specific SOPs, and emergency procedures. This training must be documented.

  • Designated Areas : Clearly mark and designate specific areas within the lab where 1-Chloro-1-propene is handled and stored.

  • Work Quantity : Limit the quantity of 1-Chloro-1-propene handled at any one time to the minimum amount necessary for the experiment.

Section 3: Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.[3] Selection must be based on the specific tasks being performed.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Routine Handling (in fume hood) Chemical-resistant gloves (e.g., Viton®, laminate film). Inspect before use.[3]Tightly fitting safety goggles with side-shields or a face shield.[3][10]Flame-resistant lab coat.[3]Not typically required if work is performed correctly within a certified fume hood.
Large Volume Transfer / Spill Cleanup Heavy-duty, chemical-resistant gloves.Chemical safety goggles and a full-face shield.[10][16]Chemical- and flame-resistant coveralls or apron.[3]Self-contained breathing apparatus (SCBA) or a supplied-air respirator.[3][7]

Section 4: Standard Operating Protocols

Adherence to validated protocols is essential for ensuring safety and experimental integrity.

Protocol for Safe Handling and Use
  • Preparation : Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Equipment Check : Verify that all glassware is free of cracks and that all electrical equipment is properly grounded and explosion-proof.[14][15]

  • Chemical Transfer : Use non-sparking tools.[3][10] Ground and bond containers when transferring the liquid to prevent static discharge.[3]

  • Heating : Do not heat under confinement, as this can lead to an explosion.[10] If heating is required, use a controlled heating mantle and ensure the setup is properly vented.

  • Post-Handling : Tightly close the container immediately after use.[3] Decontaminate the work area and any equipment used. Wash hands thoroughly after handling.[3]

Protocol for Safe Storage
  • Container : Store in a tightly closed container.[3]

  • Location : Store in a dry, cool, and well-ventilated area specifically designated for flammable liquids.[3][10]

  • Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[3][10] Post "No Smoking" signs.[3]

  • Incompatibilities : Segregate from incompatible materials such as strong oxidizing agents, strong bases, and alkali metals.[10][14] Do not store with food or drink.[3]

  • Sunlight : Protect from direct sunlight.[10]

Protocol for Waste Disposal
  • Containment : Collect all 1-Chloro-1-propene waste in a suitable, closed, and properly labeled container.

  • Regulations : Dispose of waste through a licensed chemical disposal company.[3] Do not empty into drains or release into the environment.[3]

  • Contaminated Materials : Any materials used for cleanup (e.g., absorbents) must be treated as hazardous waste and disposed of accordingly.[3]

Section 5: Emergency Response Procedures

A clear, practiced emergency plan is critical for mitigating the consequences of an accident.

EmergencyResponse cluster_1 Emergency Response Flowchart Incident Incident Occurs (Spill, Fire, Exposure) Assess Assess Situation (Is it safe to respond?) Incident->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate No FirstAid Provide First Aid (If trained and safe) Assess->FirstAid Yes Spill Control Spill (If small & trained) Assess->Spill Yes Fire Use Fire Extinguisher (If small & trained) Assess->Fire Yes CallHelp Call Emergency Services (911 / Poison Control) Evacuate->CallHelp FirstAid->CallHelp Spill->CallHelp Fire->CallHelp

Caption: A simplified flowchart for emergency response actions.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation : Move the victim to fresh air immediately.[3][10] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[10]

  • Skin Contact : Immediately take off all contaminated clothing.[3] Rinse the affected area with soap and plenty of water for at least 15 minutes.[3][10] Seek immediate medical attention.[10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][10][12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

  • Ingestion : Do NOT induce vomiting.[3][10] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3][10] Call a doctor or Poison Control Center immediately.[3][17]

Accidental Release Measures (Spill Cleanup)
  • Immediate Actions : ELIMINATE all ignition sources from the immediate area.[5][7] Evacuate unnecessary personnel.[3][10] Ensure adequate ventilation.

  • Small Spills : Absorb the spill with a non-combustible material like dry earth, sand, or vermiculite.[7][13] Use clean, non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[7]

  • Large Spills : Evacuate the area and consider downwind evacuation of at least 300 meters (1000 feet).[7] Dike the spill far ahead of the liquid for later disposal.[7] A vapor-suppressing foam may be used to reduce vapors.[7][13] Do not attempt to clean up a large spill without appropriate training and equipment; contact emergency services.

Firefighting Measures
  • Extinguishing Media : For small fires, use dry chemical, CO₂, water spray, or alcohol-resistant foam.[5][7][10] For large fires, use water spray, fog, or alcohol-resistant foam.[5][7] Note that using a water spray may be inefficient due to the low flash point.[5][7]

  • Specific Hazards : Vapors may form explosive mixtures with air.[3] Containers may explode when heated.[3] Thermal decomposition can produce toxic gases such as carbon monoxide and hydrogen chloride.[10][13][14]

  • Protective Actions : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][10] Use water spray to cool fire-exposed containers.[10]

Conclusion

1-Chloro-1-propene is a chemical that commands respect. Its utility in scientific research is balanced by significant health and safety hazards, primarily its extreme flammability and toxicity. A safety-first culture, built upon a thorough understanding of these risks and the diligent application of the hierarchy of controls, is non-negotiable. By integrating robust engineering controls, meticulous administrative procedures, correct PPE usage, and practiced emergency plans, researchers can confidently and safely harness the synthetic potential of this valuable compound.

References

  • Smolecule. (2023, August 15). Buy 1-Chloro-1-propene | 16136-85-9.
  • ChemicalBook. (2026, January 3).
  • Synquest Labs. * (1Z)
  • TCI Chemicals. 1-Chloro-1-propene (cis- and trans- mixture)
  • Haz-Map. 1-Chloro-1-propene - Hazardous Agents.
  • CAMEO Chemicals - NOAA. 1-CHLOROPROPYLENE.
  • ChemicalBook. 1-CHLORO-1-PROPENE | 590-21-6.
  • SynQuest Laboratories, Inc. (2016, June 12).
  • Chemsrc. (2025, August 23). 1-chloro-1-propene | CAS#:16136-85-9.
  • PubChem - NIH. 1-Chloro-1-propene | C3H5Cl | CID 11536.
  • CAMEO Chemicals - NOAA. 1-CHLOROPROPANE.
  • CymitQuimica. CAS 590-21-6: 1-Chloro-1-propene.
  • Fisher Scientific. (2010, November 10).
  • CymitQuimica. CAS 16136-84-8: 1-Propene, 1-chloro-, (1Z)-.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, September 25).
  • PMC.
  • Occupational Safety and Health Administration. (2024, May 3). 1-CHLORO-1-NITROPROPANE.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, June 3). PUBLIC REPORT 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)-.
  • CP Lab Safety. 1-Chloro-1-propene, (cis-and trans-mixture), 10mL.
  • Fisher Scientific.
  • Harper College. (2009, July 20). 1-Chloropropane, 99% MSDS# 71661.
  • Centers for Disease Control and Prevention (CDC). (2024, April 10).

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Chloro-1-propene as a Stereospecific Intermediate in Advanced Organic Synthesis

Executive Summary 1-Chloro-1-propene (CAS 590-21-6) is a highly versatile, low-boiling vinylic halide utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers[1]. Unlike its structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-1-propene (CAS 590-21-6) is a highly versatile, low-boiling vinylic halide utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers[1]. Unlike its structural isomer allyl chloride (3-chloro-1-propene), which features a highly reactive


 carbon-chlorine bond, 1-chloro-1-propene possesses an 

hybridized C-Cl bond. This vinylic nature imparts unique stability and stereochemical memory, allowing it to serve as a precise building block for transferring stereodefined 1-propenyl groups (e.g., in the synthesis of trans-anethole and complex macrocyclic bioactive entities)[2].

This application note provides a rigorous, mechanistically grounded guide to utilizing 1-chloro-1-propene in transition-metal-catalyzed cross-couplings and Grignard reagent formations, complete with self-validating experimental protocols.

Mechanistic Demystification: Overcoming Vinylic Inertia

A common pitfall in organic synthesis is treating 1-chloro-1-propene with the same catalytic assumptions as allylic or alkyl chlorides. The


 hybridized C-Cl bond is significantly stronger and more electron-rich, creating a high activation energy barrier for oxidative addition[3].
  • Palladium-Catalyzed Cross-Coupling: To achieve efficient oxidative addition into the vinylic C-Cl bond, electron-rich and sterically demanding ligands (such as N-Heterocyclic Carbenes or

    
    ) are often required, though standard 
    
    
    
    can be effective under prolonged heating[1]. The reaction proceeds with rigorous stereoretention; reacting
    
    
    -1-chloro-1-propene yields exclusively
    
    
    -alkene products, preventing the formation of complex diastereomeric mixtures[2].
  • Organometallic Reagent Formation: The synthesis of 1-propenylmagnesium chloride is notoriously sluggish due to the inertness of the vinylic chloride. It mandates the use of Tetrahydrofuran (THF) rather than diethyl ether. THF is a stronger Lewis base and effectively coordinates the magnesium center, stabilizing the transition state and the resulting Grignard reagent[3].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting for Vinylic Cl) Pd0->OxAdd 1-Chloro-1-propene PdII_1 trans-[Pd(II)(1-propenyl)(Cl)L2] OxAdd->PdII_1 Transmet Transmetalation with Ar-B(OH)2 PdII_1->Transmet Base (OH-) PdII_2 trans-[Pd(II)(1-propenyl)(Ar)L2] Transmet->PdII_2 Isom cis/trans Isomerization PdII_2->Isom RedElim Reductive Elimination Isom->RedElim RedElim->Pd0 Regenerates Pd(0) Product Stereoretentive Product (e.g., trans-anethole) RedElim->Product

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling with 1-chloro-1-propene.

Quantitative Benchmarks: Cross-Coupling Conditions

The following table summarizes validated catalytic systems and expected yields for the cross-coupling of 1-chloro-1-propene. Note the elevated temperatures required compared to standard allylic chloride couplings[1].

Reaction TypeCatalyst SystemSolventTemp (°C)Yield (%)Time (h)
Suzuki-Miyaura

/

Toluene/H₂O80894
Negishi

THF25922
Heck

/

DMF120786
Sonogashira

/ CuI
THF/Et₃N80853

Self-Validating Experimental Protocols

Protocol A: Stereoretentive Suzuki-Miyaura Coupling

Objective: Synthesis of trans-anethole via the coupling of


-1-chloro-1-propene with 4-methoxyphenylboronic acid[3].

Causality & Design Choices:

  • Catalyst:

    
     is utilized. While NHC ligands offer higher turnover numbers for vinylic chlorides, tetrakis(triphenylphosphine)palladium(0) is highly reliable at 80 °C.
    
  • Base: Aqueous

    
     is used to convert the boronic acid into a more nucleophilic boronate complex, which is a prerequisite for the transmetalation step onto the electron-rich Pd(II) intermediate.
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, combine 4-methoxyphenylboronic acid (1.2 equiv),

    
     (5 mol%), and anhydrous 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add degassed toluene (0.2 M) and degassed water (10:1 v/v ratio). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Reagent Addition: Inject

    
    -1-chloro-1-propene (1.0 equiv) via a gastight syringe. Note: 1-Chloro-1-propene is highly volatile (BP: 35-36 °C) and flammable; handle strictly in a fume hood[4],[5].
    
  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 4 hours.

  • Self-Validation (Analytical Check): Quench a 50 µL aliquot in water/EtOAc. Run the organic layer on GC-MS.

    • Validation Criteria: The reaction is successful if the peak corresponding to the starting material (m/z 76) is consumed and the product peak (m/z 148) appears. Crucially, the chromatogram should show >95% isomeric purity for the

      
      -isomer, validating the stereoretentive nature of the cycle.
      
Protocol B: Synthesis of 1-Propenylmagnesium Chloride

Objective: Generation of a vinylic Grignard reagent for subsequent nucleophilic additions.

Causality & Design Choices:

  • Activation: Magnesium turnings develop a passivating MgO oxide layer. The addition of iodine (

    
    ) etches this layer, exposing the highly reactive zero-valent metal surface necessary to cleave the strong vinylic C-Cl bond.
    
  • Solvent: Anhydrous THF is strictly required. Diethyl ether fails to provide sufficient solvation energy to stabilize the vinylic magnesium chloride intermediate.

GrignardWorkflow Setup 1. Setup Dry THF, Mg Turnings Activation 2. Activation Add I2, Heat to Reflux Setup->Activation Addition 3. Addition Dropwise 1-Chloro-1-propene Activation->Addition Reaction 4. Reaction Maintain Reflux (2h) Addition->Reaction Validation 5. Validation Titration (1,10-phenanthroline) Reaction->Validation

Experimental workflow for the synthesis and validation of 1-propenylmagnesium chloride.

Step-by-Step Methodology:

  • Setup: To a flame-dried, argon-purged 3-neck flask equipped with a reflux condenser, add magnesium turnings (1.5 equiv) and enough anhydrous THF to cover the metal.

  • Activation: Add a single crystal of

    
    . Heat gently until the brown color dissipates, indicating the formation of 
    
    
    
    and the activation of the metal surface.
  • Initiation: Add a 5% portion of the total 1-chloro-1-propene volume. Wait for a spontaneous exotherm and localized boiling at the Mg surface. Do not proceed until initiation is visually confirmed.

  • Addition: Dilute the remaining 1-chloro-1-propene (1.0 equiv total) in anhydrous THF (to yield a 1.0 M solution) and add dropwise over 45 minutes, maintaining a gentle reflux.

  • Maturation: Reflux the mixture for an additional 2 hours to ensure complete insertion.

  • Self-Validation (Titration): Grignard reagents degrade over time. Before use, validate the exact molarity.

    • Procedure: Add 1.0 mL of the Grignard solution to a dry vial containing 2 mg of 1,10-phenanthroline indicator in 2 mL of dry THF. The solution will turn deep purple (charge-transfer complex). Titrate dropwise with a 1.0 M solution of sec-butanol in xylene until the purple color completely vanishes.

    • Validation Criteria: The volume of sec-butanol required directly equals the active molarity of the Grignard reagent. A successful synthesis should yield a concentration of 0.85 - 0.95 M.

References

  • National Institutes of Health (PubChem) - 1-Chloro-1-propene | C3H5Cl | CID 11536[Link][4]

  • National Institutes of Health (PubMed Central) - Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class[Link][2]

  • University of Wisconsin-Madison - CHEM 344 Organometallic Chemistry Practice Problems [Link][3]

Sources

Application

Application Note: Advanced Polymerization and Copolymerization Dynamics of 1-Chloro-1-propene

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Application Note & Validated Protocols Executive Summary and Monomer Profiling 1-Chloro-1-propene (CAS: 590-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Application Note & Validated Protocols

Executive Summary and Monomer Profiling

1-Chloro-1-propene (CAS: 590-21-6) is a highly reactive, halogenated unsaturated aliphatic hydrocarbon utilized as a critical building block in the synthesis of specialty polymers, elastomers, and functionalized macromolecules[1]. Due to the presence of both a vinylic double bond and an electron-withdrawing chlorine substituent, it exhibits unique reactivity patterns during addition polymerization[2].

While highly valuable for introducing reactive allylic/alkyl chloride sites into polymer backbones, 1-chloro-1-propene presents specific kinetic challenges—most notably, degradative chain transfer[3]. This application note details the mechanistic causality behind these challenges and provides self-validating protocols for the successful emulsion copolymerization and subsequent post-polymerization modification of 1-chloro-1-propene.

Quantitative Data: Monomer Properties
PropertyValueReference
CAS Registry Number 590-21-6[1]
Molecular Formula C₃H₅Cl[1]
Molecular Weight 76.52 g/mol [2]
Boiling Point 35 – 38 °C[2]
Density (20 °C) 0.9347 g/cm³[2]
Vapor Pressure 507.0 mmHg[2]

Mechanistic Dynamics: The Challenge of Degradative Chain Transfer

The free-radical polymerization of 1-chloro-1-propene deviates from conventional vinyl monomers due to the presence of labile allylic hydrogen atoms[3]. During propagation, the growing macroradical frequently abstracts an allylic hydrogen from a monomer molecule rather than adding to its double bond.

Causality of Oligomerization: This abstraction yields a resonance-stabilized allylic radical. Because this new radical is thermodynamically stable, it is highly inefficient at re-initiating a new polymer chain[3]. Consequently, homopolymerization typically results in low-molecular-weight oligomers (degradative chain transfer). To circumvent this kinetic bottleneck and achieve high-molecular-weight materials, 1-chloro-1-propene is predominantly copolymerized with highly reactive comonomers (e.g., vinyl chloride or acrylonitrile) using compartmentalized emulsion systems[4].

G Init Initiator Radical Mon 1-Chloro-1-propene Init->Mon Addition Prop Propagating Chain Mon->Prop Initiation Degrad Allylic Radical (Resonance Stabilized) Prop->Degrad H-Abstraction (Degradative Transfer) Poly Copolymer Chain Prop->Poly + Comonomer (Propagation) Oligo Oligomers Degrad->Oligo Termination

Radical propagation vs. degradative chain transfer in 1-chloro-1-propene.

Quantitative Data: Copolymerization Reactivity Ratios

The electron-withdrawing nature of the chlorine atom strongly influences comonomer reactivity. The table below summarizes the reactivity ratios (


, 

) for 1-chloro-1-propene (

) with standard industrial monomers (

).
Comonomer (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)


Polymerization BehaviorReference
Vinyl Chloride 4.450.33Tendency toward blocky

with isolated

units
Acrylonitrile 19.610.01Highly alternating tendency; rapid

consumption
[5]

Experimental Workflows

Protocol A: Free-Radical Emulsion Copolymerization

Emulsion polymerization is selected over bulk polymerization to isolate propagating radicals within micelles (Smith-Ewart mechanism), drastically reducing bimolecular termination rates and mitigating the impact of chain transfer agents[4].

Reagents:

  • Monomers: Acrylonitrile (Comonomer), 1-Chloro-1-propene (Functional Monomer).

  • Aqueous Phase: Deionized water (Continuous phase).

  • Surfactant: Sodium Dodecyl Sulfate (SDS) (Micelle generator).

  • Initiator: Potassium Persulfate (KPS) (Thermal radical source).

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 2.0 g of SDS in 100 mL of degassed deionized water in a 250 mL round-bottom flask. Causality: SDS concentration must exceed the Critical Micelle Concentration (CMC) to ensure adequate monomer-swollen micelle formation[4].

  • Monomer Loading: Add a predetermined molar ratio of Acrylonitrile and 1-Chloro-1-propene (totaling 20 g) to the aqueous phase under vigorous mechanical stirring (400 rpm) to create a stable emulsion.

  • Deoxygenation: Purge the emulsion with ultra-high-purity Nitrogen for 30 minutes. Causality: Oxygen acts as a potent radical scavenger; its removal is mandatory to ensure predictable initiation kinetics.

  • Initiation: Heat the system to 60 °C. Inject 0.5 g of KPS dissolved in 5 mL of water. Causality: At 60 °C, KPS undergoes thermal decomposition to yield sulfate radicals (

    
     to 
    
    
    
    radicals/dm³/s), which migrate into the micelles to initiate propagation[4].
  • Propagation & Termination: Maintain the reaction at 60 °C for 6 hours. Terminate by cooling the flask in an ice bath and exposing the mixture to ambient air.

  • Recovery & Self-Validation: Coagulate the latex by pouring it into an excess of cold methanol. Filter, wash, and dry the precipitate under vacuum at 40 °C to constant weight.

    • QC Validation: Perform gravimetric analysis to calculate monomer conversion. Use FTIR spectroscopy to confirm the presence of C-Cl stretching vibrations (~700 cm⁻¹) and nitrile stretching (~2240 cm⁻¹), validating successful copolymerization.

G Aq Aqueous Phase (KPS + SDS Surfactant) Mic Micelle Swelling (Monomer Partitioning) Aq->Mic Agitation & Heat (60°C) Int1 Interval I: Nucleation (Radical Entry) Mic->Int1 Radical Capture Int2 Interval II: Growth (Steady Propagation) Int1->Int2 Constant Particle Number Int3 Interval III: Depletion (Droplet Disappearance) Int2->Int3 Monomer Consumption

Smith-Ewart emulsion polymerization workflow for chlorinated alkenes.

Protocol B: Post-Polymerization Modification (Quaternization)

The incorporation of 1-chloro-1-propene leaves pendant chloride groups along the polymer backbone. These sites are highly susceptible to


 nucleophilic substitution, allowing for the synthesis of ion-conductive or antimicrobial polyelectrolytes[4].

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 5.0 g of the purified copolymer from Protocol A in 50 mL of N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that swells the polymer coil and leaves the nucleophile unsolvated, significantly accelerating the

    
     reaction rate[3].
    
  • Nucleophilic Attack: Add a 5-fold molar excess of Trimethylamine (TMA) (relative to the theoretical chloride content) to the polymer solution.

  • Reaction Incubation: Seal the reactor and heat to 70 °C for 24 hours under continuous stirring. Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance of the polymer backbone during the

    
     transition state.
    
  • Precipitation & Self-Validation: Precipitate the quaternized polymer in diethyl ether. Filter and dry under vacuum.

    • QC Validation: Perform a conductometric titration of the reaction filtrate using 0.1 M

      
      . The precipitation of 
      
      
      
      quantifies the displaced free chloride ions, providing a mathematically self-validating measure of the degree of quaternization.

Environmental, Health, and Safety (EHS)

1-Chloro-1-propene is classified as a Volatile Organic Compound (VOC) and a flammable liquid[1].

  • Reactivity Hazard: In the presence of Lewis acids or concentrated radical initiators, 1-chloro-1-propene can undergo highly exothermic, runaway addition polymerization[2].

  • Handling: All monomer transfers must be conducted in an explosion-proof fume hood using non-sparking tools[6].

  • Storage: Store in tightly sealed containers at 2–8 °C, away from direct light and strong oxidizers, to prevent spontaneous auto-polymerization[7].

References

Sources

Method

Application Note: Overcoming the Inertness of Vinylic Halides – Nucleophilic Substitution and Cross-Coupling Protocols for 1-Chloro-1-propene

Introduction & Scope 1-Chloro-1-propene ( ) is a volatile vinylic halide that exists as a mixture of E and Z stereoisomers[1]. It is a colorless liquid characterized by a disagreeable odor[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-Chloro-1-propene (


) is a volatile vinylic halide that exists as a mixture of E and Z stereoisomers[1]. It is a colorless liquid characterized by a disagreeable odor[1]. In pharmaceutical synthesis and drug development, functionalizing vinylic positions is often critical for building complex active pharmaceutical ingredients (APIs). However, unlike their alkyl or allylic counterparts, vinylic halides are notoriously unreactive toward classical nucleophilic substitution pathways[2].

This application note provides a deep mechanistic analysis of this chemical inertness and outlines field-proven, self-validating protocols to successfully achieve nucleophilic substitution via alternative pathways: Elimination-Addition and Transition-Metal Catalyzed Cross-Coupling .

Mechanistic Causality: The Inertness of Vinylic Halides

To design an effective synthesis, chemists must first understand why standard substitution fails. The inertness of 1-chloro-1-propene is driven by a combination of electronic and steric blockades:

  • Failure of

    
     (Steric & Electronic Blockade):  In a standard 
    
    
    
    mechanism, the incoming nucleophile must perform a backside attack on the electrophilic carbon[3]. For 1-chloro-1-propene, this trajectory requires the nucleophile to approach directly through the plane of the carbon-carbon double bond, which creates insurmountable steric hindrance[3]. Furthermore, the high electron density of the
    
    
    -bond repels incoming electron-rich nucleophiles[3]. Finally, the
    
    
    bond is shorter and significantly stronger than a
    
    
    bond, making the chloride an exceptionally poor leaving group[2].
  • Failure of

    
     (Carbocation Instability):  Heterolytic cleavage of the C-Cl bond would generate a vinylic carbocation. The resulting positive charge would reside in an 
    
    
    
    orbital, which is highly electronegative, making the intermediate energetically prohibitive to form under standard conditions.

Validated Pathways for Vinylic Substitution

Since direct displacement is blocked, alternative mechanistic workarounds must be employed to replace the vinylic chloride with a target nucleophile.

Pathway A: Elimination-Addition (The Alkyne Route)

While vinylic halides resist substitution, they can undergo elimination, albeit at slower rates than alkyl halides[2]. This requires extremely strong bases, such as sodium amide (


)[2]. The base abstracts the vinylic proton, forcing the elimination of the chloride ion to generate propyne[2],[4]. The terminal alkyne is subsequently deprotonated to form a nucleophilic propynyl anion, which can be trapped by various electrophiles to achieve a net substitution.
Pathway B: Transition-Metal Catalyzed Cross-Coupling

For drug developers requiring the retention of alkene geometry, palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, or Negishi couplings) is the most robust method[5]. Palladium(0) undergoes oxidative addition directly into the strong vinylic C-Cl bond, bypassing the


 geometric constraints entirely. This effectively "substitutes" the chloride for an aryl, alkyl, or amine group while preserving the original E or Z stereochemistry[5].

Quantitative Data & Pathway Comparison

The table below summarizes the operational parameters and quantitative outcomes of the discussed pathways, allowing researchers to select the appropriate method based on stereochemical requirements.

Reaction PathwayReagents / CatalystOperating Temp.Yield PotentialStereochemical OutcomeMechanistic Principle
Classical

Alkyl amines, Hydroxides20 °C to 100 °C0% (No Reaction)N/ABlocked by

C-Cl bond strength &

-repulsion[2],[3].
Elimination-Addition

, liquid

, Electrophile
-33 °CHighLoss of alkene geometry (forms alkyne)E2 Elimination followed by Nucleophilic Trapping[2],[4].
Pd-Catalyzed Coupling

, Boronic Acid, Base
60 °C to 100 °CHighRetention of E/Z geometryOxidative Addition, Transmetalation, Reductive Elimination[5].

Mechanistic Visualization

MechanisticPathways A 1-Chloro-1-propene (Vinylic Halide) B Classical SN1/SN2 A->B Standard Nucleophiles D Elimination-Addition (NaNH₂) A->D Strong Base G Pd-Catalyzed Coupling (Suzuki/Buchwald) A->G Pd(0) Catalyst C Reaction Blocked (sp² bond & steric strain) B->C E Propyne Intermediate D->E -HCl F Substituted Alkyne E->F Electrophile H Oxidative Addition [Pd(II)-Vinyl Complex] G->H I Substituted Alkene (Stereoretention) H->I Transmetalation

Fig 1. Mechanistic divergence of 1-chloro-1-propene substitution pathways.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol effectively substitutes the vinylic chloride with an aryl group while retaining the alkene stereochemistry.

  • Step 1: Reagent Preparation & Degassing

    • Action: In a Schlenk flask, combine (E)-1-chloro-1-propene (1.0 eq), phenylboronic acid (1.2 eq), and

      
       (2.0 eq) in a toluene/water (4:1) mixture. Sparge the solution with argon for 15 minutes.
      
    • Causality: Oxygen must be rigorously excluded because it will irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species. The biphasic solvent system ensures the solubility of both the organic substrates (toluene) and the inorganic base (water).

  • Step 2: Catalyst Addition & Heating

    • Action: Add

      
       (0.05 eq) under a positive flow of argon. Seal the flask and heat to 90 °C for 12 hours.
      
    • Causality: The elevated temperature provides the activation energy necessary for the challenging oxidative addition of Pd(0) into the strong vinylic C-Cl bond.

      
       converts the boronic acid into a more nucleophilic boronate complex, facilitating the transmetalation step.
      
  • Step 3: Workup & Self-Validation

    • Action: Cool the mixture to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Validation: Analyze the crude mixture via

      
      -NMR. The presence of a trans-alkene coupling constant (
      
      
      
      Hz) for the vinylic protons confirms that the substitution occurred with absolute retention of the (E)-geometry, validating the concerted reductive elimination mechanism.
Protocol 2: Elimination-Addition via Sodium Amide

This protocol is utilized when the goal is to synthesize a substituted alkyne from the vinylic halide precursor.

  • Step 1: Generation of the Base

    • Action: Condense anhydrous ammonia (~20 mL) into a 3-neck flask equipped with a dry-ice/acetone condenser. Add a catalytic amount of

      
      , followed by sodium metal (2.2 eq) in small pieces.
      
    • Causality: The iron catalyst facilitates the rapid conversion of solvated electrons (indicated by a deep blue solution) into sodium amide (

      
      ), a base strong enough to deprotonate the vinylic position. Liquid ammonia acts as both the solvent and a cryogenic heat sink (-33 °C).
      
  • Step 2: Elimination to Propyne

    • Action: Slowly add 1-chloro-1-propene (1.0 eq) at -33 °C. Stir for 1 hour.

    • Causality: The first equivalent of

      
       drives the E2 elimination of HCl to form propyne[2]. The second equivalent immediately deprotonates the resulting terminal alkyne to form a propynyl sodium salt, preventing unwanted side reactions and preparing the molecule for nucleophilic attack.
      
  • Step 3: Nucleophilic Trapping

    • Action: Add an electrophile (e.g., benzyl bromide, 1.1 eq) dropwise. Allow the ammonia to evaporate overnight, then quench the residue with aqueous

      
      .
      
    • Validation: Perform GC-MS on the organic extract. The appearance of the substituted alkyne mass peak (and the absence of the m/z 76 precursor peak) confirms the successful elimination-addition sequence.

References

  • [2] Vinylic Halides - Organohalogen compound. Britannica. URL:[Link]

  • 6.2: Characteristics of the SN2 Reaction. Chemistry LibreTexts. URL:[Link]

  • [4] Elimination from Vinylic Halides. Chemistry Stack Exchange. URL:[Link]

  • [1] 1-Chloro-1-propene | C3H5Cl | CID 11536. PubChem - National Institutes of Health (NIH). URL:[Link]

  • [5] Palladium- (and nickel-) catalyzed vinylation of aryl halides. PubMed Central (PMC) - National Institutes of Health (NIH). URL:[Link]

Sources

Application

Application Note: Precision Synthesis with 1-Chloro-1-propene

This guide details the technical application of 1-Chloro-1-propene (iso-allyl chloride) in fine chemical synthesis. It addresses the specific challenges of its volatility (bp ~35–36°C) and stereoisomerism ( mixture), pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 1-Chloro-1-propene (iso-allyl chloride) in fine chemical synthesis. It addresses the specific challenges of its volatility (bp ~35–36°C) and stereoisomerism (


 mixture), providing validated protocols for organometallic generation and cross-coupling.[1]

Executive Summary & Chemical Profile

1-Chloro-1-propene (CAS 590-21-6) is a vinylic halide distinct from its allylic isomer, 3-chloro-1-propene (allyl chloride).[2][3][4] While often encountered as a byproduct in allyl chloride manufacture, it is a valuable synthons for introducing the 1-propenyl group (


) into pharmacophores and agrochemicals.[2][4]

Key Technical Challenges:

  • Volatility: With a boiling point of 35–36°C, it requires specialized handling to prevent loss during exothermic initiation of Grignard reactions.[3][4]

  • Stereochemistry: Commercial supplies are typically mixtures of

    
     (cis) and 
    
    
    
    (trans) isomers.[3][4] Stereoretentive coupling conditions are required to avoid isomeric scrambling.[3][4]
  • Reactivity: As a vinyl chloride, the C–Cl bond is stronger (

    
     hybridized) than in alkyl chlorides, requiring activated magnesium or specialized palladium ligands for oxidative addition.[1]
    
PropertyValueImplication for Synthesis
Boiling Point 35–36 °CCritical: Reaction exotherms can boil off reagent.[2][3][4] Use efficient reflux condensers (dry ice/acetone) or sealed vessels.[3][4]
Density 0.918 g/mLImmiscible with water; separates easily during workup.[3][4]
Isomer Ratio Variable (typ.[3][4][5][6] mix)Protocols must account for

selectivity or separation post-synthesis.
Flash Point < -4 °CHigh Hazard: Ground all equipment; use inert atmosphere (N₂/Ar).[2][3][4]

Reaction Landscape & Decision Tree

The following diagram illustrates the strategic utility of 1-chloro-1-propene, differentiating its use as a nucleophile (via Grignard) vs. an electrophile (via Cross-Coupling).

ReactionLandscape Start 1-Chloro-1-propene (E/Z Mixture) Mg Mg / THF (Grignard Formation) Start->Mg Activation Pd Pd(0) Catalyst (Cross-Coupling) Start->Pd Boronic Acids Base Strong Base (Elimination) Start->Base Dehydrohalogenation Grignard 1-Propenylmagnesium Chloride (Nucleophile) Mg->Grignard Suzuki Suzuki-Miyaura Coupling (Stereoretentive) Pd->Suzuki Propyne 1-Propyne (Methyl Acetylene) Base->Propyne FineChem Fine Chemicals (Agrochemicals/APIs) Grignard->FineChem Add to C=O Suzuki->FineChem Biaryl/Styryl Synthesis Propyne->FineChem Alkynylation

Figure 1: Strategic reaction pathways for 1-Chloro-1-propene in chemical synthesis.[2][3][4]

Detailed Experimental Protocols

Protocol A: Preparation of 1-Propenylmagnesium Chloride

Objective: Generate the Grignard reagent without losing the volatile starting material.[3][4] Mechanism: Oxidative insertion of Mg into the


 C–Cl bond.[3][4] This reaction is slower than alkyl halide insertion and requires initiation.[3][4]

Reagents:

  • Magnesium turnings (1.2 equiv), acid-washed and oven-dried.[2][3][4]

  • 1-Chloro-1-propene (1.0 equiv).[2][4][6][7]

  • THF (anhydrous, inhibitor-free).[1][2][3][4]

  • Initiator: 1,2-Dibromoethane (0.05 equiv) or Iodine crystal.[1][2][3][4]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a dry-ice/acetone reflux condenser (essential due to bp 35°C), a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with N₂.[3][4]

  • Activation: Add Mg turnings and just enough THF to cover them. Add the initiator (1,2-dibromoethane).[3][4] Heat gently with a heat gun until ethylene bubbles evolve, indicating activation.[3][4]

  • Initiation: Add approx. 5% of the 1-chloro-1-propene solution (diluted 1:1 in THF) to the activated Mg. Stop stirring. Wait for turbidity/exotherm.[4][5] Note: If reaction does not start, sonication is preferred over heating to avoid boiling off the halide.[1]

  • Addition: Once initiated, dilute the remaining halide with THF (1.0 M final concentration). Add dropwise to the refluxing mixture.

    • Critical Control: Adjust addition rate to maintain a gentle reflux driven by the reaction exotherm.[3][4] External heating should be minimal.[3][4]

    • Temperature: The internal temperature will rise to the boiling point of the mixture (THF bp 66°C), but the dry-ice condenser ensures the unreacted 1-chloro-1-propene (bp 35°C) returns to the flask.

  • Completion: After addition, reflux for 1–2 hours to ensure conversion of the less reactive C–Cl bond.

  • Titration: Cool to room temperature and titrate using salicylaldehyde phenylhydrazone to determine concentration (typically 0.8–0.9 M).

Protocol B: Stereoretentive Suzuki-Miyaura Coupling

Objective: Couple 1-chloro-1-propene with an aryl boronic acid while retaining the double bond geometry.[2][3][4] Insight: Standard Pd(PPh₃)₄ catalysts often fail with vinyl chlorides or cause isomerization.[3][4] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) facilitate oxidative addition to the inert C–Cl bond and promote rapid reductive elimination, preserving stereochemistry.[1]

Reagents:

  • Aryl Boronic Acid (1.2 equiv).[4]

  • 1-Chloro-1-propene (1.0 equiv).[2][4][6][7]

  • Catalyst: Pd(OAc)₂ (1–2 mol%).[3][4]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2–4 mol%).[2][4]

  • Base: K₃PO₄ (2.0 equiv) or CsF (for milder conditions).[3][4]

  • Solvent: Toluene/Water (10:[2]1) or THF.

Workflow:

  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in the solvent and stir for 10 mins under N₂ to form the active catalytic species.

  • Reaction Assembly: To a reaction vessel (pressure tube recommended), add the aryl boronic acid, base, and the pre-formed catalyst solution.

  • Halide Addition: Add 1-chloro-1-propene via syringe.

    • Note: If using a mixture of isomers, the product will generally reflect the starting ratio (

      
       yields 
      
      
      
      ,
      
      
      yields
      
      
      ) due to the concerted nature of the oxidative addition/reductive elimination cycle with SPhos.
  • Execution: Seal the vessel and heat to 80°C for 4–12 hours.

  • Workup: Cool, filter through Celite, and concentrate. Purify via silica gel chromatography.

Industrial Application: Synthesis of 1-Propyne

While 1-chloro-1-propene is a byproduct, it is a direct precursor to 1-propyne (methyl acetylene), a high-energy gas used in welding and as a specialty building block.[2][3][4]

Reaction: Dehydrochlorination (Elimination).[3][4][5]


[1][2]

Protocol Summary: Treatment of 1-chloro-1-propene with a strong base (Sodium amide in liquid ammonia or KOH in alcoholic solvent) effects the elimination of HCl.[2][3][4]

  • Safety Note: This reaction produces 1-propyne (bp -23°C), which is a flammable gas.[2][3][4] The setup requires a gas collection train or immediate in-situ consumption (e.g., trapping with an electrophile).[4]

Safety & Handling Standards

  • Carcinogenicity: Vinyl halides are structural alerts for genotoxicity.[3][4] Handle in a fume hood with proper PPE (gloves, goggles).[4]

  • Flammability: Vapor forms explosive mixtures with air.[3][4] Ground all transfer lines.[3][4]

  • Storage: Store in a cool, well-ventilated area away from oxidizing agents. Stabilizers (like epoxides) may be added to inhibit polymerization.[3][4]

References

  • Grignard Preparation & Vinyl Halide Reactivity

    • Preparation of Grignard Reagents from Vinyl Halides.[3][4] (General Protocol Adaptation).

    • Source: (Reference for vinyl magnesium bromide, adapted for propenyl chloride).[1]

  • Suzuki-Miyaura Coupling with SPhos

    • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides.[2][4]

    • Source: [1][3][4]

  • Industrial Dehydrohalogenation

    • Process for the preparation of propyne.[8][9]

    • Source: [1][2]

  • Chemical Safety Data

    • 1-Chloro-1-propene PubChem Compound Summary.
    • Source: [1][2]

Sources

Method

Strategic Utilization of 1-Chloro-1-propene in Pharmaceutical Synthesis

Application Note: 1-Chloro-1-propene in Pharmaceutical Synthesis[1][2] From Stereoselective Reagent Generation to Active Pharmaceutical Ingredient (API) Construction [1][2] Executive Summary 1-Chloro-1-propene (CAS: 590-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Chloro-1-propene in Pharmaceutical Synthesis[1][2]

From Stereoselective Reagent Generation to Active Pharmaceutical Ingredient (API) Construction [1][2]

Executive Summary

1-Chloro-1-propene (CAS: 590-21-6) is a critical vinyl halide synthon used to introduce the 1-propenyl moiety (


) into pharmaceutical scaffolds.[1][2] Unlike its allylic isomer (3-chloro-1-propene), 1-chloro-1-propene offers direct access to vinylic metal species (Grignard, Lithium) and serves as a robust electrophile in Palladium-catalyzed cross-coupling reactions.[1][2]

Its primary pharmaceutical value lies in the synthesis of Cephalosporin antibiotics (e.g., Cefprozil) and various antifungal agents where the geometry of the propenyl group (cis vs. trans) dictates biological activity. This guide provides field-proven protocols for handling this volatile reagent, generating its metallated derivatives, and executing stereoretentive cross-couplings.[2]

Chemical Profile & Isomer Management

1-Chloro-1-propene typically exists as a mixture of cis (


) and trans (

) isomers.[1][2] In pharmaceutical synthesis, the isomeric ratio of the starting material often correlates with the stereochemical outcome of the product due to the stereoretentive nature of oxidative addition steps in Pd-catalysis.
PropertyValueRelevance to Protocol
Formula

Vinyl Chloride derivative
Boiling Point ~35–36 °CHigh Volatility: Requires chilled condensers (-10°C) and cold traps.[1][2]
Reactivity Vinyl > Aryl (for Mg insertion)Less reactive than allyl halides; requires activation for Grignard formation.[2]
Isomers Z (cis) and E (trans)Z-isomer is often preferred for antibiotics like Cefprozil.[1][2]

Core Application 1: Generation of 1-Propenylmagnesium Chloride

The most common utilization of 1-chloro-1-propene is the formation of the Grignard reagent, 1-Propenylmagnesium chloride .[1] This nucleophile is essential for introducing the propenyl group into ketones, aldehydes, or activating esters.

Mechanism: Magnesium Insertion

Vinyl halides are generally inert to magnesium in diethyl ether.[2] The use of Tetrahydrofuran (THF) is mandatory as it coordinates more strongly to magnesium, stabilizing the vinyl Grignard species.

Protocol A: Preparation of 1-Propenylmagnesium Chloride (1.0 M in THF)

This protocol utilizes 1,2-dibromoethane as an entrainment agent to activate the magnesium surface.[1]

Reagents:

  • Magnesium turnings (Mg): 1.2 equiv (freshly crushed/activated)[1][2]

  • 1-Chloro-1-propene: 1.0 equiv (distilled)[1][2]

  • THF (Anhydrous): Solvent (0.5 – 1.0 M concentration target)[1][2]

  • 1,2-Dibromoethane: 0.05 equiv (Initiator)[1]

  • Iodine (

    
    ): Single crystal[1][2]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (coolant at -10°C), and pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.

  • Activation: Add Mg turnings to the flask. Add just enough THF to cover the Mg.[2] Add the iodine crystal and 0.05 equiv of 1,2-dibromoethane. Heat gently with a heat gun until the solution becomes colorless and bubbles evolve (ethylene gas).[2]

  • Initiation: Add approx. 5% of the 1-chloro-1-propene solution (diluted in THF). If the reaction does not sustain (exotherm/turbidity), add a second aliquot of dibromoethane.

  • Addition: Once reflux is self-sustaining, add the remaining 1-chloro-1-propene/THF mixture dropwise.

    • Critical Control: Regulate addition rate to maintain a gentle reflux. If the reaction cools too much, the vinyl halide will accumulate, posing a runaway risk.

  • Completion: After addition, reflux externally (oil bath at 65°C) for 1–2 hours to ensure complete consumption of the chloride.

  • Titration: Cool to room temperature. Titrate an aliquot using salicylaldehyde phenylhydrazone or standard acid titration to determine precise molarity.[2]

Core Application 2: Stereoselective Cross-Coupling (Suzuki-Miyaura)

For complex APIs where harsh Grignard conditions are not tolerated, Pd-catalyzed cross-coupling is the standard.[1][2] 1-Chloro-1-propene acts as the electrophile coupling with aryl boronic acids.[1][2]

Scientific Rationale:

  • Stereoretention: The oxidative addition of Pd(0) into the C-Cl bond of 1-chloro-1-propene generally proceeds with retention of the double bond geometry.[1] Starting with Z-1-chloro-1-propene yields the Z-propenyl product.[1][2]

  • Catalyst Choice:

    
     is standard, but bulky, electron-rich ligands (e.g., 
    
    
    
    , XPhos) accelerate the oxidative addition of the sluggish vinyl chloride bond.
Protocol B: Pd-Catalyzed Propenylation of an Aryl Boronic Acid

Target: Synthesis of a generic 1-Propenyl-4-substituted-benzene.

Reagents:

  • Aryl Boronic Acid (

    
    ): 1.0 equiv[1][2]
    
  • 1-Chloro-1-propene: 1.2 equiv[1][2]

  • Catalyst:

    
     (3 mol%)[1][2]
    
  • Base:

    
     (2.0 equiv)[1][2]
    
  • Solvent: THF/Water (9:1 ratio)[1][2]

Methodology:

  • Degassing: Sparge the THF/Water mixture with argon for 15 minutes. Oxygen poisons the Pd(0) species.[2]

  • Charging: Add Aryl Boronic Acid, Base, and Catalyst to the reaction vessel.

  • Solvent Addition: Add the degassed solvent system.[2]

  • Reagent Addition: Add 1-chloro-1-propene via syringe. (Note: If using pure Z-isomer, ensure temperature is kept low initially to prevent thermal isomerization).[1][2]

  • Reaction: Heat to 60°C in a sealed pressure vial (to contain the volatile chloride). Stir for 8–12 hours.[2]

  • Workup: Cool, filter through Celite to remove Pd black, dilute with EtOAc, and wash with brine.

Case Study: Synthesis of Cefprozil

Drug Class: Cephalosporin Antibiotic Role of 1-Chloro-1-propene: Introduction of the C3-propenyl side chain.[1][2][3][4]

The bioactivity of Cefprozil is highly dependent on the (Z)-configuration of the propenyl group. Industrial synthesis often utilizes the Wittig reaction, but modern process improvements utilize metal-catalyzed coupling or direct displacement using propenyl cuprates derived from the Grignard reagent.

Reaction Pathway Visualization

The following diagram illustrates the two primary pathways (Grignard vs. Palladium) to install the propenyl group, highlighting the Cefprozil intermediate.

G Reagent 1-Chloro-1-propene (C3H5Cl) Mg Mg / THF (Activation) Reagent->Mg Pd Pd(0) Catalyst Boronic Acid Reagent->Pd Grignard 1-Propenylmagnesium Chloride (Nucleophile) Mg->Grignard Insertion Cef_Int Cephalosporin C3-Triflate Grignard->Cef_Int Cu-mediated Substitution Suzuki Cross-Coupling Product (Stereoretention) Pd->Suzuki Suzuki-Miyaura Cefprozil Cefprozil Intermediate (Z-isomer critical) Cef_Int->Cefprozil Formation of C3-Propenyl

Caption: Divergent synthetic pathways for 1-Chloro-1-propene. Top: Grignard formation for nucleophilic substitution (Cefprozil route).[2] Bottom: Pd-catalyzed cross-coupling for biaryl/styryl synthesis.

Safety & Handling Protocols

1-Chloro-1-propene presents specific hazards that must be mitigated in a GLP/GMP environment.

HazardRisk LevelMitigation Protocol
Flammability Extreme Flash point < 0°C. Ground all glassware.[1][2] Use spark-proof tools.
Volatility HighStore in explosion-proof refrigerators.[1][2] Use dry-ice/acetone condensers during reflux.[1][2]
Polymerization ModerateStore with a stabilizer (often trace amines or phenols) if kept for long periods.[2]
Toxicity ModerateUse in a fume hood.[2] Avoid inhalation (narcotic effects).[2] Wear butyl rubber gloves (permeation resistance).[2]

Troubleshooting & Optimization

Issue: Low Yield in Grignard Formation

  • Cause: "Passivation" of Magnesium surface or loss of volatile halide.[2]

  • Solution: Use Rieke Magnesium (highly reactive) if standard turnings fail.[2] Ensure the condenser is at -10°C or lower to reflux the halide effectively.

Issue: Stereoisomerization (Z to E)

  • Cause: High reaction temperatures or prolonged reaction times in Pd-coupling.[1][2]

  • Solution: Switch to a more active catalyst system (e.g.,

    
    ) that operates at Room Temperature.[1][2]
    

Issue: Catalyst Poisoning

  • Cause: 1-Chloro-1-propene can degrade to release HCl if not distilled, poisoning Pd ligands.[1][2]

  • Solution: Distill the reagent over

    
     immediately before use to remove stabilizers and HCl traces.[2]
    

References

  • Synthesis of Cefprozil and C3-Propenyl Cephalosporins

    • Source: U.S. Patent 4,694,079 & ResearchGate.[2]

    • Link:[1]

  • Grignard Reagent Preparation (General Vinyl Halide Protocol)

    • Source: Organic Syntheses, Coll.[2] Vol. 9, p. 13 (1998).[2]

    • Link: (Analogous protocol adapted for propenyl).[2]

  • Suzuki-Miyaura Cross-Coupling Stereochemistry

    • Source: Chemistry LibreTexts / J. Am. Chem. Soc.[2]

    • Link:[1][2]

  • Safety Data & Handling

    • Source: PubChem CID 11536.[2]

    • Link:[1][2]

Sources

Application

1-Chloro-1-propene as a precursor for agrochemicals

Application Note: 1-Chloro-1-propene as a Strategic Propenyl Synthon in Agrochemical Synthesis 1-Chloro-1-propene (1-CP) [CAS: 590-21-6] has historically been viewed as a byproduct of allyl chloride manufacture or a prec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Chloro-1-propene as a Strategic Propenyl Synthon in Agrochemical Synthesis

1-Chloro-1-propene (1-CP) [CAS: 590-21-6] has historically been viewed as a byproduct of allyl chloride manufacture or a precursor to the soil fumigant 1,3-dichloropropene.[1][2][3] However, in modern agrochemical discovery, it has emerged as a high-value propenyl synthon (


).[1][2]

Its utility lies in its ability to introduce the 1-propenyl moiety—a structural motif critical for the bioactivity of numerous insect pheromones and pyrethroid insecticides—while offering a cost advantage over its bromide or iodide counterparts.[2] Unlike alkyl halides, the vinyl chloride bond in 1-CP is robust, requiring specific activation protocols (e.g., Ni-catalyzed cross-coupling or Lithium-halogen exchange) to unlock its reactivity.[1][2]

This guide details the strategic application of 1-CP as a building block, providing validated protocols for its transformation into complex agrochemical intermediates.[2]

Agrochemical Applications & Mechanism

Stereoselective Synthesis of Insect Pheromones

Insect pheromones, particularly conjugated dienes (e.g., codling moth pheromones), require precise stereocontrol of the alkene geometry. 1-CP exists as distinct cis (


) and trans (

) isomers. By isolating or enriching the desired isomer of 1-CP, chemists can transfer this stereochemistry intact into the final molecule via cross-coupling reactions.[2]
  • Mechanism: Palladium- or Nickel-catalyzed cross-coupling (Heck or Kumada) allows the coupling of 1-CP with alkyl or aryl halides/organometallics with retention of configuration.[1][2]

  • Example: Synthesis of

    
     (Codling moth pheromone precursor) via coupling of 
    
    
    
    -1-chloro-1-propene with a functionalized alkyl metal species.
Structural Modification of Fungicides

The propenyl group serves as a lipophilic tail that can modulate the metabolic stability and membrane permeability of active ingredients (AIs). 1-CP is used to introduce this group onto aromatic scaffolds (e.g., in strobilurin or triazole analogs) via Kumada Coupling .[2]

Experimental Protocols

Protocol A: Nickel-Catalyzed Kumada Coupling

Use Case: Introducing the 1-propenyl group onto an aromatic ring (e.g., for herbicide/fungicide synthesis).[1][2]

Principle: Vinyl chlorides are generally inert to direct Grignard formation but are excellent electrophiles for Nickel-catalyzed coupling with Aryl Grignard reagents.[1][2] This method avoids the need to synthesize the unstable 1-propenyl Grignard.[2]

Reagents:

  • Aryl Magnesium Bromide (ArMgBr) [1.0 M in THF][2]

  • 1-Chloro-1-propene (1-CP) [1.2 equivalents][1][2]

  • Catalyst:

    
     [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (0.5 - 1.0 mol%)[2]
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Loading: In a flame-dried 3-neck flask under Nitrogen, suspend

    
     (0.5 mol%) in anhydrous THF.
    
  • Substrate Addition: Add 1-Chloro-1-propene (1.2 eq) to the catalyst suspension. Cool the mixture to 0°C.

  • Coupling: Add the ArMgBr solution dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent homocoupling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by GC-MS for the consumption of the Aryl Grignard.[2]

  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with MTBE (methyl tert-butyl ether). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Distill or flash chromatograph to isolate the 1-propenylarene.[1][2]

Critical Control Point: The stereochemistry of the starting 1-CP is largely retained (>95%) under these conditions. Ensure the starting material isomer ratio matches your target requirements.

Protocol B: Lithium-Halogen Exchange (Preparation of 1-Propenyllithium)

Use Case: Generating a nucleophilic propenyl species for addition to aldehydes/ketones (e.g., Pheromone synthesis).[1][2]

Principle: Direct reaction of 1-CP with Magnesium is sluggish.[1][2] Lithium-halogen exchange using


-BuLi or 

-BuLi is the preferred method to generate the vinyllithium species, which traps electrophiles efficiently.[1][2]

Reagents:

  • 1-Chloro-1-propene (1-CP) [1.0 eq][1][2][3]

  • 
    -Butyllithium (1.4 M in cyclohexane) [2.0 eq][1][2]
    
  • Electrophile (e.g., Benzaldehyde) [0.9 eq][2]

  • Solvent: Anhydrous THF/Ether (4:1)

Step-by-Step Methodology:

  • Cryogenic Setup: Cool a solution of 1-CP in anhydrous THF/Ether to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes. Caution: Pyrophoric reagent.[1][4]
    
  • Incubation: Stir at -78°C for 1 hour. The solution will turn yellow/orange, indicating the formation of 1-propenyllithium.[2]

  • Trapping: Add the electrophile (dissolved in THF) slowly to the lithiated species at -78°C.

  • Warming: Stir for 1 hour at -78°C, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Quench with water/HCl (1M). Extract and purify as standard.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways for 1-Chloro-1-propene, highlighting its dual role as an electrophile (Kumada) and a nucleophile precursor (Lithiation).

G CP 1-Chloro-1-propene (Electrophile/Precursor) NiCat Ni(dppp)Cl2 Catalyst CP->NiCat Activation BuLi sec-BuLi (-78°C) CP->BuLi Li-Halogen Exchange Prod1 1-Propenyl-Arene (Fungicide Intermediate) NiCat->Prod1 Coupling (Retains Geometry) ArMgX Aryl-MgX (Nucleophile) ArMgX->NiCat Transmetalation LiInt 1-Propenyllithium (Nucleophile) BuLi->LiInt Generates Anion Aldehyde Aldehyde/Ketone (Electrophile) LiInt->Aldehyde Nucleophilic Attack Prod2 Allylic Alcohol (Pheromone Precursor) Aldehyde->Prod2 1,2-Addition

Caption: Divergent synthetic utility of 1-Chloro-1-propene in agrochemical synthesis.[1][2]

Safety & Handling Data

ParameterSpecificationHandling Precaution
Boiling Point 35-36°CExtremely Volatile. Store in a fridge (+4°C).[1][2] Open containers only in a fume hood.
Flammability Flash Point < -4°CHigh Fire Risk. Ground all glassware.[1][2] Use spark-proof tools.
Toxicity Acute Tox (Oral/Inhal)Suspected carcinogen. Wear chemically resistant gloves (PVA or Viton).
Stability PolymerizableContains stabilizers (often epoxides). Check for polymerization before distillation.

Isomer Management: Commercial 1-CP is often a mixture of cis (


) and trans (

) isomers.[2]
  • Boiling Points:

    
    , 
    
    
    
    .
  • Separation: Fractional distillation is possible but difficult due to close boiling points. For high stereopurity applications, catalytic isomerization or stereoselective synthesis of the precursor is recommended.

References

  • Kumada Coupling Scope: Organic Chemistry Portal. "Kumada Coupling - Mechanism and Examples." Available at: [Link]

  • Pheromone Synthesis: Asian Journal of Chemistry. "Synthesis of Biologically Active Insect Pheromones." Available at: [Link]

  • Safety Data: PubChem. "1-Chloro-1-propene Compound Summary."[1][2][5] Available at: [Link]

  • Heck Reaction Context: Wikipedia. "Heck Reaction - Catalysts and Substrates." Available at: [Link]

Sources

Method

High-Resolution GC-MS Analysis of 1-Chloro-1-propene: A Comprehensive Application Note and Protocol

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Methodology: Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T GC-MS) Executive Summary 1-Chloro-1-propene (propenyl chloride)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Methodology: Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T GC-MS)

Executive Summary

1-Chloro-1-propene (propenyl chloride) is a highly volatile, unsaturated halogenated aliphatic hydrocarbon. Frequently encountered as a synthetic intermediate, a byproduct of catalytic cracking, or an environmental contaminant, its accurate quantitation is critical in pharmaceutical quality control and environmental monitoring. Because the compound exists as both cis and trans stereoisomers and possesses extreme volatility, traditional liquid injection techniques yield poor recovery and broad peak shapes.

This application note details a self-validating, high-resolution GC-MS protocol utilizing Purge-and-Trap (P&T) sample introduction. By designing the workflow around the physicochemical constraints of the analyte, this method guarantees sub-parts-per-billion (ppb) sensitivity and absolute isomeric resolution.

Physicochemical Profiling

Understanding the physical properties of 1-chloro-1-propene is the foundational step in developing a robust analytical method. The extreme volatility and low boiling point dictate the necessity for specialized sample introduction.

Table 1: Physicochemical Properties of 1-Chloro-1-propene

PropertyValueAnalytical Implication
CAS Registry Number 590-21-6 (Mixture)Requires chromatographic resolution of isomers.
Molecular Formula C3H5ClHalogenated nature allows for distinct isotopic MS patterns.
Molecular Weight 76.52 g/mol Low mass range requires careful MS scanning to avoid air/water interference.
Boiling Point 35 – 38 °C[1]Highly volatile; direct liquid injection will cause evaporative loss.
Vapor Pressure ~507.0 mmHg at 25 °C[1]High vapor pressure necessitates closed-system P&T or Headspace analysis.
LogP 1.7Hydrophobic enough to efficiently partition out of aqueous matrices during purging.

Analytical Strategy & Experimental Causality

To achieve analytical integrity, every instrumental parameter must be chosen with deliberate causality:

  • Sample Introduction (Purge-and-Trap): With a boiling point hovering near ambient temperature (35–38 °C)[1], 1-chloro-1-propene is highly susceptible to evaporative loss. We employ Purge-and-Trap (P&T) sample introduction based on the principles of EPA Method 8260[2]. By bubbling an inert gas through the aqueous sample, the volatile analyte is swept onto a sorbent trap. Subsequent rapid thermal desorption transfers the analyte to the GC in a tightly focused band, maximizing peak sharpness and sensitivity.

  • Chromatographic Separation (DB-624 Column): A 6% cyanopropylphenyl / 94% dimethylpolysiloxane stationary phase is selected. Causality: This mid-polar phase leverages dipole-dipole interactions to retain low-boiling halogenated compounds. It provides the exact selectivity required to baseline-resolve the cis (CAS 16136-84-8)[3] and trans (CAS 16136-85-9)[4] stereoisomers of 1-chloro-1-propene.

  • Internal Standardization: Fluorobenzene is utilized as the Internal Standard (IS). Causality: It elutes in the same chromatographic window as volatile halogenated alkenes but possesses a distinct mass-to-charge ratio (m/z 96), allowing it to correct for matrix-induced purge efficiency variations and MS detector drift without co-elution interference.

Workflow N1 Sample Prep & IS Spiking N2 Purge & Trap (Volatilization) N1->N2 N3 Thermal Desorption N2->N3 N4 GC Separation (VOC Column) N3->N4 N5 EI-MS Detection N4->N5

Purge-and-Trap GC-MS analytical workflow for volatile halogenated alkenes.

Self-Validating GC-MS Protocol

This protocol is designed as a closed-loop, self-validating system. The inclusion of surrogate standards ensures that the extraction efficiency of every individual sample is verified.

Step 1: Reagent & Standard Preparation
  • Obtain a certified reference material of 1-chloro-1-propene (isomer mixture).

  • Prepare a primary stock solution (1,000 µg/mL) in purge-and-trap grade methanol. Store at -20 °C in a PTFE-sealed vial.

  • Prepare an Internal Standard/Surrogate mix containing Fluorobenzene (IS) and 4-Bromofluorobenzene (Surrogate) at 25 µg/mL in methanol.

Step 2: Sample Preparation
  • Transfer exactly 5.0 mL of the aqueous sample (or API dissolved in VOC-free water) into a 40 mL VOA (Volatile Organic Analysis) vial.

  • Using a gas-tight microsyringe, inject 10 µL of the IS/Surrogate mix directly into the aqueous phase (yielding a final concentration of 50 µg/L).

  • Seal the vial immediately with a PTFE-lined silicone septum to prevent analyte escape.

Step 3: Purge-and-Trap Conditions
  • Trap Type: Vocarb 3000 (Type K) or equivalent VOC trap.

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Purge Time: 11.0 minutes at ambient temperature.

  • Dry Purge: 1.0 minute (removes excess water vapor to protect the MS source).

  • Desorption: Rapidly heat the trap to 250 °C for 1.0 minute while backflushing with carrier gas to the GC column.

  • Bake-out: 260 °C for 10 minutes to eliminate carryover.

Step 4: Gas Chromatography Parameters
  • Column: DB-624 (30 m length × 0.25 mm internal diameter × 1.4 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow mode at 1.0 mL/min.

  • Injection Port: 200 °C, Split ratio 10:1 (adjust based on expected concentration).

  • Oven Temperature Program:

    • Initial: 35 °C, hold for 5.0 minutes.

    • Ramp 1: 10 °C/min to 100 °C.

    • Ramp 2: 25 °C/min to 220 °C, hold for 2.0 minutes.

Step 5: Mass Spectrometry (EI) Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line at 230 °C; Ion Source at 230 °C; Quadrupole at 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for trace quantitation, overlaid with full SCAN (m/z 35–260) for qualitative confirmation.

Table 2: GC-MS SIM Quantitation Parameters

Analyte / StandardTarget Ion (m/z)Qualifier Ions (m/z)Purpose
1-Chloro-1-propene 4176, 39Target Quantitation
Fluorobenzene 9670Internal Standard (IS)
4-Bromofluorobenzene 95174, 176Surrogate Standard

Mass Spectrometric Fragmentation Dynamics

Under 70 eV electron ionization, 1-chloro-1-propene exhibits a highly reproducible fragmentation pattern. The molecular ion (M+•) is observed at m/z 76, accompanied by an isotopic m/z 78 peak representing the ^37Cl isotope[3].

The base peak of the spectrum is m/z 41[3]. Mechanistic Causality: This peak arises from the rapid homolytic cleavage and loss of a chlorine radical (35 Da), yielding a highly stable, resonance-stabilized propenyl cation. Subsequent dehydrogenation (loss of H2, 2 Da) forms the cyclopropenyl cation at m/z 39.

Fragmentation M1 1-Chloro-1-propene (M+•) m/z 76 M2 Propenyl Cation m/z 41 M1->M2 - Cl• (35 Da) M3 Cyclopropenyl Cation m/z 39 M2->M3 - H2 (2 Da)

Primary electron ionization (EI) fragmentation pathway of 1-chloro-1-propene.

Quality Control & Method Validation

To ensure the protocol operates as a self-validating system, the following Quality Control (QC) gates must be strictly enforced:

  • System Blanks (Zero Carryover Verification): A VOC-free water blank must be analyzed immediately following the highest calibration standard. Target analyte concentration must be below the Limit of Detection (LOD). P&T systems are prone to memory effects; the blank validates the efficacy of the 260 °C trap bake-out step.

  • Surrogate Recovery Gate: The recovery of 4-Bromofluorobenzene (BFB) must fall strictly within 80% – 120% for every single sample. If BFB fails this gate, the purge efficiency of that specific vial was compromised (e.g., a leaking septum), and the sample data must be invalidated and re-run.

  • Continuing Calibration Verification (CCV): A mid-point calibration standard is injected every 12 hours of continuous instrument operation. The calculated Response Factor (RF) must not deviate by more than ±20% from the initial calibration curve, validating MS detector stability.

References

  • 1-Chloro-1-propene | C3H5Cl | CID 11536 - PubChem - NIH Source: nih.gov URL:1

  • 1-Propene, 1-chloro-, (1Z)- | C3H5Cl | CID 5326315 - PubChem Source: nih.gov URL:3

  • 1,1-Dichloropropane | 78-99-9 | Benchchem (Referencing EPA Method 8260) Source: benchchem.com URL:2

  • trans-1-Chloropropene - the NIST WebBook Source: nist.gov URL:4

Sources

Application

Application Note: High-Resolution NMR Spectroscopic Analysis and Stereochemical Assignment of 1-Chloro-1-propene

Executive Summary 1-Chloro-1-propene ( ) is a highly reactive halogenated alkene utilized extensively as a versatile building block in pharmaceutical synthesis, agrochemical development, and polymer chemistry[1]. Because...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-1-propene (


) is a highly reactive halogenated alkene utilized extensively as a versatile building block in pharmaceutical synthesis, agrochemical development, and polymer chemistry[1]. Because the molecule exhibits geometric isomerism—existing as either (Z)-1-chloro-1-propene (cis) or (E)-1-chloro-1-propene (trans)—precise stereochemical characterization is mandatory before downstream application[2]. The stereoisomeric purity directly dictates the geometric outcome of subsequent transition-metal-catalyzed cross-coupling reactions.

This application note provides a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. It details the mechanistic causality behind spectral differences, standardized acquisition methodologies, and quantitative data interpretation to accurately resolve and quantify Z/E isomeric mixtures.

Mechanistic Basis of Stereochemical Differentiation

The definitive assignment of 1-chloro-1-propene isomers via


H NMR relies on the principles of diamagnetic anisotropy and scalar spin-spin coupling (

-coupling). The molecule possesses three distinct proton environments: the methyl protons (

), the vinylic proton adjacent to the methyl group (

), and the vinylic proton adjacent to the chlorine atom (

)[3].

The critical differentiator between the (E) and (Z) isomers is the vicinal coupling constant (


) between the two vinylic protons (

and

).
  • The Karplus Relationship: The magnitude of

    
     coupling is fundamentally governed by the dihedral angle between the interacting C-H bonds.
    
  • (E)-Isomer (trans): The dihedral angle is approximately 180°. This anti-periplanar geometry allows for optimal orbital overlap through the intervening C=C

    
    -system, facilitating strong spin-spin communication. Consequently, the coupling constant is large, typically 
    
    
    
    Hz (observed at ~13.2 Hz for 1-chloro-1-propene)[4][5].
  • (Z)-Isomer (cis): The dihedral angle is 0°. The syn-periplanar geometry provides less efficient orbital overlap compared to the anti-periplanar state, resulting in a significantly smaller coupling constant, typically

    
     Hz (observed at ~7.0 Hz)[4][5].
    

J_Coupling_Logic Start Analyze Vinylic Multiplets (~5.8 - 6.2 ppm) Extract Extract 3J Coupling Constant Start->Extract Branch1 3J = 12 - 16 Hz Extract->Branch1 Branch2 3J = 6 - 9 Hz Extract->Branch2 Result1 (E)-Isomer (trans) Dihedral Angle 180° Branch1->Result1 Result2 (Z)-Isomer (cis) Dihedral Angle 0° Branch2->Result2

Fig 1. Logical decision tree for assigning E/Z isomers based on 3J coupling constants.

Self-Validating Experimental Protocol: NMR Acquisition

To ensure absolute trustworthiness in the quantitative determination of the Z/E ratio, the experimental protocol must be designed as a self-validating system. Every parameter choice is driven by the physical requirements of the nuclei.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15-20 mg of the 1-chloro-1-propene sample in 0.6 mL of deuterated chloroform (

    
    ).
    
    • Causality:

      
       provides a deuterium signal necessary for the spectrometer to "lock" the magnetic field, preventing field drift during acquisition. Furthermore, it lacks resonances in the vinylic region (5.0–7.0 ppm), ensuring zero spectral overlap with the analyte.
      
  • Internal Standard: Ensure the

    
     contains 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: Silicon is highly electropositive, heavily shielding the attached methyl protons. This forces the TMS signal to resonate at a lower frequency than almost any organic proton, establishing a reliable 0.00 ppm baseline without obscuring the target molecule.

Step 2: Instrument Calibration and Acquisition
  • Tuning and Matching: Tune the probe to the exact resonance frequency of

    
    H (e.g., 400 MHz) to maximize power transfer and signal-to-noise ratio (SNR).
    
  • Relaxation Delay (

    
    ):  Set the 
    
    
    
    parameter to
    
    
    seconds.
    • Causality: Quantitative NMR (qNMR) requires that all protons return to their equilibrium ground state before the next radiofrequency (RF) pulse. Vinylic protons often have longer longitudinal relaxation times (

      
      ). If 
      
      
      
      , the vinylic signals will be artificially attenuated compared to the methyl signals, destroying the quantitative integrity of the integration.
  • Pulse Angle: Use a 30° or 45° flip angle rather than a 90° angle to allow for faster relaxation between scans, accumulating 16 to 32 transients.

Step 3: Processing and Self-Validation
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation to enhance SNR without sacrificing the resolution needed to measure the

    
    -couplings.
    
  • Perform rigorous baseline correction (e.g., polynomial fitting). A skewed baseline will mathematically distort the integral areas.

  • The Self-Validation Check: Integrate the vinylic region (

    
    ) and the methyl region (
    
    
    
    ). The system is validated if and only if the mass balance equation holds true:
    
    
    • Causality: Because every molecule of 1-chloro-1-propene contains exactly 2 vinylic protons and 3 methyl protons, this ratio must be 2:3. A deviation of >5% indicates incomplete relaxation (flawed

      
      ), baseline artifacts, or overlapping impurities, invalidating the Z/E quantification.
      

NMR_Workflow A Sample Preparation 1-Chloro-1-propene + CDCl3 + TMS B Data Acquisition Set D1 ≥ 5s for full T1 relaxation A->B C Fourier Transform & Phasing Rigorous Baseline Correction B->C D Signal Integration Integrate Vinylic & Methyl Regions C->D E Self-Validation Check Does Σvinylic = (2/3)Σmethyl? D->E

Fig 2. Self-validating workflow for NMR acquisition and quantitative stereochemical assignment.

Quantitative Data Interpretation & Isomer Resolution

Once the spectrum is acquired and validated, the chemical shifts (


) and coupling constants (

) are extracted to identify the structural isomers[6][7]. The vinylic proton adjacent to the highly electronegative chlorine atom (

) is deshielded via inductive effects, generally resonating slightly downfield compared to

.

Both vinylic protons appear as complex multiplets (doublet of quartets) due to the strong vicinal coupling to each other (


) and the allylic/vicinal coupling to the methyl group (

and

).
Table 1: Standardized H NMR Parameters for 1-Chloro-1-propene Isomers
IsomerProton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
(E)-1-chloro-1-propene

(=CHCl)
~6.08Doublet of quartets

= 13.2,

= -1.8
[4][7]

(=CH-CH

)
~5.91Doublet of quartets

= 13.2,

= 7.0

(-CH

)
~1.69Doublet of doublets

= 7.0,

= -1.8
(Z)-1-chloro-1-propene

(=CHCl)
~5.95 - 6.15Doublet of quartets

= 7.0,

= -1.5
[4][6]

(=CH-CH

)
~5.70 - 5.85Doublet of quartets

= 7.0,

= 6.8

(-CH

)
~1.75Doublet of doublets

= 6.8,

= -1.5

(Note: Exact chemical shifts may vary slightly based on sample concentration, temperature, and solvent matrix. The


-coupling constants remain the immutable diagnostic criteria).
Calculating the Z/E Isomeric Ratio

To determine the composition of a mixed sample, select one distinct, well-resolved signal for each isomer. The


 proton is typically best suited for this, as the large difference in 

-coupling creates distinct, non-overlapping outer peaks for the (E)-isomer.
  • Identify the

    
     multiplet for the (E)-isomer (
    
    
    
    Hz) and integrate the signal. Let this value be
    
    
    .
  • Identify the

    
     multiplet for the (Z)-isomer (
    
    
    
    Hz) and integrate the signal. Let this value be
    
    
    .
  • Calculate the molar percentage of the (E)-isomer:

    
    
    

By strictly adhering to the relaxation delays and self-validation mass-balance checks described above, researchers can ensure that


 and 

represent true molar ratios, providing highly trustworthy analytical data for downstream drug development applications.

References

  • ChemicalBook. 1-CHLORO-1-PROPENE(16136-85-9) 1H NMR spectrum. Retrieved March 2, 2026. 8

  • ChemicalBook. 1-CHLORO-1-PROPENE(16136-85-9) 1H NMR Parameters. Retrieved March 2, 2026. 4

  • DocBrown's Advanced Level Organic Chemistry. Isomerism of C3H5Cl. Retrieved March 2, 2026. 2

  • DOKUMEN.PUB. Organic Chemistry: Structure, Mechanism, Synthesis [2 ed.] (Coupling Constants). Retrieved March 2, 2026. 5

  • PubChem (NIH). 1-Propene, 1-chloro-, (1Z)- | C3H5Cl | CID 5326315. Retrieved March 2, 2026. 6

  • PubChem (NIH). trans-1-Chloropropene | C3H5Cl | CID 5284364. Retrieved March 2, 2026. 7

  • Reddit (r/chemhelp). Hydrogen Environments in 1-chloropropene. Retrieved March 2, 2026. 3

  • Smolecule. Synthesis and Characterization of 1-Chloro-1-propene. Retrieved March 2, 2026. 1

Sources

Method

Infrared (IR) spectroscopy for functional group analysis of 1-Chloro-1-propene

Application Note: High-Fidelity Infrared Spectroscopy of 1-Chloro-1-propene Executive Summary This guide details the protocol for the structural characterization of 1-Chloro-1-propene ( ) using Fourier Transform Infrared...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Infrared Spectroscopy of 1-Chloro-1-propene

Executive Summary

This guide details the protocol for the structural characterization of 1-Chloro-1-propene (


) using Fourier Transform Infrared (FTIR) spectroscopy.[1] Due to the compound's low boiling point (35–38°C) and existence as distinct geometric isomers (cis and trans), standard liquid film techniques are often insufficient.[1] This protocol prioritizes gas-phase analysis  or sealed liquid cells  to prevent sample loss and ensure accurate isomer differentiation.[1]

Chemical Context & Isomerism

1-Chloro-1-propene is a vinylic halide used as a chemical intermediate.[1] It exists as two geometric isomers which possess distinct physical and spectral properties.[1]

  • Structure:

    
    [1][2]
    
  • Isomers:

    • (Z)-1-Chloro-1-propene (cis): Chlorine and Methyl group on the same side.[1][3] Higher polarity.[1][4]

    • (E)-1-Chloro-1-propene (trans): Chlorine and Methyl group on opposite sides.[1][3] Lower polarity.[1][4]

  • Critical Physical Property: Boiling Point ~35–38°C.[1]

    • Implication: The sample is a volatile liquid at room temperature and will evaporate rapidly from open salt plates.[1]

Experimental Protocol

Safety & Handling
  • Hazards: Highly flammable; toxic by inhalation.[1][5]

  • Engineering Controls: All transfers must occur within a certified fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1]

Sample Preparation Methods

Two methods are validated for this analysis. Method A (Gas Phase) is preferred for structural elucidation due to the lack of intermolecular hydrogen bonding and sharper spectral bands.[1] Method B (Sealed Liquid) is suitable for purity checks of bulk liquid.[1]

Method A: Gas Phase Analysis (Recommended) [1]

  • Cell Type: 10 cm pathlength gas cell with KBr or ZnSe windows.

  • Preparation: Evacuate the gas cell to <1 Torr.

  • Loading: Introduce 1-Chloro-1-propene vapor into the cell until an internal pressure of 10–20 Torr is reached.

    • Note: Do not oversaturate; high pressures cause peak broadening.[1]

  • Background: Collect a background spectrum of the evacuated cell prior to loading.[1]

Method B: Sealed Liquid Cell

  • Cell Type: Fixed pathlength (0.025 mm to 0.05 mm) sealed liquid cell (NaCl or KBr). Do not use demountable plates.

  • Loading: Inject the chilled liquid sample (~4°C) into the cell ports using a gas-tight syringe.

  • Sealing: Immediately plug ports to prevent evaporation and bubble formation.[1]

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 400 cm⁻¹Covers fundamental stretches and fingerprint region.[1]
Resolution 2 cm⁻¹ or 4 cm⁻¹Sufficient to resolve rotational fine structure in gas phase.[1]
Scans 32 – 64Optimizes Signal-to-Noise (S/N) ratio.
Apodization Boxcar or Happ-GenzelPreserves peak shape for gas phase analysis.[1]
Detector DTGS or MCTDTGS is standard; MCT for low-throughput gas cells.[1]

Spectral Analysis & Functional Group Assignment

The IR spectrum of 1-Chloro-1-propene is dominated by vibrational modes of the alkene backbone and the C-Cl substituent.[1][6]

Functional Group Table
Frequency (cm⁻¹)Functional GroupMode of VibrationNotes
3000 – 3100 =C-H (Alkenyl)StretchingSharp, medium intensity bands.[1]
2850 – 2980 -C-H (Alkyl/Methyl)Stretching

asymmetric and symmetric stretches.[1]
1600 – 1660 C=CStretchingCharacteristic alkene double bond.[1] Position varies slightly by isomer.
1430 – 1460 -CH₃Bending (Deformation)Asymmetric methyl deformation.
1370 – 1380 -CH₃Umbrella ModeSymmetric methyl deformation.
930 – 970 =C-H (Trans)Out-of-Plane (OOP) BendDiagnostic for Trans isomer.
670 – 730 =C-H (Cis)Out-of-Plane (OOP) BendDiagnostic for Cis isomer.
600 – 800 C-ClStretchingStrong intensity.[1] Often overlaps with cis OOP bend.
Isomer Differentiation (The "Expert Insight")

Differentiation between the cis (Z) and trans (E) isomers relies heavily on the Fingerprint Region (<1000 cm⁻¹) , specifically the C-H out-of-plane (OOP) bending vibrations.[1]

  • Trans-1-Chloro-1-propene:

    • Look for a distinct, medium-to-strong band in the 930–970 cm⁻¹ range.[1] This corresponds to the C-H wagging vibration typical of trans-disubstituted alkenes.[1]

    • The C=C stretch (~1620 cm⁻¹) is often weaker in the trans isomer due to higher symmetry (lower dipole moment change).[1]

  • Cis-1-Chloro-1-propene:

    • Lacks the band at ~960 cm⁻¹.[1]

    • Exhibits a strong OOP bending band at lower frequencies, typically 670–730 cm⁻¹ .[1]

    • Caution: This band can overlap with the C-Cl stretching mode.[1]

    • The C=C stretch is often more intense than in the trans isomer due to the additive dipole vectors of the Cl and Methyl groups.[1]

Visualizations

Analytical Workflow

AnalysisWorkflow Start Start: 1-Chloro-1-propene Sample Decision Select Sampling Method Start->Decision GasPath Method A: Gas Cell (10-20 Torr) Decision->GasPath Structural ID LiqPath Method B: Sealed Liquid Cell (Fixed Pathlength) Decision->LiqPath Purity Check Acquire Acquire Spectrum (4000-400 cm⁻¹) GasPath->Acquire LiqPath->Acquire Process Data Processing (Baseline Corr, Peak Pick) Acquire->Process Analyze Band Assignment (Check 960 vs 700 cm⁻¹) Process->Analyze

Caption: Figure 1. Decision matrix for sampling 1-Chloro-1-propene based on analytical goal (Structural ID vs Purity).

Isomer Identification Logic

IsomerID Input Spectrum Acquired CheckRegion Analyze 900-1000 cm⁻¹ Region Input->CheckRegion TransBand Band Present at ~930-970 cm⁻¹? CheckRegion->TransBand ResultTrans Identify: Trans (E) Isomer TransBand->ResultTrans Yes CheckLow Analyze 650-750 cm⁻¹ Region TransBand->CheckLow No ResultCis Identify: Cis (Z) Isomer (Strong band ~690-730 cm⁻¹) CheckLow->ResultCis

Caption: Figure 2. Logic flow for differentiating Cis and Trans isomers based on C-H Out-of-Plane bending modes.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 1-Propene, 1-chloro-, (Z)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][7][8] [Link][1]

  • NIST Mass Spectrometry Data Center. (2023).[1] trans-1-Chloropropene Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][7][8] [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11536, 1-Chloro-1-propene. [Link][1]

  • Doc Brown's Chemistry. (n.d.).[1] Interpretation of the infrared spectrum of 1-chloropropane (Comparison for Haloalkanes). [Link]

Sources

Application

Application Note: Free Radical Reactions of 1-Chloro-1-propene in Synthetic Workflows

Introduction & Mechanistic Causality 1-Chloro-1-propene ( ) is a highly versatile halogenated alkene utilized extensively as a building block in pharmaceutical and agrochemical synthesis. The molecule presents a unique d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

1-Chloro-1-propene (


) is a highly versatile halogenated alkene utilized extensively as a building block in pharmaceutical and agrochemical synthesis. The molecule presents a unique dual-reactivity profile due to its structural features: a vinylic carbon-carbon double bond susceptible to radical addition, and an allylic methyl group prone to radical substitution[1].

Understanding the causality behind the regioselectivity of these reactions is critical for designing efficient synthetic workflows. The orientation of free-radical reactions in 1-chloro-1-propene is strictly governed by the thermodynamic stability of the intermediate carbon-centered radicals:

  • Radical Addition (The Peroxide Effect): When subjected to hydrogen bromide (HBr) in the presence of peroxides, the reaction bypasses standard electrophilic Markovnikov addition in favor of a free-radical chain mechanism[2]. The bromine radical (

    
    ) faces a regiochemical choice. Attack at the C1 position generates a secondary radical at C2 (
    
    
    
    ), stabilized only by hyperconjugation. However, attack at the C2 position generates an
    
    
    -chloro radical at C1 (
    
    
    ). Because the
    
    
    (mesomeric) effect of the chlorine atom's lone pairs provides superior resonance stabilization compared to hyperconjugation, the
    
    
    preferentially attacks C2. This ultimately yields 2-bromo-1-chloropropane .
  • Allylic Substitution (Wohl-Ziegler Reaction): When treated with N-bromosuccinimide (NBS), the reaction favors substitution at the allylic methyl group[3]. NBS is chosen specifically because it maintains a constant, low steady-state concentration of molecular bromine (

    
    ). This low concentration suppresses competitive electrophilic addition across the double bond, allowing the succinimidyl or bromine radical to abstract an allylic hydrogen. The resulting allylic radical (
    
    
    
    ) is highly resonance-stabilized and reacts with
    
    
    to form 3-bromo-1-chloro-1-propene [4].

G Init Initiation: Peroxide → 2 RO• RO• + HBr → ROH + Br• Prop1 Propagation Step 1: Br• + CH3-CH=CHCl Init->Prop1 PathA Path A (Favored): Attack at C2 Forms CH3-CH(Br)-•CHCl (α-chloro stabilized) Prop1->PathA PathB Path B (Unfavored): Attack at C1 Forms CH3-•CH-CH(Br)Cl (Secondary radical) Prop1->PathB Prop2 Propagation Step 2: CH3-CH(Br)-•CHCl + HBr → CH3-CH(Br)-CH2Cl + Br• PathA->Prop2 Prop2->Prop1 Br• recycled Term Termination: Radical Recombination Prop2->Term

Mechanistic pathway for the free-radical addition of HBr to 1-chloro-1-propene.

Experimental Protocols

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems, incorporating visual and physical cues to confirm reaction progress.

Protocol A: Anti-Markovnikov Hydrobromination (Radical Addition)

Objective: Synthesis of 2-bromo-1-chloropropane.

  • System Preparation: In a flame-dried, 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a reflux condenser, dissolve 1-chloro-1-propene (100 mmol, 1.0 equiv) in 100 mL of anhydrous hexanes.

  • Temperature Control (Causality): Cool the reaction flask to 0 °C using an ice-water bath. Reasoning: 1-Chloro-1-propene has a low boiling point of approximately 38 °C[1]. Cooling prevents substrate volatilization during the exothermic addition of gas.

  • Initiation: Add benzoyl peroxide (BPO, 5 mmol, 0.05 equiv) to the solution.

  • HBr Introduction: Slowly bubble anhydrous HBr gas through the solution while irradiating the flask with a standard UV lamp (365 nm) to induce homolytic cleavage of the peroxide.

  • Self-Validation Step: Monitor the gas absorption. The reaction is saturated and complete when the rate of bubbles exiting the bubbler equals the rate entering the flask, indicating no further HBr is being consumed.

  • Workup & Purification: Pour the mixture over crushed ice and neutralize the excess HBr with saturated aqueous

    
     until CO2 evolution ceases. Extract the organic layer, dry over anhydrous 
    
    
    
    , filter, and concentrate. Purify via fractional distillation to isolate 2-bromo-1-chloropropane.
Protocol B: Wohl-Ziegler Allylic Bromination

Objective: Synthesis of 3-bromo-1-chloro-1-propene.

  • System Preparation: Dissolve 1-chloro-1-propene (100 mmol, 1.0 equiv) in 100 mL of anhydrous carbon tetrachloride (

    
    ) or benzotrifluoride (BTF) in a round-bottom flask.
    
  • Reagent Addition: Add N-bromosuccinimide (NBS, 105 mmol, 1.05 equiv) and azobisisobutyronitrile (AIBN, 5 mmol, 0.05 equiv)[3]. Reasoning: NBS is practically insoluble in cold

    
     and will sit at the bottom of the flask.
    
  • Reaction Execution: Equip the flask with a reflux condenser and heat to a gentle reflux (75–80 °C) under an argon atmosphere.

  • Self-Validation Step: As the reaction proceeds, the dense NBS at the bottom of the flask is consumed and converted into succinimide. Succinimide is less dense than the solvent mixture and will visibly float to the surface. The reaction is deemed complete (typically 2-4 hours) when all solid material has migrated to the top of the liquid[4].

  • Workup & Purification: Cool the mixture to 0 °C to maximize succinimide precipitation. Filter the floating solid through a sintered glass funnel. Wash the organic filtrate sequentially with water and brine, then dry over

    
    . Evaporate the solvent under reduced pressure and purify the product via vacuum distillation.
    

G Step1 1. Substrate Preparation Dissolve 1-Chloro-1-propene in CCl4 Step2 2. Reagent Addition Add NBS (1.05 eq) and AIBN (0.05 eq) Step1->Step2 Step3 3. Reaction Execution Reflux under Ar/N2 (75-80 °C) Step2->Step3 Step4 4. Workup Filter succinimide (floats), wash & dry Step3->Step4 Step5 5. Purification Vacuum Distillation Step4->Step5

Workflow for the Wohl-Ziegler allylic bromination of 1-chloro-1-propene using NBS.

Quantitative Data Summaries

The following table summarizes the key kinetic and yield parameters for the free radical transformations of 1-chloro-1-propene, allowing researchers to predict outcomes based on the chosen pathway.

Reaction TypeReagents & ConditionsMajor ProductRegioselectivity DriverTypical Yield
Radical Addition HBr gas, BPO (cat.), UV/Heat, Hexanes, 0 °C2-Bromo-1-chloropropane

-chloro radical stabilization (+M effect)
75–85%
Allylic Bromination NBS, AIBN (cat.),

or BTF, Reflux (75 °C)
3-Bromo-1-chloro-1-propeneAllylic radical resonance stabilization65–80%

References

  • Buy 1-Chloro-1-propene | 16136-85-9 - Smolecule Source: Smolecule URL
  • 1-Bromo-1-propene | 590-14-7 - Benchchem Source: Benchchem URL
  • Source: B.B.
  • Ahluwalia2022 Book StereochemistryOfOrganicCompou Source: Scribd URL

Sources

Technical Notes & Optimization

Troubleshooting

Preventing polymerization of 1-Chloro-1-propene during storage

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Polymerization of 1-Chloro-1-propene During Storage Executive Summary 1-Chloro-1-propene...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Polymerization of 1-Chloro-1-propene During Storage

Executive Summary

1-Chloro-1-propene (CAS: 590-21-6), often supplied as a mixture of cis and trans isomers, is a vinylic halide. While inherently more stable than its allylic isomer (3-chloropropene/allyl chloride), it is susceptible to acid-catalyzed degradation and oxidative polymerization .

This guide provides a self-validating system for storage and handling. Unlike standard monomers (e.g., styrene) that always come with high loads of radical inhibitors (like TBC), 1-chloro-1-propene is often supplied without added stabilizers, placing the burden of stability on strict environmental control.

Part 1: The Degradation Mechanism (The "Why")

To prevent polymerization, you must understand the failure mode. 1-Chloro-1-propene degrades primarily through a self-accelerating dehydrochlorination cycle .

  • Initiation: Exposure to heat, light, or moisture triggers the release of Hydrochloric Acid (HCl).

  • Propagation: HCl acts as a catalyst for cationic polymerization and further decomposition.

  • The "Vicious Cycle": As more HCl is produced, the rate of degradation increases exponentially, leading to discoloration (yellow/brown) and the formation of oligomeric gum.

Visualizing the Degradation Pathway

DegradationCycle Monomer 1-Chloro-1-propene (Clear Liquid) HCl Hydrochloric Acid (HCl) (The Catalyst) Monomer->HCl Slow Hydrolysis/Elimination Trigger Triggers: Moisture, Heat, UV Light Trigger->Monomer Cationic Cationic Polymerization & Oligomerization HCl->Cationic Catalyzes Cationic->HCl Releases more HCl Polymer Degraded Product (Cloudy/Yellow Gum) Cationic->Polymer Forms

Figure 1: The autocatalytic degradation cycle of 1-chloro-1-propene. Note that HCl generation accelerates the process.

Part 2: Storage & Handling Protocols

Protocol A: Environmental Control (Primary Defense)

Since commercial samples may lack chemical inhibitors, your primary defense is physical.

ParameterRequirementScientific Rationale
Temperature 2°C – 8°C Low temperature kinetically inhibits the elimination of HCl.
Atmosphere Dry Nitrogen/Argon Moisture reacts with the vinyl chloride moiety to generate HCl (hydrolysis). Oxygen promotes radical formation.
Container Amber Glass / Steel Blocks UV light, which can cleave the C-Cl bond (homolysis) to create radicals.
Cap Liner PTFE (Teflon) Avoid rubber or standard plastics, which can be dissolved by the monomer or degraded by HCl fumes.
Protocol B: Chemical Stabilization (Long-Term Storage)

If you must store the chemical for >6 months or if the bottle has been opened frequently, consider adding a stabilizer.

  • Acid Scavenger (Recommended): Add Epichlorohydrin or Propylene Oxide (0.1% - 1.0%). These epoxides react neutrally with any free HCl, stopping the catalytic cycle before it starts.

  • Radical Inhibitor: BHT (Butylated hydroxytoluene) at 100-200 ppm can prevent oxidative polymerization but is less effective against the primary acid-catalyzed threat.

Part 3: Troubleshooting & Quality Assurance

Scenario: You retrieve a bottle from storage. Is it safe to use?

Visual & Chemical Inspection Guide
SignDiagnosisAction Required
Clear, Colorless Healthy MonomerSafe to use.
Cloudy / Hazy Polymer FormationFiltration/Distillation required. The cloudiness is insoluble polymer chains.
Yellow/Brown Tint Advanced DegradationDistill or Discard. Indicates conjugated double bonds (polyenes) from HCl loss.
Acrid/Sharp Smell HCl ReleaseHigh Risk. Check pH. If acidic, neutralize and distill immediately.
Decision Tree: Pre-Experiment Check

DecisionTree Start Inspect Sample Visual Visual Check Start->Visual Clear Clear & Colorless Visual->Clear Cloudy Cloudy or Yellow Visual->Cloudy Acidity Check Acidity (Damp pH Paper above liquid) Clear->Acidity Action2 DISTILLATION REQUIRED (Add K2CO3 to pot) Cloudy->Action2 Neutral Neutral pH Acidity->Neutral Acidic Acidic (Red) Acidity->Acidic Action1 USE IMMEDIATELY Neutral->Action1 Acidic->Action2 Action3 DISCARD (Pressure Hazard)

Figure 2: Workflow for assessing monomer quality before experimental use.

Part 4: Frequently Asked Questions (Technical Support)

Q1: My bottle lists "Cis/Trans Mixture." Does one isomer polymerize faster? A: Yes, subtly. The cis-isomer is more polar (higher dipole moment) because the bond dipoles of the chloro- and methyl- groups are additive, whereas they partially cancel in the trans isomer. This higher polarity can make the cis form slightly more susceptible to nucleophilic attack or interaction with polar transition states, but for general storage purposes, you should treat the mixture as equally unstable.

Q2: Can I use standard inhibitor removers (like alumina columns) before use? A: Yes. If your application requires ultra-pure monomer (e.g., precision polymerization), pass the liquid through a column of basic activated alumina . This serves two purposes:

  • It removes any added phenolic inhibitors (like BHT).

  • It neutralizes and adsorbs trace HCl and water. Note: Use the monomer immediately after this step, as it is now "naked" and highly reactive.

Q3: The bottle is stuck. Should I force it open? A: NO. If the cap is stuck, it may be due to polymer gumming up the threads or internal pressure buildup from HCl generation. Forcing it can shatter the glass.

  • Protocol: Place the bottle behind a blast shield. Inspect for crystallization around the cap. If stuck, dispose of the entire container as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11536, 1-Chloro-1-propene. Retrieved from [Link]

  • NIST Chemistry WebBook. 1-Propene, 1-chloro- Gas Phase Thermochemistry Data. Retrieved from [Link]

Optimization

Technical Support Center: Troubleshooting 1-Chloro-1-propene Reactions

Welcome to the Technical Support Center for 1-Chloro-1-propene (propenyl chloride) reactions. As an alkenyl chloride, 1-chloro-1-propene presents unique challenges in synthetic chemistry, particularly in transition-metal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Chloro-1-propene (propenyl chloride) reactions. As an alkenyl chloride, 1-chloro-1-propene presents unique challenges in synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, Negishi) and Grignard reagent formation.

As a Senior Application Scientist, I frequently see researchers struggle with low conversion rates when using this substrate. The primary drivers of failure are the high volatility of the substrate and the high bond dissociation energy of the C(sp2)-Cl bond compared to bromides or iodides. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to optimize your yields and ensure self-validating experimental designs.

Section 1: Diagnostic Workflow

Before altering your chemical stoichiometry, use this logical workflow to identify the physical or catalytic bottlenecks in your 1-chloro-1-propene reaction.

G Start Low Conversion Detected in 1-Chloro-1-propene Reaction CheckVol Is the reaction temp > 35°C in an open/reflux setup? Start->CheckVol VolIssue Substrate Evaporation. Switch to sealed tube/autoclave. CheckVol->VolIssue Yes CheckCat Is the catalyst optimized for C(sp2)-Cl oxidative addition? CheckVol->CheckCat No CatIssue Use electron-rich ligands (e.g., NHC, XPhos, t-Bu3P) CheckCat->CatIssue No CheckBase Is transmetalation stalling? CheckCat->CheckBase Yes BaseIssue Optimize base/solvent (e.g., K3PO4 / t-BuOH) CheckBase->BaseIssue Yes

Diagnostic workflow for troubleshooting low conversion in 1-chloro-1-propene reactions.

Section 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My Suzuki-Miyaura coupling of 1-chloro-1-propene with an arylboronic acid is stalling at <20% conversion. What is the primary cause? Analysis & Causality: The most common culprit is a combination of substrate evaporation and slow oxidative addition. 1-Chloro-1-propene has a boiling point of 35–38 °C[1][2]. If your reaction is run in an open system or standard reflux setup at 80 °C, the substrate will vaporize into the headspace or escape the condenser before the catalyst can engage it. Furthermore, the C(sp2)-Cl bond is significantly stronger than the C(sp2)-Br bond, making the initial oxidative addition of Pd(0) into the carbon-chlorine bond kinetically sluggish[3][4]. Resolution:

  • Hardware: Conduct the reaction in a sealed pressure tube or autoclave to keep the substrate in the liquid phase.

  • Catalyst Design: Switch from standard ligands (like PPh3) to bulky, electron-rich phosphines (e.g., XPhos, t-Bu3P) or N-Heterocyclic Carbenes (NHCs). NHC-Pd complexes demonstrate high catalytic activity for allylic and alkenyl chlorides by increasing the electron density on the palladium center, thereby accelerating oxidative addition[3].

Q2: I am observing significant E/Z isomerization in my cross-coupled product. How can I maintain stereoretention? Analysis & Causality: 1-Chloro-1-propene exists as cis (Z) and trans (E) isomers[1][5]. Stereochemical scrambling during cross-coupling typically occurs during the lifetime of the Pd(II) intermediate. If the transmetalation step is slow, the Pd(II)-alkenyl complex has time to undergo isomerization (often via a zwitterionic carbene-like intermediate or reversible β-hydride elimination/reinsertion). Resolution: Accelerate the transmetalation step. Use a stronger base (e.g., substituting Na2CO3 with KOH or KOtBu) or add a phase-transfer catalyst. Additionally, switching to a more polar solvent system (like THF/water or dioxane/water) can facilitate tighter ion pairing and faster transmetalation, minimizing the lifetime of the vulnerable Pd(II) intermediate.

Q3: Attempts to form 1-propenylmagnesium chloride via direct insertion of Magnesium turnings yield almost no titer. Why? Analysis & Causality: Unactivated alkenyl chlorides are notoriously resistant to direct Grignard formation due to the passivating oxide layer on standard magnesium turnings and the strong C-Cl bond. Resolution: The magnesium must be highly activated. Use Rieke magnesium (chemically reduced Mg) or employ the entrainment method by adding 1,2-dibromoethane. The 1,2-dibromoethane reacts continuously with the Mg to expose fresh, unoxidized metal surfaces, facilitating the insertion into the C-Cl bond.

Section 3: Mechanistic Pathway Analysis

Understanding the catalytic cycle is crucial for identifying where a reaction stalls. In the palladium-catalyzed cross-coupling of 1-chloro-1-propene, the oxidative addition step is the primary bottleneck, followed closely by transmetalation if the base is insufficient.

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Often Slow for C-Cl) Pd0->OxAdd 1-Chloro-1-propene PdII Pd(II)(1-propenyl)(Cl)L_2 OxAdd->PdII TransMet Transmetalation (Requires Base) PdII->TransMet R-B(OH)2 + Base PdII_R Pd(II)(1-propenyl)(R)L_2 TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Suzuki coupling highlighting the slow oxidative addition of C-Cl bonds.

Section 4: Quantitative Data & Optimization Parameters

To illustrate the impact of reaction parameters on alkenyl chloride conversion, the following tables summarize physical constraints and catalytic optimization data.

Table 1: Physical Properties Dictating Handling Requirements

PropertyValueImplication for Synthesis
Boiling Point 35-38 °C[1][2]High volatility; requires sealed reaction vessels above 30 °C to prevent substrate loss.
Density 0.92 - 0.935 g/cm³[5][6]Less dense than water; must be accounted for during biphasic workups.
Flash Point < 21 °C[1][2]Highly flammable; requires strict inert atmosphere handling.

Table 2: Catalyst & Ligand Effects on 1-Chloro-1-propene Suzuki Coupling (Representative data based on established alkenyl chloride coupling trends[3][7])

Catalyst SystemLigand TypeTemp (°C)Time (h)Expected Conversion (%)
Pd(PPh3)4Standard Phosphine8024< 20%
Pd2(dba)3 / XPhosBulky, Electron-Rich8012> 85%
[(NHC)Pd(allyl)Cl]N-Heterocyclic Carbene608> 90%

Section 5: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a mechanistic rationale to ensure the operator understands the why behind the what, guaranteeing scientific integrity.

Protocol A: High-Conversion Suzuki-Miyaura Coupling of 1-Chloro-1-propene

Objective: Couple 1-chloro-1-propene with an arylboronic acid using an NHC-Pd catalyst in a sealed system to prevent substrate evaporation[3].

Step-by-Step Methodology:

  • Preparation of the Sealed Vessel: In a glovebox or under strict Schlenk conditions, equip a heavy-walled pressure tube with a magnetic stir bar. Rationale: A pressure tube prevents the loss of the volatile 1-chloro-1-propene (bp 35-38 °C) when heating to reaction temperatures.

  • Reagent Loading: Add the arylboronic acid (1.2 equiv),[(NHC)Pd(allyl)Cl] catalyst (2 mol%), and finely milled K3PO4 (2.0 equiv). Rationale: K3PO4 is a strong, anhydrous base that accelerates transmetalation, preventing E/Z isomerization.

  • Solvent Addition: Add anhydrous, degassed THF (or 1,4-dioxane).

  • Substrate Introduction: Chill the reaction tube in an ice bath (0 °C) before adding 1-chloro-1-propene (1.0 equiv) via a pre-chilled microsyringe. Rationale: Chilling minimizes vapor pressure during transfer, ensuring accurate stoichiometry.

  • Sealing and Heating: Seal the pressure tube tightly with a Teflon screw cap. Transfer the tube to a pre-heated oil bath at 80 °C and stir vigorously for 12 hours.

  • Workup: Cool the tube completely to room temperature before opening to prevent sudden boiling of unreacted substrate. Vent carefully, dilute with diethyl ether, wash with water, and dry over MgSO4.

Protocol B: In Situ Generation of 1-Propenyllithium via Halogen-Metal Exchange

Objective: Bypass the difficult Grignard formation by utilizing lithium-halogen exchange. Note: While 1-bromo-1-propene is typically preferred for this[7], 1-chloro-1-propene can be utilized with stronger lithiating agents.

Step-by-Step Methodology:

  • System Purge: Flame-dry a Schlenk flask equipped with a dropping funnel and purge with Argon.

  • Substrate Solution: Dissolve 1-chloro-1-propene (1.0 equiv) in anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) (2.0 equiv) dropwise over 30 minutes. Rationale: n-BuLi is often insufficiently reactive for C-Cl exchange; the more nucleophilic s-BuLi or t-BuLi drives the equilibrium forward. Two equivalents are used if alpha-deprotonation/elimination to propyne is a competing pathway, though direct exchange is targeted here.

  • Maturation: Stir at -78 °C for 1 hour to ensure complete exchange before adding the desired electrophile.

References

  • 1-chloro-1-propene | CAS#:16136-85-9 - Chemsrc -[Link]

  • 1-Chloro-1-propene | C3H5Cl | CID 11536 - PubChem - NIH - [Link]

  • trans-1-chloropropene - Stenutz - [Link]

  • M.A./M.Sc. Semester II Examinations, 2021 - AskFilo - [Link]

Sources

Troubleshooting

Managing volatile organic compound (VOC) emissions of 1-Chloro-1-propene

Welcome to the Technical Support Center for handling 1-Chloro-1-propene (CAS 590-21-6). As a highly volatile, flammable liquid (Category 2) utilized as an intermediate in organic synthesis, this halogenated alkene presen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-Chloro-1-propene (CAS 590-21-6). As a highly volatile, flammable liquid (Category 2) utilized as an intermediate in organic synthesis, this halogenated alkene presents unique containment challenges[1]. Due to its low boiling point and high vapor pressure, it rapidly volatilizes at room temperature, necessitating stringent Volatile Organic Compound (VOC) emission controls to protect laboratory personnel and ensure environmental compliance.

This guide provides field-proven troubleshooting, mechanistic explanations, and self-validating protocols for the capture and analytical monitoring of 1-Chloro-1-propene emissions.

Part 1: Troubleshooting FAQs for Containment & Scrubbing

Q: Why are standard fume hoods failing to contain 1-Chloro-1-propene odors during solvent transfer? A: 1-Chloro-1-propene generates vapors that are significantly heavier than air. In a standard fume hood, these heavy vapors can pool near the work surface if the lower exhaust baffles are obstructed. Furthermore, its high volatility means that open-pouring techniques will rapidly overwhelm localized face velocities. Causality & Corrective Action: Elevate large equipment on blocks to allow airflow beneath them, ensuring the bottom rear exhaust slots are completely unobstructed. Transition from open pouring to closed-system transfers (e.g., cannula or Schlenk line techniques) to mathematically eliminate the exposed surface area of the liquid, preventing vapor generation at the source.

Q: Our activated carbon scrubber is experiencing rapid breakthrough of 1-Chloro-1-propene. How can we optimize capture efficiency? A: Standard, non-impregnated activated carbon relies on physical adsorption (Van der Waals forces), which is often insufficient for highly volatile, low-molecular-weight halogenated alkenes[2]. Additionally, if the relative humidity (RH) of your exhaust stream exceeds 50%, water molecules will competitively bind to the carbon's micropores, drastically reducing VOC capacity[3]. Causality & Corrective Action: Upgrade to a chemically impregnated activated carbon (e.g., potassium hydroxide or iodide treated) to facilitate chemisorption. Implement a dehumidification stage upstream of the scrubber to maintain RH < 40%.

Q: What is the most reliable analytical method for continuous monitoring of 1-Chloro-1-propene in our facility? A: For real-time, point-of-use monitoring, a Photoionization Detector (PID) equipped with a 10.6 eV lamp is highly effective because the ionization energy of the carbon-carbon double bond falls within this range. However, PID is non-specific. For definitive, quantitative compliance monitoring, Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometer (MS) is required, as outlined in EPA Compendium Method TO-15[4]. The ECD is exceptionally sensitive to the electronegative chlorine atom in 1-chloro-1-propene.

Part 2: Quantitative Data Summary

Property / ParameterValue / SpecificationMechanistic Implication for VOC Control
CAS Number 590-21-6Unique identifier for safety tracking and SDS compliance[5].
Hazard Class Flammable Liq. 2, Acute Tox. 4Requires explosion-proof ventilation, grounding, and strict PPE[1].
Primary Capture Mechanism ChemisorptionRequires chemically impregnated activated carbon for high efficiency[2].
Real-time Detection PID (10.6 eV lamp)Alkene double bond enables rapid ionization for ambient leak detection.
Quantitative Analysis GC-ECD / GC-MSHalogen atom provides high ECD sensitivity for trace quantification[4].

Part 3: Self-Validating Experimental Protocols

Protocol A: Point-of-Use VOC Capture System Setup

This self-validating protocol ensures that moisture does not blind the carbon filtration media, guaranteeing VOC capture efficiency.

  • Exhaust Routing: Connect the local exhaust trunk of the synthesis apparatus to a two-stage sealed filtration unit.

  • Dehumidification (Validation Stage): Route the exhaust through a transparent column packed with indicating silica gel desiccant.

    • Causality: Water vapor competitively displaces VOCs in carbon pores[3].

    • Self-Validation: The desiccant visually changes from blue to pink when saturated. If the indicator changes color, the system physically validates that moisture is present and requires immediate desiccant replacement before it reaches the carbon bed.

  • Chemisorption: Pass the dehumidified gas through a packed bed of KOH-impregnated activated carbon to permanently trap the halogenated alkene[2].

  • Breakthrough Monitoring: Install an inline PID sensor at the exhaust port of the carbon bed. A sustained reading >1 ppm triggers an automated alert for carbon change-out.

Workflow for 1-Chloro-1-propene VOC capture, dehumidification, and breakthrough monitoring.

Protocol B: GC-ECD/PID Ambient Air Monitoring

Adapted from EPA Compendium Methods TO-14A and TO-15, this protocol isolates and quantifies fugitive 1-chloro-1-propene emissions[4][6].

  • Sample Collection: Draw ambient laboratory air into a passivated SUMMA® canister using a mass flow controller calibrated to a constant sub-atmospheric pressure[6].

  • Pre-concentration: Route the sample through a Nafion® dryer to eliminate residual water vapor, followed by a cryogenically cooled trap (-150°C) to concentrate the VOCs[6].

  • Thermal Desorption: Rapidly heat the cryo-trap to 200°C to backflush the concentrated VOCs onto a high-resolution capillary GC column[4].

  • Separation & Dual Detection: Program the GC oven to separate the cis- and trans- isomers of 1-chloro-1-propene. Split the column effluent 50/50 between a PID and an ECD.

    • Causality: The PID provides a non-destructive response to the alkene double bond, while the ECD provides extreme sensitivity and specificity to the chlorine atom[4].

    • Self-Validation: Splitting the effluent between two orthogonal detectors creates a self-validating data set. A peak must register on both detectors at the exact same retention time to positively validate the emission as 1-chloro-1-propene, mathematically eliminating false positives from non-halogenated lab solvents.

GC-PID/ECD analytical logic for the separation and dual-detection of 1-chloro-1-propene.

References

  • Method TO-14A - Determination of Volatile Organic Compounds (VOCs) in Ambient Air Source: epa.gov URL:[Link]

  • EPA-NERL: 502.2 (by PID): VOCs in Water by GC/PID/ELCD Source: nemi.gov URL:[Link]

  • Activated carbon filters: removal solution for odour and VOC Source: tecnosida.com URL:[Link]

  • Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air Second Edition Compendium Method TO-15 Source: cacgas.com.au URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Distinguishing 1-Chloro-1-propene from 3-Chloropropene using silver nitrate

Distinguishing 1-Chloro-1-propene from 3-Chloropropene: A Mechanistic and Experimental Guide Using Ethanolic Silver Nitrate As a Senior Application Scientist, I frequently encounter the need to rapidly and reliably diffe...

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 1-Chloro-1-propene from 3-Chloropropene: A Mechanistic and Experimental Guide Using Ethanolic Silver Nitrate

As a Senior Application Scientist, I frequently encounter the need to rapidly and reliably differentiate structural isomers in the laboratory. In drug development and synthetic organic chemistry, distinguishing between vinylic and allylic halides is a fundamental quality control step. 1-Chloro-1-propene (a vinylic chloride) and 3-chloropropene (an allylic chloride, commonly known as allyl chloride) share the same molecular formula (


) but exhibit drastically different chemical reactivities.

This guide provides an objective, data-driven comparison of these two compounds using the ethanolic silver nitrate (


) test, detailing the mechanistic causality and providing a self-validating experimental protocol.

Mechanistic Causality: The "Why" Behind the Reactivity

The ethanolic silver nitrate test is a classic diagnostic tool for classifying alkyl halides based on their ability to undergo unimolecular nucleophilic substitution (


)[1]. The silver ion (

) acts as a halophilic Lewis acid, coordinating with the chlorine atom to facilitate its departure as a leaving group. The rate-determining step is the formation of the intermediate carbocation.

3-Chloropropene (Allylic Chloride): When 3-chloropropene is introduced to


, the 

coordinates with the chlorine, promoting heterolytic cleavage. The resulting allyl cation (

) is highly stabilized by resonance; the empty p-orbital overlaps with the adjacent

-system, delocalizing the positive charge. Because the transition state leading to this stable intermediate is low in energy, the reaction proceeds rapidly at room temperature, instantly yielding a white precipitate of silver chloride (

)[2].

1-Chloro-1-propene (Vinylic Chloride): Conversely, 1-chloro-1-propene is completely inert under these conditions[3]. The chlorine atom is directly bonded to an


-hybridized carbon. The lone electron pairs on the chlorine atom delocalize into the alkene's 

-system, imparting partial double-bond character to the C-Cl bond, making it significantly shorter and stronger. Furthermore, heterolytic cleavage would generate a primary vinyl cation—a thermodynamically prohibitive species due to the high electronegativity of the

-hybridized orbital. Consequently, no

solvolysis occurs, and the solution remains clear.

Mechanism Node1 3-Chloropropene (Allylic) Node2 Ag+ Coordination & C-Cl Cleavage Node1->Node2 Node3 Resonance-Stabilized Allyl Cation Node2->Node3 Node4 AgCl (s) White Precipitate Node3->Node4 Node5 1-Chloro-1-propene (Vinylic) Node6 sp2 C-Cl Bond Partial Double Bond Node5->Node6 Node7 Unstable Vinyl Cation (Reaction Blocked) Node6->Node7 Node8 No Reaction (Clear Solution) Node7->Node8

Mechanistic divergence of allylic vs. vinylic chlorides with silver nitrate.

Comparative Performance Data

To objectively evaluate the performance of the


 test, we must look at the kinetic and thermodynamic profiles of the two substrates. The table below summarizes the critical data points that dictate the experimental outcomes.
Parameter3-Chloropropene1-Chloro-1-propene
Classification Allylic ChlorideVinylic Chloride
C-Cl Hybridization


Carbocation Intermediate Allyl cation (Resonance stabilized)Vinyl cation (Highly unstable)

Reactivity
Exceptionally HighNegligible / Inert
Reaction with Ethanolic

Rapid formation of

No reaction[3]
Time to Precipitate < 30 seconds at 25°C[2]N/A (Even upon prolonged heating)

Experimental Protocol: A Self-Validating System

A robust analytical protocol must be self-validating. To ensure trustworthiness, this methodology incorporates positive and negative controls. This guarantees that the absence of a precipitate with 1-chloro-1-propene is due to its intrinsic chemical inertness, rather than a degraded


 reagent[1].
Materials Required:
  • 2% Silver Nitrate (

    
    ) in absolute ethanol (freshly prepared)
    
  • Substrate A: 3-Chloropropene

  • Substrate B: 1-Chloro-1-propene

  • Positive Control: tert-Butyl chloride (2-chloro-2-methylpropane)

  • Negative Control: Chlorobenzene

Step-by-Step Methodology:
  • Preparation: Label four clean, dry glass test tubes as Allylic, Vinylic, Pos-Control, and Neg-Control.

  • Reagent Aliquoting: Dispense exactly 2.0 mL of the 2% ethanolic

    
     solution into each of the four test tubes.
    
  • Substrate Addition: Add exactly 5 drops of the respective halogenated compound to its designated test tube. Agitate gently to ensure homogeneous mixing.

  • Observation (Room Temperature): Monitor the tubes for 5 minutes.

    • The Pos-Control and Allylic tubes will exhibit a dense, white precipitate (

      
      ) almost immediately.
      
    • The Neg-Control and Vinylic tubes will remain perfectly clear[3].

  • Thermal Stress (Optional Confirmation): Place the Vinylic and Neg-Control tubes in a warm water bath (50°C) for 10 minutes. The solutions will remain clear, definitively proving the inertness of the

    
     C-Cl bond to 
    
    
    
    solvolysis.

Workflow Start Prepare 2% Ethanolic AgNO3 Split Aliquot 2 mL into Test Tubes Start->Split AddA Add 5 drops 3-Chloropropene Split->AddA AddB Add 5 drops 1-Chloro-1-propene Split->AddB ObsA Immediate White Precipitate (AgCl) AddA->ObsA ObsB No Precipitate (Remains Clear) AddB->ObsB Valid Validate via Controls (t-Butyl Cl & Chlorobenzene) ObsA->Valid ObsB->Valid

Step-by-step experimental workflow for the ethanolic silver nitrate test.

Conclusion

The ethanolic silver nitrate test provides a rapid, visually definitive method for distinguishing 3-chloropropene from 1-chloro-1-propene. The success of this assay relies entirely on the fundamental principles of carbocation stability and orbital hybridization. By utilizing a self-validating experimental design with proper controls, researchers can confidently map the structural identity of halogenated alkenes without the immediate need for complex spectroscopic techniques.

References

1.2 - allen.in 2.3 - testbook.com 3. - egyankosh.ac.in 4. 1 - utahtech.edu

Sources

Comparative

Reactivity Comparison of Haloalkenes in Nucleophilic Substitution: Allylic vs. Vinylic vs. Alkyl Halides

As a Senior Application Scientist in process chemistry, I frequently encounter challenges in late-stage functionalization of complex active pharmaceutical ingredients (APIs). A critical decision point in these synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process chemistry, I frequently encounter challenges in late-stage functionalization of complex active pharmaceutical ingredients (APIs). A critical decision point in these synthetic routes is predicting and controlling the reactivity of carbon-halogen bonds. When comparing haloalkenes (allylic and vinylic halides) to standard alkyl halides, their behavior in nucleophilic substitution (SN1 and SN2) diverges drastically.

This guide objectively compares the reactivity profiles of these substrates, explains the underlying mechanistic causality, and provides self-validating experimental protocols to empirically verify these differences in the laboratory.

Part 1: Mechanistic Causality & Reactivity Profiles

To design efficient synthetic routes, we must move beyond memorizing reactivity trends and understand the electronic and steric causality governing the transition states of these molecules.

Allylic Halides (Hyper-Reactive)

Allylic halides feature a halogen atom attached to an sp³-hybridized carbon that is directly adjacent to a carbon-carbon double bond (π system).

  • SN1 Pathway: The heterolytic cleavage of the C–X bond yields an allylic carbocation. This intermediate is highly stabilized by resonance, as the empty p-orbital delocalizes its positive charge across the adjacent π system. Consequently, allylic halides undergo SN1 reactions significantly faster than standard secondary or primary alkyl halides.

  • SN2 Pathway: In bimolecular substitution, the adjacent π bond lowers the activation energy of the transition state. The overlap between the π orbital of the double bond and the p-orbital forming in the transition state stabilizes the electron-rich complex, accelerating the reaction rate.

Vinylic Halides (Unreactive)

Vinylic halides feature a halogen atom directly attached to an sp²-hybridized carbon of an alkene. Under standard conditions, they are virtually inert to both substitution pathways.

  • SN1 Pathway: The increased s-character of the sp² carbon means the electrons are held closer to the nucleus, making the C–X bond shorter and significantly stronger than a standard sp³ C–X bond. Furthermore, heterolytic cleavage would produce a vinylic cation—an intermediate so high in energy that its formation is kinetically prohibited.

  • SN2 Pathway: Bimolecular substitution is blocked by two factors. Sterically, the rigid geometry of the alkene prevents the nucleophile from achieving the required 180° backside trajectory. Electronically, the incoming nucleophile is repelled by the high electron density of the π cloud.

Alkyl Halides (Baseline)

Standard aliphatic halides (e.g., propyl chloride) serve as our baseline. Their reactivity is governed by standard steric hindrance (favoring 1° substrates for SN2) and hyperconjugative carbocation stabilization (favoring 3° substrates for SN1).

Part 2: Quantitative Data & Structural Comparison

The table below summarizes the relative reactivity rates and bond dissociation energies (BDE) that dictate the thermodynamic stability of these substrates.

Substrate ClassStructural FeatureSN1 ReactivitySN2 ReactivityApprox. C–Cl BDE (kcal/mol)
Allylic Halide (e.g., Allyl chloride)sp³ carbon adjacent to π bondExceptionally Fast (Resonance stabilized)Exceptionally Fast (Transition state stabilized)~72
Alkyl Halide (e.g., Propyl chloride)Standard sp³ carbonModerate (Depends on substitution degree)Moderate (Depends on steric hindrance)~81
Vinylic Halide (e.g., Vinyl chloride)sp² carbon directly on π bondUnreactive (Unstable vinyl cation)Unreactive (Steric/electronic repulsion)~92

Part 3: Self-Validating Experimental Protocols

To empirically validate these reactivity differences, we utilize two classic qualitative tests. These protocols act as self-validating systems: the formation of an insoluble precipitate directly correlates with the reaction rate, driven forward by Le Chatelier's principle.

Protocol A: Silver Nitrate in Ethanol Test (SN1 Validation)

This protocol tests carbocation stability[1]. Silver ions (Ag⁺) act as a Lewis acid, coordinating with the halogen to facilitate its departure. The precipitation of silver halide (AgX) visually confirms the reaction.

Step-by-Step Methodology:

  • Preparation: Obtain three clean, dry test tubes and label them (Allyl, Alkyl, Vinyl).

  • Reagent Addition: Into each test tube, place 20 drops of a 0.1 M solution of silver nitrate (AgNO₃) in 95% ethanol[1].

  • Substrate Addition: Add 10 drops of the respective test substrates (allyl chloride, 1-chloropropane, and vinyl chloride) into their designated tubes.

  • Agitation: Swirl the tubes gently at room temperature and start a timer.

  • Observation:

    • Allyl chloride: Immediate formation of a dense white precipitate (AgCl).

    • 1-chloropropane: No immediate precipitate; requires heating to induce a slow reaction.

    • Vinyl chloride: Solution remains completely clear (no reaction).

Protocol B: Sodium Iodide in Acetone (SN2 Validation)

Known as the Finkelstein reaction[2], this protocol tests for steric hindrance and transition state stability. Sodium iodide (NaI) is soluble in acetone, whereas sodium chloride (NaCl) is insoluble. The precipitation of NaCl drives the SN2 equilibrium forward[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 15% (w/v) solution of anhydrous NaI in dry acetone.

  • Distribution: Aliquot 1 mL of the NaI/acetone solution into three labeled test tubes.

  • Substrate Addition: Add 10 drops of the respective substrates (allyl chloride, 1-chloropropane, vinyl chloride) to the tubes.

  • Agitation: Swirl the mixtures at room temperature.

  • Observation:

    • Allyl chloride: Immediate precipitation of NaCl, indicating a highly stabilized SN2 transition state.

    • 1-chloropropane: Precipitation occurs slowly over several minutes.

    • Vinyl chloride: Solution remains clear, confirming SN2 pathways are blocked.

Part 4: Visualizations of Reactivity & Workflows

SN1_Mechanistic_Logic Allyl Allylic Halide (sp³ adjacent to π) Allyl_Cat Resonance-Stabilized Allyl Cation Allyl->Allyl_Cat -X⁻ (Fast) Alkyl Alkyl Halide (Standard sp³) Alkyl_Cat Standard Alkyl Cation Alkyl->Alkyl_Cat -X⁻ (Slow) Vinyl Vinylic Halide (Directly on sp²) Vinyl_Cat Highly Unstable Vinyl Cation Vinyl->Vinyl_Cat -X⁻ (Blocked) Fast Hyper-Reactive (Immediate Ppt) Allyl_Cat->Fast Mod Baseline Reactivity (Requires Time/Heat) Alkyl_Cat->Mod NoRxn Unreactive (No Ppt) Vinyl_Cat->NoRxn

Mechanistic causality of SN1 reactivity comparing allylic, alkyl, and vinylic halides.

Experimental_Workflow Substrate Substrate Addition (10 drops of Haloalkene) Split Split into Parallel Assays Substrate->Split SN1_Test SN1 Validation 0.1 M AgNO₃ in EtOH Split->SN1_Test SN2_Test SN2 Validation 15% NaI in Acetone Split->SN2_Test Obs1_Allyl Immediate AgX Precipitate (Allylic = Fast SN1) SN1_Test->Obs1_Allyl Obs1_Vinyl Solution Remains Clear (Vinylic = No SN1) SN1_Test->Obs1_Vinyl Obs2_Allyl Immediate NaX Precipitate (Allylic = Fast SN2) SN2_Test->Obs2_Allyl Obs2_Vinyl Solution Remains Clear (Vinylic = No SN2) SN2_Test->Obs2_Vinyl

Self-validating experimental workflow for SN1 and SN2 reactivity screening of haloalkenes.

References

  • Title: Finkelstein reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 1.27: Experiment 727 Organic Compound Functional Groups Source: Chemistry LibreTexts URL: [Link]

Sources

Validation

Carcinogenicity Studies of 1-Chloro-1-propene and its Epoxides: A Comparative Technical Guide

As researchers navigating the complex landscape of predictive toxicology and drug development, understanding the structure-activity relationships (SAR) of halogenated hydrocarbons is paramount. 1-Chloro-1-propene (1-CP)...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers navigating the complex landscape of predictive toxicology and drug development, understanding the structure-activity relationships (SAR) of halogenated hydrocarbons is paramount. 1-Chloro-1-propene (1-CP) and its reactive epoxide metabolites represent classic models for studying chemical carcinogenesis.

This guide provides an objective, data-driven comparison of the carcinogenic profiles of 1-chloro-1-propene, its epoxides (cis- and trans-1-chloro-1-propene oxide), and related chloroalkene derivatives. By deconstructing the in vivo experimental methodologies used to evaluate these compounds, we can better understand the mechanistic causality behind their toxicity.

Mechanistic Overview: Metabolic Activation and Reactivity

The carcinogenic potential of halogenated olefins like 1-chloro-1-propene is inextricably linked to their metabolic fate. Parent olefins are not typically direct-acting carcinogens; rather, they require systemic metabolic activation. Hepatic Cytochrome P450 (CYP450) enzymes oxidize the double bond of 1-CP to form an electrophilic intermediate: 1-chloro-1-propene oxide (1-CPO) .

As direct-acting alkylating agents, these epoxides covalently bind to nucleophilic sites on DNA, initiating mutagenesis. Alternatively, they can be detoxified via Glutathione S-transferase (GST) pathways. The balance between activation and detoxification dictates the compound's ultimate toxicity [1].

Metabolism Parent 1-Chloro-1-propene (Parent Olefin) CYP450 Cytochrome P450 (Hepatic Metabolism) Parent->CYP450 Oxidation Epoxide 1-Chloro-1-propene oxide (Reactive Intermediate) CYP450->Epoxide DNA DNA Adduct Formation (Mutagenesis/Carcinogenesis) Epoxide->DNA Alkylation Detox Glutathione Conjugation (Detoxification) Epoxide->Detox GST Enzyme

Figure 1: Metabolic activation of 1-chloro-1-propene to its reactive epoxide intermediate.

Comparative Carcinogenicity Data

To objectively assess performance and risk, we must compare 1-CP and 1-CPO against structurally related analogs. Foundational life-span studies in ICR/Ha Swiss mice reveal a distinct structure-activity relationship: mono- and di-chlorinated propene oxides are potent local carcinogens, whereas fully chlorinated epoxides exhibit negligible local tumorigenicity [1], [2].

Quantitative Comparison of Chloroalkenes and Epoxides
CompoundChemical ClassRoute of AdministrationPrimary Tumor TypeCarcinogenic Outcome
1-Chloro-1-propene Parent OlefinIntragastric IntubationStomach TumorsPositive [2]
cis-1-Chloro-1-propene oxide EpoxideSkin PaintingSquamous CarcinomasPositive [1]
trans-1-Chloro-1-propene oxide EpoxideSkin PaintingSquamous CarcinomasPositive [1]
cis-1,3-Dichloropropene oxide EpoxideSubcutaneous InjectionFibrosarcomasPositive [1]
Trichloroethylene oxide (TCEO) EpoxideSkin Painting / S.C.NoneNegative [1]
Tetrachloroethylene oxide (PCEO) EpoxideSkin PaintingBenign / Rare SquamousEquivocal [1]

Causality in SAR: The extreme instability of highly chlorinated epoxides (like TCEO and PCEO) likely causes them to rapidly hydrolyze in biological media before they can effectively alkylate DNA. In contrast, 1-chloro-1-propene oxide is stable enough to penetrate cellular membranes but reactive enough to cause severe DNA damage at the site of contact.

Experimental Protocols: In Vivo Carcinogenicity Workflows

The experimental choices in these studies are driven by the chemical nature of the test articles. Epoxides, being direct-acting, are tested via contact routes (skin painting, subcutaneous injection) to observe local site-of-application tumors. Parent olefins, requiring hepatic metabolism, are administered systemically (intragastric intubation).

Every protocol below is designed as a self-validating system , incorporating internal controls to isolate the variable of chemical toxicity from spontaneous background tumor rates.

Protocol A: Chronic Skin Painting Assay (For Reactive Epoxides)

Objective: Evaluate the local carcinogenic potential of direct-acting alkylating agents.

  • Subject Preparation: Select female ICR/Ha Swiss mice (N=30 per test group). Shave the dorsal skin area 24 hours prior to the first application.

  • Formulation: Dissolve the test epoxide (e.g., cis-1-chloro-1-propene oxide) in a highly volatile, inert vehicle (e.g., acetone or benzene) to ensure rapid solvent evaporation and concentrated local exposure.

  • Dosing Regimen: Apply the solution topically to the shaved dorsal region three times weekly for the entire lifespan of the animal.

  • Self-Validating Controls:

    • Negative Control: Vehicle-only application (validates that the solvent does not induce tumors).

    • Positive Control: Application of a known skin carcinogen, such as 1,2-dibromoethane or a phorbol ester promoter (validates the genetic susceptibility of the mouse cohort).

  • Observation & Histopathology: Monitor animals daily for the appearance of papillomas. Upon mortality or study termination, perform histopathological sectioning of the skin to confirm squamous cell carcinomas [1].

Protocol B: Intragastric Intubation Assay (For Parent Olefins)

Objective: Evaluate the systemic carcinogenic potential of compounds requiring metabolic activation.

  • Subject Preparation: Fast ICR/Ha Swiss mice (N=30 per group) for 4 hours prior to dosing to ensure consistent gastric absorption.

  • Formulation: Suspend the parent olefin (e.g., 1-chloro-1-propene) in an inert lipophilic vehicle (e.g., trioctanoin or corn oil) to stabilize the volatile compound in the acidic gastric environment.

  • Dosing Regimen: Administer the suspension via gastric gavage (intubation) once weekly for the lifespan of the animal.

  • Self-Validating Controls: Include a vehicle-only gavage group to establish the baseline rate of spontaneous forestomach tumors [2].

  • Observation & Histopathology: Conduct full necropsies focusing on the gastrointestinal tract and liver. Confirm the presence of squamous carcinomas of the forestomach via microscopic examination.

Workflow A Animal Selection (ICR/Ha Swiss Mice) B Route of Administration A->B C1 Skin Painting (Epoxides - 3x/week) B->C1 C2 Subcutaneous Injection (Epoxides - 1x/week) B->C2 C3 Intragastric Intubation (Parent Olefin - 1x/week) B->C3 D Lifespan Observation (Tumor Monitoring) C1->D C2->D C3->D E Histopathology & Statistical Validation D->E

Figure 2: In vivo carcinogenicity experimental workflow comparing administration routes.

Conclusion for Drug Development Professionals

When designing synthetic routes or evaluating impurities in pharmaceutical manufacturing, the presence of chloroalkenes like 1-chloro-1-propene must be tightly controlled. The experimental data conclusively demonstrates that its metabolic conversion to 1-chloro-1-propene oxide generates a potent, direct-acting carcinogen capable of inducing severe local and systemic tumorigenesis. Understanding these specific structure-activity relationships allows toxicologists to better predict the risk profiles of novel halogenated intermediates.

References

  • Van Duuren BL, Kline SA, Melchionne S, Seidman I. "Chemical structure and carcinogenicity relationships of some chloroalkene oxides and their parent olefins." Cancer Research, 1983. URL:[Link]

  • Van Duuren BL, Goldschmidt BM, Loewengart G, Smith AC, Melchionne S, Seidman I, Roth D. "Carcinogenicity of Halogenated Olefinic and Aliphatic Hydrocarbons in Mice." JNCI: Journal of the National Cancer Institute, 1979. URL:[Link]

Comparative

A Comparative Guide to the Environmental Fate and Degradation of 1-Chloro-1-propene

This guide provides a comprehensive analysis of the environmental fate and degradation of 1-chloro-1-propene, a volatile organic compound (VOC) of environmental interest. As direct experimental data for this specific com...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the environmental fate and degradation of 1-chloro-1-propene, a volatile organic compound (VOC) of environmental interest. As direct experimental data for this specific compound is limited, this document synthesizes information from established physicochemical principles and draws objective comparisons with structurally related and well-studied chloroalkenes. The insights herein are intended for researchers, environmental scientists, and professionals engaged in the study and remediation of chlorinated hydrocarbons.

Introduction to 1-Chloro-1-propene

1-Chloro-1-propene (C₃H₅Cl) is a halogenated alkene existing as two geometric isomers: cis-1-chloro-1-propene and trans-1-chloro-1-propene. It is not a widely used commercial product but can be formed as a byproduct during the synthesis of other chlorinated compounds, such as allyl chloride and 1,3-dichloropropene.[1] Its release into the environment, though not widespread, is a concern due to its volatile nature and the general persistence and toxicity associated with chlorinated hydrocarbons.[2] Understanding its behavior in various environmental compartments—air, water, and soil—is crucial for assessing its potential impact and developing effective remediation strategies.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of a chemical is governed by its physical and chemical properties. These properties dictate whether the compound will predominantly reside in the atmosphere, dissolve in water, or sorb to soil and sediment.

Table 1: Physicochemical Properties of 1-Chloro-1-propene and Comparison Compounds

Property1-Chloro-1-propene1,3-DichloropropeneTrichloroethene (TCE)
Molecular Formula C₃H₅ClC₃H₄Cl₂C₂HCl₃
Molecular Weight 76.52 g/mol 110.97 g/mol 131.39 g/mol
Boiling Point 33-38 °C[3]104-112 °C87.2 °C
Vapor Pressure ~507 mmHg @ 25°C[3]~40 mmHg @ 25°C[4]~77 mmHg @ 25°C
Water Solubility Limited / Slightly Soluble[2]~1500 mg/L[4]~1280 mg/L
log Kₒₖ (Octanol-Water Partition Coefficient) ~2.0 (estimated)1.99 - 2.152.42
Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) ~44 L/kg (estimated)[3]25 - 35 L/kg94 - 186 L/kg

Data compiled from various sources including PubChem and ATSDR reports.

Interpretation and Causality:

  • High Volatility: With a high vapor pressure and low boiling point, 1-chloro-1-propene is highly volatile.[3] This suggests that upon release, a significant fraction will rapidly partition into the atmosphere.[2]

  • Mobility in Soil: The estimated soil organic carbon-water partitioning coefficient (Kₒc) of 44 L/kg indicates very high mobility in soil.[3][5] This low sorption to organic matter means that if released to the subsurface, 1-chloro-1-propene has a high potential to leach into groundwater.[5]

  • Bioconcentration Potential: The estimated octanol-water partition coefficient (log Kₒₖ of ~2.0) suggests a low potential for bioconcentration in aquatic organisms.[6]

Abiotic Degradation Pathways

Abiotic degradation involves chemical transformation without the direct involvement of microorganisms. For 1-chloro-1-propene, the most significant abiotic pathways are expected to occur in the atmosphere.

Atmospheric Oxidation

Once volatilized, 1-chloro-1-propene is susceptible to degradation by tropospheric oxidants, primarily photochemically produced hydroxyl radicals (•OH).[7] Reaction with ozone (O₃) is also a possible, albeit slower, degradation route.[7]

  • Mechanism: The degradation is initiated by the addition of the •OH radical across the double bond, leading to a cascade of reactions that ultimately break down the molecule.

  • Kinetics: The atmospheric half-life due to reaction with hydroxyl radicals is estimated to be short, on the order of 1.2 to 1.3 days.[7] The half-life for reaction with ozone is considerably longer, estimated at 7 to 14 days.[7] Direct photolysis is not expected to be a significant degradation pathway as the molecule does not absorb light at wavelengths greater than 290 nm.[7]

cluster_atm Atmospheric Degradation CP 1-Chloro-1-propene Products Carbonyls, CO₂, HCl CP->Products t½ ≈ 1.2-1.3 days CP->Products t½ ≈ 7-14 days OH •OH (Hydroxyl Radical) OH->CP O3 Ozone (O₃) O3->CP cluster_anaerobic Predicted Anaerobic Pathway CP 1-Chloro-1-propene Propene Propene CP->Propene + e⁻, - Cl⁻ Bacteria Organohalide-Respiring Bacteria (e.g., Dehalogenimonas) Bacteria->CP e_donor Electron Donor (e.g., H₂) e_donor->Bacteria cluster_workflow Microcosm Experimental Workflow A 1. Sample Collection (Soil/Groundwater) B 2. Microcosm Setup (Serum bottles) A->B C 3. Create Conditions Anaerobic: N₂/CO₂ flush Aerobic: Headspace O₂ B->C D 4. Amendment & Spiking Spike: 1-Chloro-1-propene Amend (as needed): - Electron Donor (Anaerobic) - Primary Substrate (Aerobic) C->D E 5. Incubation (Dark, controlled temp.) D->E F 6. Time-Course Sampling (Headspace or Aqueous) E->F G 7. Analysis (Purge & Trap GC/MS) F->G H 8. Data Evaluation (Degradation kinetics, product ID) G->H

Caption: General workflow for a microcosm study to assess biodegradation.

Step-by-Step Methodology:

  • Sample Collection: Collect representative soil and/or groundwater from the site of interest.

  • Microcosm Preparation:

    • In an anaerobic chamber or glove box, dispense a known amount of soil/sediment and groundwater into multiple replicate serum bottles.

    • For abiotic controls, use autoclaved (killed) soil/water. For no-treatment controls, use live soil/water without the contaminant.

  • Establishing Redox Conditions:

    • Anaerobic: Seal the bottles with Teflon-lined septa and aluminum crimps. Purge the headspace with an oxygen-free gas mixture (e.g., N₂/CO₂ 80:20) to establish anoxia.

    • Aerobic: Seal the bottles, leaving an air-filled headspace to ensure sufficient oxygen.

  • Amendments and Spiking:

    • Prepare a stock solution of 1-chloro-1-propene in a suitable solvent (e.g., methanol).

    • Spike the microcosms to achieve a target initial concentration (e.g., 1-5 mg/L).

    • For specific treatments, add amendments:

      • Anaerobic (Biostimulation): Add an electron donor like lactate or vegetable oil to stimulate organohalide-respiring bacteria.

      • Aerobic (Cometabolism): Add a primary substrate like methane or propane to the headspace to stimulate methanotrophs or propanotrophs.

  • Incubation: Incubate all bottles in the dark at a constant temperature representative of the in-situ environment (e.g., 15-20°C).

  • Sampling and Analysis:

    • At regular time intervals, sacrifice replicate bottles from each treatment group.

    • Analyze the concentration of 1-chloro-1-propene and potential degradation products (e.g., propene) using a suitable analytical method, such as Purge and Trap Gas Chromatography/Mass Spectrometry (GC/MS), following EPA methods like 524.2 or 8260. 7[8]. Data Interpretation: Compare the disappearance of 1-chloro-1-propene in the live, amended treatments against the killed controls (to quantify biodegradation) and the unamended live controls (to assess natural attenuation).

References

  • Microbial Insights. (n.d.). Chlorinated Propanes | Biodegradation Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11536, 1-Chloro-1-propene. Retrieved from [Link]

  • Hatzinger, P. B., et al. (2025). Aerobic and anaerobic biodegradation of 1,2,3-trichloropropane and 1,2-dichloropropane: implications for bioremediation. Biodegradation. Retrieved from [Link]

  • Euro Chlor. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Retrieved from [Link]

  • Samin, G., & Janssen, D. B. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). Environmental Science and Pollution Research, 19(8), 3067–3078. Retrieved from [Link]

  • Samin, G. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). University of Groningen. Retrieved from [Link]

  • Hatzinger, P. B., et al. (2025). Aerobic and anaerobic biodegradation of 1,2,3-trichloropropane and 1,2-dichloropropane: implications for bioremediation. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dichloropropenes. Retrieved from [Link]

  • Quora. (2017). Why are allyl chlorides hydrolysed much more easily than vinyl halides?. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). DEGRADATION OF 1,3-DICHLOROPROPENES IN THE SOIL. Retrieved from [Link]

  • MDPI. (2016). Conformation-Independent QSPR Approach for the Soil Sorption Coefficient of Heterogeneous Compounds. Retrieved from [Link]

  • World Health Organization. (n.d.). 1,3-Dichloropropene in Drinking-water. Retrieved from [Link]

  • Defense Technical Information Center. (1998). Kinetics of Aerobic Cometabolism of Chlorinated Solvents. Retrieved from [Link]

  • Regulations.gov. (2018). Adsorption and desorption of [test compound] in [number] soils [or sediments]. Retrieved from [Link]

  • Wang, L., et al. (n.d.). Estimation of Organic Carbon Normalized Sorption Coefficient (KOC) for Soils Using the Fragment Constant Method. Retrieved from [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (2026). 1,3-dichloropropene (Ref: D D92). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Dichloropropenes - ToxFAQs™. Retrieved from [Link]

  • Trueba-Santiso, A., et al. (2024). Dual C–Cl isotope fractionation offers potential to assess biodegradation of 1,2-dichloropropane and 1,2,3-trichloropropane by Dehalogenimonas alkenigignens strain BRE15 M. Chemosphere, 358, 142170. Retrieved from [Link]

  • Samin, G. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). University of Groningen. Retrieved from [Link]

  • ChemSafetyPro. (2016). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). Retrieved from [Link]

  • University of British Columbia. (n.d.). CHEM 331 Problem Set #4: Hydrolysis. Retrieved from [Link]

  • Golder Associates. (n.d.). Fact sheet: 1,3-dichloropropene (cis). Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Chloro-1-propene. Retrieved from [Link]

  • Mattes, T. E., et al. (2010). Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution. FEMS Microbiology Reviews, 34(4), 445–475. Retrieved from [Link]

  • Kresge, A. J., & Yin, Y. (1987). Vinyl ether hydrolysis. XVIII. The two-stage reaction of 2,3-dimethoxy-1,3-butadiene. Canadian Journal of Chemistry, 65(8), 1753-1756. Retrieved from [Link]

  • Sevcu, A., et al. (2017). Microbial Degradation of Chloroethenes: A Review. Environmental Science and Pollution Research International, 24(16), 13947–13967. Retrieved from [Link]

  • Bosma, T., et al. (2002). Biodegradation of 1,2,3-trichloropropane through directed evolution and heterologous expression of a haloalkane dehalogenase gene. Applied and Environmental Microbiology, 68(7), 3582–3587. Retrieved from [Link]

  • Ntobeng, W. N., et al. (2024). Biodegradation of chloroethene compounds under microoxic conditions. Biotechnology and Bioengineering, 121(5), 1546-1557. Retrieved from [Link]

  • Bradley, P. M. (2000). Microbial degradation of chloroethenes in groundwater systems. Hydrogeology Journal, 8(1), 104-111. Retrieved from [Link]

  • Bosma, T., et al. (2002). Biodegradation of 1,2,3-Trichloropropane through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene. Applied and Environmental Microbiology, 68(7), 3582-3587. Retrieved from [Link]

  • MDPI. (2024). Volatile Organic Compounds as a Diagnostic Tool for Detecting Microbial Contamination in Fresh Agricultural Products: Mechanism of Action and Analytical Techniques. Retrieved from [Link]

Sources

Validation

The Chloroalkene Paradox: A Comparative Guide to SN1 and SN2 Pathways in Allylic Systems

As drug development professionals and synthetic chemists, we frequently encounter the need to functionalize halogenated alkenes. However, the term "chloroalkene" encompasses two fundamentally different chemical environme...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, we frequently encounter the need to functionalize halogenated alkenes. However, the term "chloroalkene" encompasses two fundamentally different chemical environments: vinylic chlorides (where the chlorine is directly attached to the


 hybridized carbon) and allylic chlorides  (where the chlorine is attached to an 

carbon adjacent to the double bond).

Before comparing substitution pathways, we must establish a critical chemical reality: vinylic chlorides are notoriously inert to both SN1 and SN2 reactions [1]. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 bond is exceptionally strong due to resonance overlap between the chlorine lone pairs and the 

-system, giving the bond partial double-bond character. Furthermore, an SN1 pathway would require the formation of a highly unstable, orthogonal vinyl cation, while an SN2 backside attack is sterically and electronically repelled by the electron-dense

-cloud.

Therefore, when we discuss nucleophilic substitution in "chloroalkenes" within synthetic workflows, we are strictly referring to allylic chlorides . Unlike their vinylic counterparts, allylic chlorides are exceptionally reactive. This guide provides an in-depth, objective comparison of the SN1 and SN2 pathways for allylic chlorides, complete with mechanistic causality, kinetic data, and self-validating experimental protocols.

The SN1 Pathway: Resonance-Driven Ionization

The SN1 mechanism in allylic chlorides is defined by a unimolecular, rate-determining ionization step that yields an allylic carbocation.

Mechanistic Causality

Why do allylic chlorides undergo SN1 solvolysis orders of magnitude faster than their saturated alkyl counterparts? The causality lies in the stabilization of the intermediate. When the leaving group departs, the resulting empty


-orbital on the 

-carbon is perfectly aligned with the adjacent

-system. This allows for the delocalization of

-electrons, distributing the positive charge across two carbon centers. For example, the first-order rate constant for the ethanolysis of 3-chloro-3-methyl-1-butene (a tertiary allylic chloride) is over 100 times greater than that of tert-butyl chloride at the same temperature.

Because the intermediate is delocalized, nucleophilic attack can occur at multiple electrophilic sites, often leading to a mixture of normal and rearranged (allylic shift) products.

SN1_Pathway Substrate Allylic Chloride (e.g., 3-chloro-1-butene) Ionization Rate-Determining Step (-Cl⁻) Substrate->Ionization Carbocation1 Secondary Allylic Cation (Resonance Form A) Ionization->Carbocation1 Carbocation2 Primary Allylic Cation (Resonance Form B) Carbocation1->Carbocation2 Resonance NucAttack Nucleophilic Attack (Fast) Carbocation1->NucAttack Carbocation2->NucAttack Product1 Normal Product (Secondary) NucAttack->Product1 Product2 Rearranged Product (Primary) NucAttack->Product2

SN1 mechanism of allylic chlorides showing carbocation resonance and product distribution.

Experimental Protocol: SN1 Solvolysis Kinetics

To objectively measure the SN1 reactivity of an allylic chloride, a solvolysis kinetic assay is employed. This protocol is self-validating, using real-time titration to track the reaction progress.

  • Preparation : Dissolve the allylic chloride (e.g., 3-chloro-3-methyl-1-butene) in a controlled protic solvent mixture (e.g., 80% aqueous ethanol) maintained at exactly 25.0 °C using a circulating water bath. Causality: Protic solvents stabilize the developing chloride ion via hydrogen bonding, lowering the activation energy for ionization.

  • Initiation & Sampling : Initiate the reaction by adding the substrate. At precise 5-minute intervals, withdraw 5.0 mL aliquots.

  • Quenching : Immediately dispense each aliquot into 20 mL of an ice-cold acetone/water mixture. Self-validation: The sudden temperature drop and solvent dilution instantly halt the ionization process, ensuring the aliquot accurately represents the specific time point.

  • Quantification : Titrate the liberated

    
     byproduct with standardized 
    
    
    
    
    
    using a pH electrode to detect the equivalence point.
  • Data Analysis : Plot

    
     versus time. A linear fit confirms first-order kinetics, and the slope yields the rate constant (
    
    
    
    ).

The SN2 Pathway: Transition State Stabilization

While primary alkyl chlorides typically undergo SN2 reactions, primary allylic chlorides react at vastly accelerated rates—often up to 800 times faster than analogous saturated systems like propyl chloride[2].

Mechanistic Causality

The accelerated SN2 kinetics of allylic chlorides are driven by two factors:

  • Sterics : The

    
     hybridized carbons of the adjacent double bond are planar, reducing the steric bulk around the 
    
    
    
    -carbon compared to a tetrahedral alkyl chain, thereby facilitating backside attack[2].
  • Electronics (The Allylic Effect) : The adjacent

    
    -system overlaps with the 
    
    
    
    -orbital that is forming and breaking in the pentacoordinate transition state. This delocalization stabilizes the transition state, significantly lowering the activation barrier[3]. Furthermore, the Lowest Unoccupied Molecular Orbital (LUMO) of the allyl chloride is lower in energy than that of a standard alkyl chloride, allowing for superior orbital overlap with the nucleophile's Highest Occupied Molecular Orbital (HOMO)[2].

SN2_Pathway Reactants Allylic Chloride + Nucleophile (e.g., Allyl Chloride + N₃⁻) TS Concerted Transition State (Stabilized by adjacent π-bond) Reactants->TS Backside Attack Product Substituted Product (Inversion of Configuration) TS->Product Leaving Group Departs

SN2 mechanism of allylic chlorides highlighting the stabilized concerted transition state.

Experimental Protocol: SN2 Amination of Allyl Chloride

This protocol describes the SN2 displacement of allyl chloride using a secondary amine, optimized to prevent competing SN2' (rearrangement) pathways.

  • Preparation : Dissolve 1 equivalent of the primary allylic chloride (e.g., 3-chloro-1-propene) in anhydrous dimethylformamide (DMF). Causality: Polar aprotic solvents like DMF leave the nucleophile unsolvated and highly reactive, maximizing the SN2 rate while suppressing SN1 ionization.

  • Reaction : Add 1.2 equivalents of the secondary amine nucleophile and 1.5 equivalents of anhydrous

    
     (as an acid scavenger). Stir at room temperature under an inert nitrogen atmosphere.
    
  • Monitoring : Monitor the reaction via GC-MS. Self-validation: The complete disappearance of the starting material mass peak confirms reaction completion. The presence of a single product peak verifies high regioselectivity and the absence of SN2' byproducts.

  • Workup : Quench the reaction with distilled water, extract the product into ethyl acetate, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Characterization : Analyze the product via

    
     NMR. The preservation of the terminal alkene proton signals (
    
    
    
    5.1-5.3 ppm) confirms that the double bond has not migrated, validating a pure SN2 mechanism.

Comparative Analysis & Decision Workflow

When designing a synthetic route, selecting between the SN1 and SN2 pathways requires balancing substrate sterics, nucleophile strength, and solvent polarity. The table below summarizes the quantitative and qualitative differences between the two pathways for allylic chlorides.

Quantitative & Qualitative Comparison
ParameterSN1 PathwaySN2 Pathway
Kinetic Order First-order (Rate =

)
Second-order (Rate =

)
Relative Reactivity 3° Allylic > 2° Allylic >> 1° Allylic1° Allylic > 2° Allylic >> 3° Allylic
Rate vs. Alkyl Analogs >100x faster than saturated analogs~800x faster than saturated analogs[2]
Optimal Solvent Polar Protic (e.g., Water, Ethanol)Polar Aprotic (e.g., Acetone, DMF)
Stereochemistry Racemization (with slight inversion)Complete inversion of configuration
Regiochemistry Prone to allylic shifts (mixed isomers)Highly regioselective (pure product)
Synthetic Decision Workflow

To achieve high yields and avoid complex mixtures, researchers must carefully tune the reaction conditions based on the substrate's substitution pattern.

Workflow Start Target: Allylic Substitution Substrate Substrate Sterics? Start->Substrate Primary Primary (1°) Substrate->Primary Tertiary Tertiary (3°) Substrate->Tertiary Secondary Secondary (2°) Substrate->Secondary Cond1 Strong Nuc, Aprotic Solvent Primary->Cond1 Cond2 Weak Nuc, Protic Solvent Tertiary->Cond2 Secondary->Cond1 Secondary->Cond2 SN2 SN2 Pathway (High Regioselectivity) Cond1->SN2 SN1 SN1 Pathway (Mixture of Isomers) Cond2->SN1

Experimental decision tree for directing allylic substitution toward SN1 or SN2 pathways.

References

  • Representative allylic carbocations. University of Basrah. Available at:[Link]

  • Loudon Chapter 18 Review: Vinyl/Aryl Reactivity. Organic Chemistry at CU Boulder. Available at: [Link]

  • SN1 and SN2 Reactions of Allylic Halides and Tosylates. OpenOChem Learn. Available at:[Link]

  • Nucleophilic Influences and Origin of the SN2 Allylic Effect. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Guide: Relative Stability of Carbocations Derived from Chlorinated Propenes

Executive Summary This guide analyzes the thermodynamic and kinetic stability of carbocation intermediates formed from the three constitutional isomers of monochlorinated propene: 1-chloropropene , 2-chloropropene , and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the thermodynamic and kinetic stability of carbocation intermediates formed from the three constitutional isomers of monochlorinated propene: 1-chloropropene , 2-chloropropene , and 3-chloropropene (allyl chloride) .

For researchers in synthetic methodology and drug development, understanding these intermediates is critical for predicting regioselectivity in electrophilic additions and reactivity profiles in nucleophilic substitutions (


).
The Stability Hierarchy (Solution Phase)
  • 
    -Chlorocarbocation  (from 2-chloropropene protonation): Highest Stability . Stabilized by immediate lone-pair resonance (
    
    
    
    effect).
  • Allyl Cation (from 3-chloropropene solvolysis): High Stability . Stabilized by

    
    -system delocalization.
    
  • 
    -Chlorocarbocation  (from 1-chloropropene protonation): Low Stability . Destabilized by inductive electron withdrawal (
    
    
    
    ) of the adjacent chlorine.
  • Vinylic Cation (from 2-chloropropene solvolysis): Lowest Stability . Extremely unstable due to

    
     hybridization constraints.
    

Part 1: Mechanistic Pathways and Cation Formation

The stability of a carbocation is context-dependent.[1][2][3][4] We must distinguish between cations formed via Electrophilic Addition (Protonation) and those formed via Solvolysis (Leaving Group Departure).

Electrophilic Addition (Protonation)

When treated with strong acid (


), the alkene 

-bond acts as a nucleophile.
  • 2-Chloropropene: Protonation occurs at C1 (terminal), generating the 2-chloro-2-propyl cation .

    • Structure:

      
      
      
    • Mechanism:[5][6][7] The chlorine atom is directly attached to the cationic center (

      
      -position). While chlorine is electronegative (
      
      
      
      effect), its lone pair can donate into the empty p-orbital (
      
      
      effect).[8]
    • Result: The resonance stabilization dominates. This cation is kinetically favored, leading to Markovnikov addition products (e.g., 2,2-dichloropropane).

  • 1-Chloropropene: Protonation occurs at C2 to avoid a primary cation, generating the 1-chloro-2-propyl cation .

    • Structure:

      
      
      
    • Mechanism:[5][6][7] The chlorine is at the

      
      -position. It cannot offer resonance stabilization.[6][9] It only exerts a destabilizing inductive effect.[10]
      
    • Result: This cation is significantly less stable than a standard secondary carbocation.

Solvolysis ( )

When placed in a polar protic solvent, the C-Cl bond dissociates.[7]

  • 3-Chloropropene (Allyl Chloride): Dissociation generates the Allyl Cation .

    • Structure:

      
      
      
    • Mechanism:[5][6][7] The positive charge is delocalized over two terminal carbons.[2][11]

    • Result: Highly stable and reactive in

      
       pathways.[6]
      
  • 2-Chloropropene: Dissociation would generate a Vinyl Cation .

    • Structure:

      
      
      
    • Mechanism:[5][6][7] The empty orbital is an

      
       hybrid orbital perpendicular to the 
      
      
      
      -system. It cannot be stabilized by the double bond p-orbitals.[10]
    • Result: Prohibitively high energy barrier; 2-chloropropene is inert to

      
       conditions.
      

Part 2: Comparative Stability Analysis

The -Heteroatom Effect vs. Allylic Resonance

The most nuanced comparison is between the


-chlorocarbocation  and the Allyl cation .
Feature

-Chlorocarbocation (

)
Allyl Cation (

)
Stabilization Mode n

p Resonance:
Direct overlap of Cl 3p lone pair with C 2p orbital.

p Resonance:
Delocalization of

electrons across three carbons.
Inductive Effect Destabilizing: Cl is directly attached (Strong

).
Neutral/Weak: No electronegative atom directly on the spin system.
Gas Phase Stability (Hydride Affinity) Very High: The

effect is extremely powerful in the absence of solvent.
High: Comparable to a secondary alkyl cation (isopropyl).[9]
Solution Behavior Behaves like a Tertiary cation.[6][7][8]Behaves like a Secondary cation (kinetically).[6][9]

Expert Insight: Experimental data confirms that


-halo stabilization is often superior to allylic stabilization in electrophilic additions. For example, the addition of HCl to 2-chloropropene is faster than addition to propene, indicating the transition state leading to 

is lower in energy than the isopropyl cation. Conversely, the allyl cation is thermodynamically stable but suffers from nucleophilic attack at both ends, leading to isomeric mixtures.
Visualization of Stability Pathways

CarbocationStability cluster_0 Precursors cluster_1 Carbocation Intermediates C2 2-Chloropropene Alpha Alpha-Chloro Cation (CH3-C+(Cl)-CH3) [Most Stable] C2->Alpha Protonation (H+) Regioselective Vinyl Vinyl Cation (CH3-C+=CH2) [Unstable/Does not form] C2->Vinyl Solvolysis (-Cl-) (Forbidden) C3 3-Chloropropene (Allyl Chloride) Allyl Allyl Cation (CH2=CH-CH2+) [High Stability] C3->Allyl Solvolysis (-Cl-) Fast Beta Beta-Chloro Cation (Cl-CH2-CH+-CH3) [Low Stability] C3->Beta Protonation (H+) (Minor) C1 1-Chloropropene C1->Beta Protonation (H+) Alpha->Allyl Stability > Allyl->Beta Stability >>

Figure 1: Mechanistic divergence showing the formation of stable


-chloro and allyl cations versus unstable alternatives.

Part 3: Experimental Validation Protocols

To validate these stability rankings in a laboratory setting, researchers use Solvolysis Rate Kinetics and Competitive Addition experiments.

Protocol 1: Conductometric Measurement of Solvolysis Rates

This protocol measures the rate of


 release, which correlates directly to the stability of the carbocation intermediate in an 

reaction.

Objective: Compare the stability of the Allyl cation vs. Propyl cation (control). Reagents: 3-chloropropene, 1-chloropropane, 50% Aqueous Ethanol,


 (optional for titration).

Step-by-Step Methodology:

  • Preparation: Prepare a solvent bath of 50:50 (v/v) Ethanol:Water thermostated to 25.0°C.

  • Initiation: Inject 0.1 M of the substrate (3-chloropropene) into the solvent.

  • Monitoring:

    • Method A (Continuous): Insert a conductivity probe. As R-Cl hydrolyzes to R-OH + HCl, conductivity increases due to

      
       and 
      
      
      
      ions.
    • Method B (Titration): Aliquot 5 mL samples at

      
       mins. Quench in acetone/dry ice. Titrate liberated HCl with standard NaOH.
      
  • Calculation: Plot

    
     vs time. The slope 
    
    
    
    is the rate constant.
  • Expected Result: 3-chloropropene will show a rate constant (

    
    ) roughly 
    
    
    
    to
    
    
    times higher than 1-chloropropane, confirming the resonance stabilization of the allyl cation.
Protocol 2: Product Analysis of HCl Addition

This confirms the stability of the


-chlorocarbocation.

Method:

  • React 2-chloropropene with anhydrous HCl in a non-polar solvent (

    
    ) at 0°C.
    
  • Analyze products via GC-MS.

  • Observation: The exclusive product is 2,2-dichloropropane .

References

  • NIST Chemistry WebBook. Gas Phase Ion Thermochemistry Data: Allyl Cation vs Isopropyl Cation. National Institute of Standards and Technology. [Link]

  • Olah, G. A., & Liang, G. (1974). Stable Carbocations.[6][9][10] CXVI. Resonance Stabilization of Alpha-Halocarbocations. Journal of the American Chemical Society. [Link]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[6] (Standard reference for Solvolysis Rates). [Link]

  • Mayr, H., & Ofial, A. R. (2016). Kinetics of Electrophilic Additions to Alkenes. Pure and Applied Chemistry. (Data on reactivity of chlorinated propenes). [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Chloro-1-propene proper disposal procedures

Professional Laboratory Guide: Operational Handling and Disposal of 1-Chloro-1-propene For researchers and drug development professionals, the management of hazardous chemical waste is not merely a regulatory hurdle; it...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Operational Handling and Disposal of 1-Chloro-1-propene

For researchers and drug development professionals, the management of hazardous chemical waste is not merely a regulatory hurdle; it is a critical component of experimental design and laboratory safety. 1-Chloro-1-propene (CAS 590-21-6), a halogenated unsaturated aliphatic hydrocarbon, presents unique challenges due to its high flammability, volatility, and reactivity[1][2].

This guide provides an authoritative, self-validating framework for the operational handling, segregation, and proper disposal of 1-Chloro-1-propene in a professional laboratory setting, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards and institutional safety protocols.

Hazard Profile and Causality in Handling

Before establishing a disposal protocol, it is essential to understand the physicochemical properties that dictate the chemical's behavior. 1-Chloro-1-propene is a colorless liquid with a disagreeable odor, characterized by a low boiling point (~38°C)[1].

Table 1: Physicochemical and Hazard Summary of 1-Chloro-1-propene

Property / ClassificationValue / DesignationOperational Implication
GHS Classification Flammable Liquid (Cat 1/2), Acute Tox Oral (Cat 4), Skin/Eye Irritant (Cat 2)[1][3]Requires work inside a certified fume hood; strict ignition source control.
Boiling Point ~38°C[1]High volatility at room temperature; necessitates tightly sealed waste containers to prevent vapor accumulation.
Chemical Class Halogenated Aliphatic, Unsaturated[2]Prone to exothermic addition polymerization in the presence of catalysts/acids; reacts violently with strong oxidizers[1].
Environmental Fate High mobility in soil; low bioconcentration[1]Absolute prohibition on drain disposal; must be captured at the point of generation.

Causality Check: Why is this compound particularly hazardous in waste streams? The presence of the carbon-carbon double bond makes unsaturated aliphatic hydrocarbons significantly more reactive than their saturated counterparts (alkanes)[1]. Mixing this compound with strong oxidizers or reducing agents in a general waste carboy can lead to exothermic reactions, releasing gaseous hydrogen or initiating uncontrolled polymerization[1].

Step-by-Step Waste Segregation and Disposal Methodology

In a professional laboratory setting, the disposal of 1-Chloro-1-propene must follow a strict segregation and collection workflow. Do not attempt to chemically neutralize or treat this compound at the bench scale (e.g., via dehydrohalogenation), as such processes are highly exothermic and pose an unnecessary risk of vapor release or polymerization.

Step 1: Point-of-Generation Collection

  • Action: Collect all neat 1-Chloro-1-propene and solvent mixtures containing the compound in a designated, chemically compatible waste container (e.g., high-density polyethylene (HDPE) or safety glass).

  • Causality: The container must be explicitly dedicated to Halogenated Organic Waste . Segregating halogenated from non-halogenated waste is critical because commercial incineration facilities must use specialized scrubbers to capture the hydrogen chloride (HCl) gas generated during the thermal destruction of halogens. Mixing them increases disposal costs and risks incompatible reactions.

Step 2: Environmental Controls and Transfer

  • Action: Perform all waste transfers inside a properly functioning chemical fume hood. Use non-sparking tools and ensure the fume hood is free of static discharge risks[1].

  • Causality: With a boiling point of 38°C, the liquid readily forms explosive vapor-air mixtures at ambient laboratory temperatures. Static electricity from standard plastic funnels or synthetic clothing can provide sufficient activation energy for ignition.

Step 3: RCRA-Compliant Labeling and SAA Storage

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "1-Chloro-1-propene" and identify the primary hazards: "Flammable" and "Toxic".

  • Action: Store the container in a designated Satellite Accumulation Area (SAA) within a flammable storage cabinet[3]. Keep the container tightly closed at all times unless actively adding waste[1].

Step 4: Institutional Transfer and Final Destruction

  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department for the removal of the waste.

  • Causality: Under EPA/RCRA guidelines, 1-Chloro-1-propene must be transported by a licensed hazardous waste contractor to an approved facility, where it is typically subjected to high-temperature rotary kiln incineration equipped with acid gas scrubbers.

Spill Response and Decontamination Logistics

In the event of an accidental release during operational handling or waste transfer:

  • Evacuate and Isolate: Immediately evacuate personnel to safe areas upwind of the spill and remove all sources of ignition[1].

  • Ventilation: Ensure the local exhaust ventilation is operating at maximum capacity.

  • Containment: Wearing appropriate PPE (chemical impermeable gloves, self-contained breathing apparatus if outside a hood), use inert, non-combustible absorbent materials (e.g., dry sand, vermiculite) to contain the spill[3]. Never use combustible absorbents like sawdust.

  • Collection: Use non-sparking tools to sweep the absorbed material into a secure, sealable container[1]. Manage this container as solid hazardous waste.

Waste Stream Workflow Visualization

The following diagram illustrates the self-validating system for managing 1-Chloro-1-propene waste, ensuring that every operational step has a safety-checked endpoint.

WasteWorkflow Start Waste Generation: 1-Chloro-1-propene Segregation Segregation: Halogenated Organic Waste Start->Segregation Incompatibles Hazard Check: Isolate from Oxidizers & Metals Segregation->Incompatibles Storage SAA Storage: Vented, Flammable Cabinet Incompatibles->Storage Disposal Final Disposal: RCRA-Licensed Incineration Storage->Disposal

Caption: Operational workflow for the safe segregation and disposal of 1-Chloro-1-propene waste.

References

  • PubChem - NIH. "1-Chloro-1-propene | C3H5Cl | CID 11536". National Center for Biotechnology Information. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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